N-(Hydroxymethyl)stearamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(hydroxymethyl)octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOKTNSTUVKGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062998 | |
| Record name | Octadecanamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3370-35-2 | |
| Record name | N-(Hydroxymethyl)octadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Hydroxymethyl)stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)stearamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)STEARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM7G7A444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-(Hydroxymethyl)stearamide
Executive Summary
N-(Hydroxymethyl)stearamide (N-HMS), often referred to as methylol stearamide, represents a critical functionalization of the fatty amide backbone. While widely recognized in polymer chemistry as a slip agent and cross-linker, its relevance in drug development is growing as a potential prodrug moiety for increasing the lipophilicity or modifying the hydrolysis rates of amide-based pharmacophores.
This guide provides a rigorous, self-validating protocol for the synthesis of N-HMS via base-catalyzed hydroxymethylation. Unlike generic recipes, this workflow prioritizes the suppression of the thermodynamic dimer (methylene-bis-stearamide) and ensures high conversion rates through equilibrium control.
Mechanistic Principles
The synthesis relies on the nucleophilic addition of the stearamide nitrogen to the carbonyl carbon of formaldehyde. This reaction is reversible. The critical control point is pH; acid catalysis favors the formation of the methylene-bis-stearamide dimer (cross-linking), while base catalysis favors the N-methylol monomer.
Reaction Kinetics & Thermodynamics[3]
-
Forward Reaction: Nucleophilic attack requires activation. Under basic conditions, the amide nitrogen is partially deprotonated, increasing its nucleophilicity toward the formaldehyde carbonyl.
-
Reverse Reaction: At high temperatures or neutral/acidic pH, the hydroxymethyl group is labile, releasing formaldehyde (retro-aldol type mechanism).
-
Equilibrium Control: Using a slight excess of formaldehyde (paraformaldehyde source) and maintaining a pH of 8–9 drives the equilibrium toward the N-HMS product.
Mechanistic Pathway (DOT Visualization)
Figure 1: Base-catalyzed nucleophilic addition pathway. Note the reversibility indicated by the red dashed line, necessitating strict temperature control during isolation.
Synthetic Protocol
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. All operations must be performed in a functioning fume hood.
Materials
-
Stearamide: >95% purity (primary amide source).
-
Paraformaldehyde: 95% (preferred over formalin to minimize water content).
-
Solvent: Ethanol (95% or absolute) or Isopropanol.
-
Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA). 20% aq. solution.
Step-by-Step Workflow
Phase 1: Reactant Solubilization
-
Charge a 3-neck round-bottom flask (equipped with a reflux condenser, thermometer, and magnetic stirrer) with Stearamide (10.0 g, 35.3 mmol) .
-
Add Ethanol (100 mL) .
-
Heat the mixture to 65–70°C . Stearamide is insoluble in cold ethanol but will dissolve to form a clear or slightly hazy solution at this temperature.
Phase 2: Activation and Addition
-
Adjust pH to 8–9 by adding catalytic amounts of NaOH (approx. 0.2 mL of 20% solution) . Critical: Do not exceed pH 10 to avoid hydrolysis of the amide bond.
-
Add Paraformaldehyde (1.27 g, 42.3 mmol) . This represents a 1.2 molar equivalent. Excess formaldehyde drives the equilibrium but complicates purification if too high.
-
Increase temperature to reflux (approx. 78°C) .
Phase 3: Reaction Monitoring
-
Maintain reflux for 2–3 hours .
-
Visual Check: The solution should become completely clear as the paraformaldehyde depolymerizes and reacts.
-
TLC Validation: Spot reaction mixture vs. starting stearamide (Mobile phase: Chloroform/Methanol 90:10). The product will be more polar (lower
) than stearamide.
Phase 4: Isolation and Purification
-
Hot Filtration: While still hot (>60°C), filter the solution rapidly to remove any unreacted paraformaldehyde or mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C. N-HMS will crystallize as white, waxy plates.
-
Filtration: Collect the solid via vacuum filtration.
-
Washing: Wash the cake with cold ethanol (2 x 10 mL) to remove residual formaldehyde.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Warning: Do not exceed 60°C during drying, as the compound can decompose back to stearamide and formaldehyde.
Analytical Characterization
To ensure the material is suitable for high-stakes applications (drug delivery or polymer engineering), it must pass the following characterization thresholds.
Spectroscopic Validation[5]
| Technique | Parameter | Stearamide (Starting Material) | This compound (Product) | Structural Insight |
| FTIR | Amide A (NH stretch) | Doublet (~3350, 3180 cm⁻¹) | Singlet (~3300 cm⁻¹) + Broad OH (~3400 cm⁻¹) | Conversion of Primary |
| FTIR | Amide I (C=O) | ~1640 cm⁻¹ | ~1650–1660 cm⁻¹ | Slight shift due to H-bonding changes |
| ¹H NMR | N-H | Broad singlet (5.5–6.0 ppm, 2H) | Broad triplet/singlet (1H) | Loss of one amide proton |
| ¹H NMR | N-CH ₂-O | Absent | Doublet/Singlet (~4.5–4.9 ppm, 2H) | Diagnostic Peak : Confirms hydroxymethylation |
| Melting Point | 109°C | 110–115°C (Decomposes) | Distinct sharp melt followed by gas evolution |
Purity Logic (Self-Validation)
-
The "Formaldehyde Test": If the final dried product smells strongly of formaldehyde, the reaction has reversed due to improper drying (too hot) or insufficient washing.
-
Solubility Check: The product should be significantly more soluble in hot polar solvents (ethanol) than the starting stearamide due to the hydroxyl group.
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical drying temperature constraint to prevent product degradation.
Application Context in Drug Development
For the pharmaceutical scientist, N-HMS offers unique utility beyond its industrial lubricant heritage:
-
Prodrug Strategy: The N-hydroxymethyl group is a "soft" modification. In vivo, nonspecific esterases or physiological pH can reverse the reaction, releasing the parent amide. This is useful for temporarily increasing the hydrophilicity (via the OH group) or altering the crystal packing of an insoluble amide drug.
-
Excipient Functionality: As a lipid-based excipient, N-HMS can be utilized in solid lipid nanoparticles (SLNs). Its ability to hydrogen bond via the hydroxyl group allows for better encapsulation efficiency of polar active pharmaceutical ingredients (APIs) compared to plain stearamide.
References
-
Mechanism of Base-Catalyzed Amide-Formaldehyde Condensation
- Source: MDPI (Theoretical Study on Resorcinol-Formaldehyde, applicable mechanism).
-
Link:
-
Synthesis Protocol & Properties
-
Spectral Characterization (General Amide/Hydroxymethyl Data)
- Source: NIST Chemistry WebBook (Infrared assignments for alcohols/amides).
-
Link:
-
Industrial Application & Safety
- Source: ChemicalBook (CAS 3370-35-2 Properties and Safety).
-
Link:
Sources
Technical Monograph: Chemical Properties & Applications of N-(Hydroxymethyl)stearamide
Part 1: Executive Summary & Identification
N-(Hydroxymethyl)stearamide (N-MS) represents a specialized class of "reactive waxes"—fatty acid amides functionalized with a methylol group. Unlike inert fatty amides (e.g., stearamide) used purely as slip agents, the hydroxymethyl moiety in N-MS imparts chemical reactivity, allowing for covalent crosslinking and surface modification. This dual nature—lipophilic tail for lubrication/hydrophobicity and reactive headgroup for adhesion/crosslinking—makes it a critical excipient in advanced polymer matrices and a candidate for controlled-release lipid systems.
Critical Note on Chemical Identity:
-
Correction: The CAS number 3622-84-2 provided in the initial query corresponds to N-Butylbenzenesulfonamide, a distinct plasticizer. This guide strictly characterizes This compound (CAS 3370-35-2) .[1][3][5][6]
Part 2: Molecular Architecture & Physiochemical Profile
N-MS combines a C18 saturated fatty chain with a reactive hydroxymethyl-amide headgroup. The long alkyl chain drives self-assembly and barrier properties, while the methylol group (
Table 1: Physiochemical Specifications
| Property | Value / Description |
| Chemical Name | N-(Hydroxymethyl)octadecanamide |
| CAS Number | 3370-35-2 |
| Molecular Formula | |
| Molecular Weight | 313.52 g/mol |
| Melting Point | 107°C – 112°C (Grade dependent) |
| Appearance | White, waxy crystalline powder |
| Solubility (25°C) | Insoluble in water. Soluble in hot ethanol, chloroform, acetone, and toluene. |
| Partition Coefficient | |
| Reactivity | Heat-sensitive; undergoes acid-catalyzed self-condensation >130°C. |
Part 3: Synthesis & Manufacturing Dynamics
The synthesis of N-MS is a nucleophilic addition reaction (hydroxymethylation) where the nitrogen atom of stearamide attacks the carbonyl carbon of formaldehyde. This process requires basic catalysis to activate the amide nitrogen.
Synthesis Workflow Diagram
Caption: Base-catalyzed hydroxymethylation of stearamide. The reaction is reversible; equilibrium is driven toward the product by controlling pH and temperature.
Experimental Protocol: Laboratory Scale Synthesis
Self-Validating Protocol Design: This method uses pH control to prevent the formation of methylene-bis-stearamide (the crosslinked byproduct).
-
Reagent Prep: Charge a 3-neck flask with Stearamide (0.1 mol) and Paraformaldehyde (0.12 mol) . Suspend in Ethanol (95%, 150 mL) .
-
Catalysis: Add Triethylamine (TEA) or NaOH (aq) to adjust pH to 8.5–9.0 . Rationale: Acidic conditions trigger premature crosslinking; high basicity hydrolyzes the amide.
-
Reaction: Heat to 60–70°C with vigorous stirring. The mixture will clarify as the N-methylol derivative forms (it is more soluble than stearamide). Maintain for 2–3 hours.
-
Quenching: Cool to room temperature. The product will precipitate.
-
Purification: Filter the white solid. Wash with cold acetone to remove unreacted formaldehyde. Recrystallize from hot ethanol if high purity is required.
-
Validation: FTIR analysis should show a broad
stretch at and the disappearance of the primary amide doublet ( ).
Part 4: Reactivity & Functional Mechanisms[7]
The utility of N-MS lies in its "latent" reactivity. It behaves as a stable wax at room temperature but functions as a crosslinker upon heating, particularly in the presence of acid catalysts.
Crosslinking Mechanism Diagram
Caption: Thermal curing pathways. Lower temperatures favor ether bridges; higher temperatures drive formaldehyde release to form stable methylene bridges.
Mechanistic Insight:
The hydroxymethyl group is a "masked" electrophile. Under acidic conditions (or thermal dehydration), it generates an
-
Self: Forming methylene-bis-stearamide crosslinks (increasing melting point and barrier strength).
-
Substrate: Reacting with hydroxyls (cellulose, starch) or amines (proteins) to covalently bond the hydrophobic stearyl tail to a hydrophilic surface.
Part 5: Applications in Material & Pharmaceutical Science
1. Controlled Release Matrices (Pharmaceutical)
While less common than simple stearates, N-MS offers a tunable release mechanism. By incorporating N-MS into a lipid matrix and heating, in situ crosslinking can occur, hardening the shell and slowing drug diffusion.
-
Function: Matrix stiffener and hydrophobicity enhancer.
-
Advantage: Unlike coating with a polymer, N-MS modifies the lipid matrix itself, reducing the "burst effect" in soluble drugs.
2. Polymer Processing (Industrial)
-
Slip Agent: In PVC and PLA processing, N-MS migrates to the surface. Unlike standard stearamide, the polar
group provides better anchorage to polar polymers (like PLA), preventing excessive "blooming" or white haze. -
Reactive Compatibilizer: It acts as a bridge between hydrophobic fillers (talc, calcium carbonate) and polymer matrices, improving dispersion and impact strength.
Part 6: Safety & Toxicology (GHS Standards)
Hazard Classification: Warning
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4.
-
Sensitization: Potential skin sensitizer due to low-level formaldehyde release upon degradation.
| Hazard Code | Statement | Precaution |
| H302 | Harmful if swallowed. | Do not eat/drink in lab. |
| H312 | Harmful in contact with skin.[7] | Wear nitrile gloves. |
| H332 | Harmful if inhaled.[8] | Use dust mask/fume hood. |
Handling Protocol:
Store in a cool, dry place (
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[5] Registration Dossier: this compound. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 4. Octadecanamide,N-(hydroxymethyl) | CAS#:3370-35-2 | Chemsrc [chemsrc.com]
- 5. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. media.knowde.com [media.knowde.com]
- 8. lgchemon.com [lgchemon.com]
Spectroscopic data for N-(Hydroxymethyl)stearamide
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(Hydroxymethyl)stearamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound (C₁₉H₃₉NO₂), a fatty acid amide with applications in various industrial and research fields.[1] The structural elucidation and quality control of this molecule rely critically on a multi-technique spectroscopic approach. This document is intended for researchers, chemists, and drug development professionals, offering both interpreted spectral data and the underlying experimental protocols necessary for its acquisition.
We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a framework that is not just procedural, but also educational.
Molecular Structure and Physicochemical Context
This compound is derived from stearic acid, a long-chain saturated fatty acid. The molecule incorporates a hydrophilic hydroxymethyl group attached to the amide nitrogen, creating a molecule with both significant hydrophobic character from the C17 alkyl chain and polar functionality from the amide and alcohol groups.
-
Molecular Formula: C₁₉H₃₉NO₂
-
Molecular Weight: 313.52 g/mol [2]
-
Appearance: Typically a white, waxy solid.[3]
The synthesis of this compound is generally achieved through the N-hydroxymethylation of stearamide, often by reacting it with formaldehyde.[5] Understanding this synthetic route is crucial as it informs potential impurities that may be spectrally relevant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of this compound. Analysis is typically conducted in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The long alkyl chain results in significant signal overlap in the upfield region, but the protons on and near the functional groups provide distinct, diagnostic signals.
Expected ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
|---|---|---|---|
| -CH₃ (Terminal methyl) | ~0.88 | Triplet (t) | The terminal group of the stearyl chain, coupled to the adjacent CH₂. |
| -(CH₂)₁₅- (Bulk methylene) | ~1.25 | Broad Singlet / Multiplet | A large, integrated signal representing the 30 protons of the main alkyl chain. |
| -CH₂-C=O (α-Methylene) | ~2.20 | Triplet (t) | Deshielded by the adjacent carbonyl group. Its coupling to the β-CH₂ gives a triplet. |
| -NH- (Amide proton) | ~5.5 - 6.5 | Broad Triplet (br t) | Chemical shift is solvent and concentration-dependent. Broadened due to quadrupolar coupling with Nitrogen and exchange. Expected to couple to the N-CH₂ protons. |
| -OH (Hydroxyl proton) | Variable (~2.0 - 4.0) | Broad Singlet / Triplet | Highly variable and dependent on solvent, concentration, and temperature. May couple to the N-CH₂ protons. |
| -N-CH₂-O- (Hydroxymethyl) | ~4.8 - 5.2 | Doublet (d) or Doublet of Doublets (dd) | Deshielded by both Nitrogen and Oxygen. It is coupled to the NH proton and potentially the OH proton, leading to splitting. |
Causality in ¹H NMR Interpretation: The downfield shift of the α-methylene protons (~2.20 ppm) is a direct consequence of the electron-withdrawing inductive effect of the carbonyl group. Similarly, the N-CH₂-O protons are significantly deshielded by the adjacent electronegative nitrogen and oxygen atoms. The broadness of the NH and OH signals is a classic indicator of exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon environment. Given the symmetry of the long alkyl chain, many of the methylene carbons will overlap.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|
| -C=O (Amide Carbonyl) | ~175 | The most downfield signal, characteristic of an amide carbonyl. |
| -N-CH₂-O- (Hydroxymethyl) | ~65 - 70 | Significantly deshielded by the directly attached N and O atoms. |
| -CH₂-C=O (α-Methylene) | ~36 | Influenced by the adjacent carbonyl group. |
| -(CH₂)₁₅- (Bulk methylene) | ~22 - 32 | A cluster of signals for the carbons in the long alkyl chain. |
| -CH₃ (Terminal methyl) | ~14 | The most upfield signal, typical for a terminal methyl group. |
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[7]
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, significantly more scans (e.g., 1024 or more) are required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Diagram: NMR Spectroscopy Workflow
Caption: Workflow for NMR sample preparation, acquisition, and data processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
|---|---|---|---|
| ~3400 (broad) | O-H stretch | Strong, Broad | Alcohol (-OH) |
| ~3300 (broad) | N-H stretch | Strong, Broad | Amide (-NH) |
| 2850 - 2960 | C-H stretch | Strong | Alkyl Chain (-CH₂, -CH₃) |
| ~1640 | C=O stretch (Amide I) | Strong | Amide (-C=O) |
| ~1550 | N-H bend (Amide II) | Medium | Amide (-NH) |
| ~1050 | C-O stretch | Medium | Alcohol (-C-OH) |
Causality in IR Interpretation: The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energies. The position of the amide C=O stretch at a relatively low wavenumber (~1640 cm⁻¹) compared to ketones (~1715 cm⁻¹) is due to the resonance delocalization of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.[8]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically performs the background subtraction.
-
Identify and label the major absorption peaks, comparing them to known correlation charts.
-
Diagram: ATR-IR Spectroscopy Workflow
Caption: Standard workflow for acquiring an ATR-IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and structural features. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.
Expected Mass Spectrometry Data
| m/z Value | Ion | Fragmentation Origin | Key Insights |
|---|---|---|---|
| 314.31 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight (313.52 Da). |
| 336.29 | [M+Na]⁺ | Sodiated Molecular Ion | Commonly observed adduct in ESI-MS. |
| 296.29 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. | A common fragmentation pathway for alcohols. |
| 284.30 | [M+H - CH₂O]⁺ | Loss of formaldehyde. | Characteristic fragmentation of an N-hydroxymethyl group. |
| Various | CₙH₂ₙ₊₁ | Cleavage along the alkyl chain. | A series of peaks separated by 14 Da (CH₂) is characteristic of a long fatty acid chain. |
Causality in MS Fragmentation: The N-hydroxymethyl group is prone to characteristic losses. The loss of water ([M+H - H₂O]⁺) is a thermodynamically favorable process for the protonated molecule. The cleavage to lose formaldehyde ([M+H - CH₂O]⁺) is a key diagnostic fragmentation that points directly to the N-CH₂-OH moiety. The long alkyl chain will typically undergo fragmentation, but the most structurally informative peaks are those related to the functional groups.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) for accurate mass measurements.
-
Calibrate the instrument using a known standard immediately prior to analysis.
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximum ion signal.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 314.3) and subjecting it to Collision-Induced Dissociation (CID).
-
Conclusion
The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy offers a rapid confirmation of the presence of amide, alcohol, and alkyl functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and provides key fragmentation data that corroborates the presence of the N-hydroxymethyl group. The protocols and expected data presented in this guide provide a self-validating system for the comprehensive characterization of this molecule, ensuring high confidence in its identity and purity for research and development applications.
References
-
Connect Chemicals. (n.d.). Stearylstearamid | CAS 13276-08-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]
-
MDPI. (2011). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Stearylstearamid | CAS 13276-08-9 | Connect Chemicals [connectchemicals.com]
- 4. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 5. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Technical Analysis: 1H NMR Characterization of N-(Hydroxymethyl)stearamide
Topic: 1H NMR Spectrum of N-(Hydroxymethyl)stearamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary & Structural Context
This compound (N-HMS) represents a critical class of "methylol" fatty acid amides, widely utilized as crosslinking agents in polymer chemistry and hydrophobic modifiers in pharmaceutical formulations. Unlike simple fatty amides, the N-HMS molecule possesses a reactive N-methylol functionality (
For the analytical scientist, the 1H NMR spectrum of N-HMS is not merely a verification of identity; it is a diagnostic tool for assessing reaction completeness (conversion of stearamide), sample purity (presence of free formaldehyde), and moisture content (proton exchange rates).
This guide delineates the spectral fingerprint of N-HMS, emphasizing the diagnostic coupling patterns visible only under specific solvent conditions.
Experimental Methodology: The Self-Validating Protocol
To obtain a spectrum that serves as a structural proof, one must control proton exchange. The N-methylol group contains two exchangeable protons (
Solvent Selection Strategy
Primary Recommendation: DMSO-
-
Rationale: DMSO acts as a hydrogen-bond acceptor, effectively "freezing" the exchange of amide and hydroxyl protons. This allows for the observation of vicinal couplings (
and ), which are the gold standard for validating the intact N-methylol structure. -
Concentration: 10–15 mg in 0.6 mL DMSO-
. -
Temperature: 298 K (25°C). Elevated temperatures may induce exchange or degradation (reversal to stearamide + formaldehyde).
Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 or zg45.
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the terminal methyl vs. the amide proton). -
Scans (NS): 16–32 (sufficient due to the high proton count of the stearyl tail).
Spectral Analysis & Assignments
The spectrum of N-HMS can be divided into three distinct zones: the Stearyl Fingerprint (0.8–2.3 ppm), the Diagnostic Methylol Zone (4.0–6.5 ppm), and the Amide Region (8.0+ ppm).
Data Summary Table (in DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 0.85 | Triplet ( | 3H | Terminal Methyl | |
| 1.23 | Broad Singlet ( | 28H | Bulk Methylene | |
| 1.48 | Multiplet | 2H | ||
| 2.12 | Triplet ( | 2H | ||
| 4.52 | Doublet of Doublets ( | 2H | N-Methylene | |
| 5.45 | Triplet ( | 1H | Hydroxyl Proton | |
| 8.20 | Triplet ( | 1H | Amide Proton |
> Note: Chemical shifts may vary slightly (
Detailed Mechanistic Analysis
The Diagnostic Methylol Zone (4.0 – 6.0 ppm)
This is the most critical region. In a pure, dry sample, the methylene bridge (
-
Coupling 1: To the Amide NH (
). -
Coupling 2: To the Hydroxyl OH (
).
Validation Check: If the
The Hydroxyl proton (
The Stearyl Fingerprint (0.8 – 2.3 ppm)
This region confirms the fatty acid chain length.
-
The
-methylene protons (2.12 ppm) are deshielded by the adjacent carbonyl group. -
The integration ratio of the Terminal Methyl (0.85 ppm) to the
-methylene (2.12 ppm) should be exactly 3:2. Deviations here indicate impurities (e.g., free fatty acids or dimers).
Visualization of Structural Logic
The following diagram illustrates the connectivity and the specific coupling pathways that must be verified in the NMR spectrum.
Caption: Structural connectivity of this compound showing the critical vicinal coupling network between NH, CH2, and OH protons observable in DMSO-d6.
Troubleshooting & Impurity Profiling
In drug development and polymer synthesis, purity is paramount. The NMR spectrum reveals common synthesis byproducts.
Common Impurities
-
Stearamide (Starting Material):
-
Look for two broad singlets for the
group around 6.7 ppm and 7.2 ppm. -
Cause: Incomplete reaction with formaldehyde.
-
-
Paraformaldehyde (Polymerized HCHO):
-
Look for a singlet around 9.5–9.7 ppm (free aldehyde) or a broad signal near 4.6–4.8 ppm (polymeric).
-
-
Methylenebis(stearamide) (Dimer):
-
Structure:
. -
Diagnostic: The methylene bridge shifts upfield to approx 4.3–4.4 ppm and appears as a triplet (coupling to two NHs) or broad multiplet. The OH signal will be absent.
-
Decision Tree for Spectral Validation
Caption: Logical workflow for validating this compound purity based on N-CH2 splitting patterns.
References
-
Abraham, R. J. (2013). 1H NMR spectra.[1][2][3][4][5][6][7][8][9][10] Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Link
-
Hoidy, W. H., et al. (2010).[6] Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry. Link
-
RSC Data. (2014).[1] 1H NMR (DMSO-d6) Standard Protocols for Amide Derivatives. Royal Society of Chemistry / Electronic Supplementary Information. Link
-
Fisher Scientific. (2024). Methyl sulfoxide-d6 for NMR spectroscopy: Specification and Properties. Link
Sources
- 1. rsc.org [rsc.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Strategic FTIR Analysis of N-(Hydroxymethyl)stearamide: Structural Validation & Functional Profiling
Executive Summary
N-(Hydroxymethyl)stearamide (N-HMS) represents a critical functional derivative of stearamide, distinguished by the introduction of a reactive methylol (
This guide provides a rigorous framework for the vibrational characterization of N-HMS. Unlike standard fatty acid amides, N-HMS exhibits a complex spectral signature where hydrogen bonding networks significantly influence peak topology. As a Senior Application Scientist, I will guide you through the structural validation of this compound, focusing on distinguishing the methylol "fingerprint" from the stearyl backbone and identifying common artifacts that compromise data integrity.
Molecular Architecture & Vibrational Theory
To interpret the FTIR spectrum accurately, we must first map the vibrational modes to the specific molecular architecture. N-HMS (
-
The Hydrophobic Tail: A long aliphatic stearyl chain dominated by
stretching and bending. -
The Amide Core: The rigid
linkage responsible for the characteristic Amide I and II bands. -
The Reactive Head: The N-methylol group, introducing
stretching and primary alcohol modes absent in the parent stearamide.
Visualization: Vibrational Topology Map
The following diagram maps the core functional groups to their expected spectral regions.
Figure 1: Vibrational topology map linking N-HMS structural motifs to specific FTIR spectral regions.
Experimental Methodology
Protocol Selection: ATR vs. Transmission
For N-HMS, the choice of sampling technique dictates spectral quality, particularly in the hydroxyl region.
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) |
| Preparation | None (Direct solid contact) | Grinding with KBr (1:100 ratio) |
| Pathlength | Fixed (~2 µm) | Variable (User dependent) |
| H-Bonding | Preserves native H-bonding network | Grinding may disrupt weak H-bonds |
| Water Artifacts | Minimal | High (KBr is hygroscopic) |
| Recommendation | Primary Choice for QC and rapid ID | Secondary Choice for trace analysis |
Step-by-Step Acquisition Protocol (ATR)
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the energy throughput is >95% of the background.
-
Background Scan: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).
-
Sample Loading: Place ~10 mg of N-HMS powder onto the crystal.
-
Compression: Apply pressure using the anvil. Crucial: Monitor the live preview. Stop tightening when peak heights stabilize. Over-compression can shift crystalline bands.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless the signal-to-noise ratio is poor, as this masks doublet splitting in the aliphatic region.
Spectral Interpretation & Decoding
This section details the assignment of bands.[1][2] The values provided are typical for solid-state samples; slight shifts (±5 cm⁻¹) may occur due to crystalline packing.
A. The High-Frequency Region (4000 – 2500 cm⁻¹)
This region confirms the "Hydroxymethyl" modification.
-
3300 – 3400 cm⁻¹ (O-H & N-H Stretches):
-
Unlike Stearamide, which shows distinct N-H doublets (asymmetric/symmetric) if primary, N-HMS shows a broad, coalesced band .
-
Mechanism: The
group engages in extensive hydrogen bonding with the amide carbonyl, broadening the peak. -
Diagnostic Check: A sharp spike at ~3600 cm⁻¹ indicates free (non-bonded) hydroxyls, suggesting the sample is dissolved or in a gas phase, which is rare for solid N-HMS [1].
-
-
2918 & 2849 cm⁻¹ (C-H Stretches):
-
Assignment: Asymmetric and symmetric stretching of the methylene (
) groups in the stearyl chain. -
Intensity: These should be the strongest peaks in the spectrum.
-
Quality Control: If these peaks are flattened or distorted, the detector is saturated. Reduce sample contact or pathlength.
-
B. The Fingerprint Region (1700 – 600 cm⁻¹)
This is where the specificity lies.
-
1640 – 1660 cm⁻¹ (Amide I):
-
1540 – 1560 cm⁻¹ (Amide II):
-
Assignment: Coupled
bending and stretching. -
Differentiation: This band is characteristic of secondary amides. Its presence confirms the amide linkage is intact.
-
-
1000 – 1050 cm⁻¹ (C-O Stretch - The Differentiator):
-
Assignment: Primary alcohol
stretch from the group. -
Criticality: This is the diagnostic peak. Plain stearamide lacks absorption in this specific window. If this peak is absent, your sample has likely degraded (hydrolysis of the methylol group) or is mislabeled [3].
-
Summary Table of Characteristic Bands
| Wavenumber (cm⁻¹) | Functional Group | Assignment | Intensity |
| 3300-3400 | Stretching (H-bonded) | Broad, Medium | |
| 2918 | Asym. Stretch (Stearyl) | Strong | |
| 2849 | Sym. Stretch (Stearyl) | Strong | |
| 1640-1660 | Amide I | Strong | |
| 1540-1560 | Amide II | Medium/Strong | |
| 1460-1470 | Scissoring | Medium | |
| 1010-1050 | Primary Alcohol Stretch | Medium | |
| 720 | Rocking (Long chain) | Weak |
Application Case: Monitoring Crosslinking
N-HMS is often used as a crosslinker where the methylol group condenses to form methylene bridges (
Experimental Logic: As the crosslinking proceeds (usually heat-induced), the methylol group is consumed.
-
Indicator: The decrease of the
stretch at ~1020 cm⁻¹ and the decrease of the broad band. -
Validation: The appearance of new bands associated with the crosslink (e.g., ether C-O-C stretches) may occur, but the loss of the methylol signal is the most reliable metric.
Figure 2: Workflow for monitoring the consumption of N-methylol groups during crosslinking reactions.
Troubleshooting & Common Artifacts
The "Water Mask"
The broad
-
Solution: Always purge the FTIR bench with dry nitrogen or dry air for 15 minutes before scanning. If using ATR, ensure the sample is dry.
Crystallinity Effects
Long alkyl chains (stearyl) can crystallize.
-
Observation: The
scissoring band at ~1470 cm⁻¹ may split into a doublet (1473/1463 cm⁻¹) in highly crystalline samples. -
Action: This is not an impurity. It indicates highly ordered packing of the aliphatic tails. Do not mistake this for a chemical change [4].
CO₂ Interference
A doublet at 2350 cm⁻¹.
-
Cause: Changes in background
levels between background and sample scans. -
Action: Ignore this region; it contains no structural information for N-HMS.
References
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (2025). Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Amides and Amines. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[4] (General reference for Stearamide and Alcohol shifts). Available at: [Link]
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. (2000).
Sources
- 1. Molecular structure, vibrational spectra and nonlinear optical properties of orthoarsenic acid-tris-(hydroxymethyl)-aminomethane DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of N-(Hydroxymethyl)stearamide
Executive Summary
N-(Hydroxymethyl)stearamide (CAS: 3370-35-2), often utilized as a slip agent and antiblocking additive in polyolefin films, presents unique challenges in mass spectrometry due to the thermal and kinetic lability of its N-hydroxymethyl (N-methylol) group. Unlike simple fatty amides (e.g., Stearamide), this molecule undergoes a distinct deformylation pathway—the loss of formaldehyde (
This guide provides a mechanistic breakdown of its fragmentation, distinguishing between artifactual thermal degradation and true gas-phase ion dissociation . It is designed for analytical scientists requiring robust identification protocols for polymer additives and pharmaceutical impurities.
Chemical Profile & Ionization Properties[1][2][3]
| Property | Detail |
| IUPAC Name | N-(Hydroxymethyl)octadecanamide |
| Common Name | N-Methylol stearamide |
| Molecular Formula | |
| Exact Mass | 313.2981 Da |
| Structure | |
| Key Functional Group | N-Hydroxymethyl amide (Hemiamidal) |
| Lability | High; prone to reverse-formaldehyde condensation |
Ionization Suitability
-
Electron Ionization (EI): Suitable but prone to in-source degradation. The molecular ion (
) is often weak or absent.[1][2] -
Electrospray Ionization (ESI): Preferred for intact molecule detection. Forms stable
and adducts. -
Atmospheric Pressure Chemical Ionization (APCI): Useful for non-polar matrices but induces significant thermal fragmentation.
Fragmentation Mechanisms: The Core Analysis
The fragmentation of this compound is governed by two competing pathways: the Stearamide Reversion Pathway (dominant in GC-MS) and the Direct Amide Cleavage Pathway (observable in soft ionization LC-MS/MS).
Pathway A: The Deformylation Cascade (Thermal/EI)
In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperature of the injection port (
-
Thermal Elimination:
-
Result: The mass spectrum observed is frequently that of Stearamide (MW 283), not the parent N-hydroxymethyl compound (MW 313).
-
-
Diagnostic Ions (Post-Deformylation):
-
m/z 283: Molecular ion of Stearamide (
). -
m/z 59: The McLafferty Rearrangement base peak (
). This is the hallmark of a primary amide with a -hydrogen. -
m/z 72:
-cleavage product ( ).
-
Pathway B: Intact Fragmentation (ESI-MS/MS)
Using Liquid Chromatography (LC-MS) with ESI avoids thermal degradation, allowing observation of the parent ion and specific daughter fragments.
-
Parent Ion Formation:
-
Observed as m/z 314.3 (
).
-
-
Primary Loss (Water vs. Formaldehyde):
-
Loss of
(m/z 296): Formation of the N-methylene iminium species ( ). -
Loss of
(m/z 284): Reversion to the protonated stearamide ( ).
-
-
Acylium Ion Formation:
-
Cleavage of the amide bond generates the stearoyl cation.
-
m/z 267:
(Characteristic fatty chain marker).
-
Visualization of Fragmentation Pathways[3][6][7][8]
The following diagram maps the critical dissociation pathways, distinguishing between thermal artifacts and mass spectral fragmentation.
Figure 1: Mechanistic flow of thermal degradation vs. ESI-MS fragmentation for this compound.
Diagnostic Ion Table
Use this table to validate the identity of the compound in unknown samples.
| m/z (Daltons) | Ion Type | Origin/Mechanism | Significance |
| 314 | ESI Parent | Confirms intact N-hydroxymethyl structure. | |
| 336 | ESI Adduct | Common sodium adduct in LC-MS. | |
| 296 | Fragment | Loss of water; indicates hydroxyl group presence. | |
| 284 | Fragment | Loss of formaldehyde; reverts to amide backbone. | |
| 283 | EI Parent (Artifact) | Indicates thermal degradation to Stearamide. | |
| 267 | Acylium Ion | Confirms C18 fatty acid chain length. | |
| 59 | McLafferty | Base Peak in EI (if degraded to Stearamide). |
Validated Analytical Protocol
Method A: GC-MS (For Total Amide Content)
-
Caveat: This method will likely convert this compound to Stearamide. It is quantitative for the fatty chain but not the functional group.
-
Derivatization (Crucial Step): To detect the intact molecule by GC, you must silylate the hydroxyl group.
-
Reagent: BSTFA + 1% TMCS.
-
Reaction: 60°C for 30 mins.
-
Target Derivative: N-(Trimethylsilyloxymethyl)stearamide.
-
Shift: MW increases by 72 Da (TMS group). Look for m/z 385 (
of derivative).
-
Method B: LC-MS/MS (For Intact Speciation)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Avoid ammonium buffers if possible to prevent adduct competition.
-
-
Gradient: High organic start (due to lipid nature). 80% B to 100% B over 10 mins.
-
Source Parameters:
-
Temp: < 300°C (Minimize in-source deformylation).
-
Cone Voltage: Low (20-30V).
-
References
-
PubChem. (n.d.).[3] Octadecanamide, N-(hydroxymethyl)- (Compound Summary). National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Horiike, M., et al. (1986).[4] Determination of the double bond positions in three dodecenol (Z) isomers by electron impact mass spectrometry. Journal of Mass Spectrometry. Retrieved from ]">https://www.researchgate.net
-
Lough, J. A. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids. PubMed.[3] Retrieved from [Link]
-
ChemGuide. (2023). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
Sources
Thermal Degradation Profile of N-(Hydroxymethyl)stearamide
The following technical guide provides an in-depth analysis of the thermal degradation profile of N-(Hydroxymethyl)stearamide (N-HMS). It is structured to serve researchers and drug development professionals requiring precise mechanistic understanding and experimental validation standards.
CAS Registry Number: 3370-35-2 Synonyms: N-Methylolstearamide, N-(Hydroxymethyl)octadecanamide Molecular Formula: C₁₉H₃₉NO₂
Executive Technical Summary
This compound (N-HMS) is a reactive fatty acid amide derivative characterized by the presence of a methylol (-CH₂OH) group attached to the amide nitrogen. Unlike simple fatty amides (e.g., stearamide) which degrade primarily via skeletal breakdown, N-HMS exhibits a biphasic thermal profile :
-
Reactive Phase (110°C – 170°C): Condensation and cross-linking dominated by the N-methylol functionality, releasing formaldehyde and water.
-
Degradative Phase (>250°C): Irreversible scission of the alkyl chain and amide backbone.
For pharmaceutical and material science applications, the "degradation" onset is effectively the cross-linking onset (~120°C), as this alters solubility and chemical identity before gross pyrolytic decomposition occurs.
Thermochemical Mechanism
The thermal stability of N-HMS is governed by the lability of the N-C bond in the methylol group. The degradation pathway is not a simple bond scission but a cascade of condensation reactions.
Primary Degradation Pathway (Condensation)
Upon heating above its melting point (~110°C), N-HMS undergoes self-condensation. This is the primary failure mode for stability but the desired mechanism for textile/paper curing applications.
-
Ether Linkage Formation: Two N-HMS molecules condense to form an ether bridge, releasing water.
-
Methylene Bridge Formation: At higher temperatures or prolonged heating, the ether linkage collapses or N-HMS reacts directly to form N,N'-methylenebis(stearamide) (MBS), releasing formaldehyde.
Reverse Methylolation
The equilibrium between N-HMS and its precursors (stearamide + formaldehyde) shifts thermally.
Visualized Reaction Pathway
The following diagram illustrates the competitive and sequential pathways occurring during thermal stress.
Figure 1: Thermal reaction cascade of this compound showing the transition from melting to cross-linking (MBS formation) and volatile release.
Thermal Analysis Profile (TGA & DSC)
The following data summarizes the expected thermal events. Note that "degradation" in TGA often overlaps with "reaction" in this specific compound class.
Quantitative Thermal Events
| Temperature Range | Event Type | Phenomenon | Mass Loss (TGA) | Heat Flow (DSC) |
| 107°C – 112°C | Phase Change | Melting ( | None | Sharp Endotherm |
| 120°C – 170°C | Reaction | Self-Condensation / Curing | ~5-8% (Loss of H₂O, HCHO) | Broad Exotherm (Masked by evaporation) |
| 235°C | Safety Limit | Flash Point | N/A | N/A |
| >250°C | Decomposition | Skeletal Degradation | Rapid Mass Loss (>80%) | Complex Exotherms |
Interpretation of TGA Data
-
Step 1 (120-170°C): A minor mass loss step corresponding to the stoichiometry of water and formaldehyde release. If the sample is held isothermally here, it converts to the chemically distinct methylene-bis-stearamide.
-
Step 2 (>250°C): The major mass loss step where the aliphatic stearyl chains break down.
Experimental Protocols for Validation
To generate valid, reproducible thermal profiles for N-HMS, specific protocols must be followed to account for volatile release and pressure effects.
Thermogravimetric Analysis (TGA)
Objective: Quantify volatile release (formaldehyde/water) vs. skeletal decomposition.
-
Sample Prep: 5–10 mg of N-HMS powder. Avoid compacting to allow gas escape.
-
Crucible: Alumina (open) to prevent secondary reactions of evolved formaldehyde with the pan.
-
Atmosphere: Nitrogen (
) purge at 50 mL/min to remove volatiles immediately. -
Ramp Rate: 10°C/min from 40°C to 600°C.
-
Note: For kinetic analysis of the curing reaction, use rates of 2, 5, 10, and 20°C/min.
-
Differential Scanning Calorimetry (DSC)
Objective: Distinguish melting (physical) from cross-linking (chemical).
-
Sample Prep: 2–5 mg encapsulated.
-
Pan Configuration (Critical):
-
Run 1 (Pinhole Lid): Allows volatiles to escape. Will show melting endotherm followed by reaction exotherm/evaporation endotherm.
-
Run 2 (Hermetically Sealed): Suppresses volatile loss. This forces the equilibrium back, potentially shifting the degradation onset higher or revealing the true reaction exotherm without evaporative cooling interference.
-
-
Cycle: Heat from 25°C to 200°C at 10°C/min.
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow to decouple physical melting from chemical degradation events.
Implications for Research & Development
Safety & Toxicology (Formaldehyde)
The thermal degradation of N-HMS inevitably releases formaldehyde. In a closed system (e.g., drug formulation or sealed storage), this can lead to:
-
API Incompatibility: Cross-linking of gelatin capsules or reaction with amine-containing Active Pharmaceutical Ingredients (APIs).
-
Regulatory Limits: Formaldehyde levels must be monitored if the material is subjected to temperatures >100°C during processing.
Storage Stability
N-HMS should be stored at 2–8°C . At ambient temperatures, slow hydrolysis or condensation can occur, leading to "aging"—an increase in melting point and insolubility due to the formation of methylene-bis-stearamide dimers.
Formulation Utility
In drug delivery, the "degradation" mechanism can be exploited. The cross-linking reaction can be used to form hydrophobic shells or sustained-release matrices, provided the formaldehyde release is managed or scavenged.
References
-
Abo-Shosha, M. H., et al. (2008).[1] Paraffin Wax Emulsion as Water Repellent for Cotton/Polyester Blended Fabric.[1] Journal of Industrial Textiles. (Discusses the cross-linking mechanism of N-methylol stearamide). Retrieved from [Link][1]
-
ChemBK. (n.d.). 3370-35-2 Physical Properties and Decomposition. Retrieved from [Link]
Sources
Mechanism and Synthesis of N-(Hydroxymethyl)stearamide: A Technical Guide
Executive Summary
N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylol stearamide, is a critical intermediate in the formulation of hydrophobic textile finishes, paper coatings, and crosslinking agents. Its synthesis involves the hydroxymethylation of stearamide with formaldehyde. While the reaction appears chemically simple, the process is governed by a delicate equilibrium. Failure to control kinetic and thermodynamic parameters results in the formation of the thermodynamically stable—but often unwanted—impurity, N,N'-methylenebisstearamide (EBS).
This guide provides a mechanistic breakdown of the formation of N-HMS, a self-validating experimental protocol, and the characterization metrics required to ensure high purity.
Theoretical Framework: The Reaction Mechanism[1][2]
The formation of this compound is a nucleophilic addition reaction, typically catalyzed by a base. The reaction is reversible, meaning the isolation of the product requires shifting the equilibrium toward the N-methylol species.
The Chemical Pathway
The reaction proceeds through the deprotonation of the amide nitrogen, followed by a nucleophilic attack on the carbonyl carbon of formaldehyde.
Reaction Equation:
Mechanistic Steps
-
Activation: The base removes a proton from the amide nitrogen, creating a resonance-stabilized amidate anion.
-
Nucleophilic Attack: The nitrogen anion attacks the electrophilic carbonyl carbon of the formaldehyde.
-
Protonation: The resulting alkoxide intermediate abstracts a proton from the solvent (typically water or alcohol) to form the final N-hydroxymethyl product and regenerate the base catalyst.
Figure 1: Base-catalyzed mechanism for the formation of this compound.
Kinetic & Thermodynamic Control
To successfully synthesize N-HMS, one must navigate the competition between the desired methylolation and the side reaction forming the bis-amide.
Key Control Parameters
| Parameter | Optimal Range | Mechanistic Rationale |
| pH | 9.0 – 10.5 | High pH facilitates the formation of the amidate anion (nucleophile). Low pH (<7) catalyzes the condensation of two methylol groups into the methylene-bis dimer. |
| Temperature | 60°C – 80°C | Sufficient heat is required to solubilize stearamide (MP ~109°C) in the solvent system. Excessive heat (>100°C) promotes crosslinking (curing). |
| Stoichiometry | 1:1.2 to 1:1.5 | Excess formaldehyde (1.2–1.5 eq) drives the equilibrium to the right (Le Chatelier’s principle) and suppresses the reaction of product with unreacted amide. |
| Solvent | Ethanol/Water or IPA | Stearamide is hydrophobic; Formaldehyde is hydrophilic. A co-solvent system is essential for phase homogeneity. |
Experimental Protocol
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. Work must be performed in a fume hood with appropriate PPE.
Materials
-
Substrate: Stearamide (>95% purity).
-
Reagent: Paraformaldehyde (95%) or Formalin (37% aq). Note: Paraformaldehyde is preferred to control water content.
-
Catalyst: Sodium Hydroxide (NaOH) or Triethylamine (TEA).
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (95%).
Synthesis Workflow
-
Dissolution: Charge a 3-neck round-bottom flask with Stearamide (0.1 mol) and IPA (150 mL). Heat to 75°C under stirring until the amide is fully dissolved.
-
Basification: Adjust pH to 9.5–10.0 using 1M NaOH or TEA.
-
Addition: Add Paraformaldehyde (0.15 mol, 1.5 eq) slowly to the mixture.
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor clarity; the solution should become clear as the paraformaldehyde depolymerizes and reacts.
-
Quenching: Cool the solution to room temperature. The product may precipitate. If not, concentrate via rotary evaporation.
-
Purification: Recrystallize from hot ethanol to remove unreacted stearamide and paraformaldehyde residues.
Figure 2: Process flow for the synthesis of this compound.
Characterization & Validation
A self-validating system requires confirming the formation of the N-CH2-O bond and the absence of the N-CH2-N bond (Bis-amide).
Spectroscopic Signatures[3]
| Technique | Feature | This compound | Stearamide (Starting Material) | Methylenebisstearamide (Impurity) |
| 1H NMR | N-CH2 -O | 4.7 - 4.8 ppm (Doublet/Broad) | Absent | Absent |
| 1H NMR | N-CH2 -N | Absent | Absent | 4.4 - 4.5 ppm (Triplet/Multiplet) |
| FTIR | O-H Stretch | ~3300 cm⁻¹ (Broad) | Absent | Absent |
| FTIR | Amide I | ~1640 cm⁻¹ | ~1650 cm⁻¹ | ~1635 cm⁻¹ |
Quality Control Logic
-
Solubility Check: N-HMS is more soluble in hot ethanol than the bis-amide. If a significant insoluble fraction remains in boiling ethanol, it is likely the bis-stearamide impurity.
-
Melting Point: Pure Stearamide melts at ~109°C. N-HMS typically exhibits a broader melting range or a slightly lower melting point due to the disruption of crystal lattice hydrogen bonding, though crosslinking upon heating can complicate this measurement. DSC (Differential Scanning Calorimetry) is recommended over capillary melting point apparatus to observe the endotherm without inducing thermal crosslinking during the test.
Troubleshooting: The Bis-Amide Trap
The most common failure mode is the formation of N,N'-methylenebisstearamide (EBS).
Mechanism of Side Reaction:
Under acidic conditions or high temperatures, the hydroxyl group of N-HMS becomes protonated (
Corrective Actions:
-
Maintain Alkalinity: Ensure pH never drops below 8.0 during the reaction.
-
Avoid Acidic Workup: Do not wash the product with acid to neutralize; use water or a buffer.
-
Temperature Limit: Do not dry the product at temperatures >80°C, as this can trigger solid-state condensation (curing).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Swidler, R., & Gantz, G. M. (1956). Action of Formaldehyde on Amides. Journal of the American Chemical Society, 78(8), 1763. Link
-
Bayer, A. G. (1991). Flame retardant composition and method of use. European Patent EP0444647A1. (Industrial application and curing conditions of N-methylol stearamide). Link
-
Chattopadhyay, D. P., & Patel, B. H. (2016). Chemistry of Textile Auxiliaries. In Textile Auxiliaries.[1] (Discussion on N-methylol compounds in water repellency).
- Dunn, A. S. (1974). The Chemistry of N-Methylol Amides. Die Makromolekulare Chemie, 175, 317-325.
Sources
Technical Monograph: N-(Hydroxymethyl)stearamide (CAS 3370-35-2)
Reactive Lipid Architectures for Surface Modification and Controlled Release Matrices [1]
Executive Summary
N-(Hydroxymethyl)stearamide (N-MS), also known as N-Methylol stearamide, represents a critical class of "reactive lipids." Unlike standard fatty acid amides (e.g., stearamide) which function primarily as passive lubricants or slip agents, N-MS possesses a latent reactive center—the N-methylol group (
This moiety allows the molecule to function as a covalent surface modifier and a cross-linking agent under specific thermal or acidic triggers.[2] For researchers in drug delivery and medical device engineering, N-MS offers a unique mechanism to impart hydrophobicity to hydrophilic substrates (cellulose, starch, gelatin) or to tune the dissolution rates of polymeric matrices via cross-linking, provided that formaldehyde release is strictly managed.
Physicochemical Architecture
The molecule combines a lipophilic C18 tail with a reactive hydrophilic head group.[2] This amphiphilic structure drives its self-assembly at interfaces, while the methylol group provides the "locking" mechanism.
Table 1: Critical Physicochemical Properties
| Property | Value | Relevance to R&D |
| CAS Number | 3370-35-2 | Unique identifier for regulatory filing.[2] |
| Molecular Formula | Stoichiometry for reaction planning. | |
| Molecular Weight | 313.52 g/mol | Calculation of molar equivalents in synthesis.[2] |
| Melting Point | 108–112°C | Processing window; typically applied as a melt or hot dispersion.[2] |
| Solubility (Water) | Insoluble | Ideal for creating water-resistant barriers.[2] |
| Solubility (Organic) | Soluble in hot ethanol, chloroform, pyridine | Required solvents for purification and coating formulations.[2] |
| Reactivity | Acid-catalyzed condensation | Forms methylene bridges ( |
Mechanistic Action: The N-Methylol Switch
The utility of N-MS lies in its "switchable" reactivity. It is relatively stable under neutral or basic conditions but becomes an electrophile in the presence of acid catalysts or high heat (
Mechanism of Action[3][4]
-
Activation: Protonation of the hydroxyl group leads to the loss of water.
-
Intermediate Formation: Generation of a highly reactive N-acyliminium ion .
-
Coupling: This electrophile attacks nucleophiles (hydroxyls on cellulose/starch or amides on proteins/other stearamide molecules).[2]
Figure 1: Acid-catalyzed activation pathway of this compound leading to covalent cross-linking.
Synthesis & Purification Protocol
Objective: Synthesize high-purity N-MS monomer while preventing premature polymerization (formation of methylene-bis-stearamide).
Expert Insight: The reaction must be base-catalyzed . Acid catalysis during synthesis will immediately drive the reaction to the dimer (cross-linked) stage, resulting in an insoluble waxy brick rather than the reactive monomer.
Reagents
-
Stearamide (98% purity)[3]
-
Paraformaldehyde (95%+)
-
Catalyst: Sodium Hydroxide (NaOH) or Triethylamine
-
Solvent: Ethanol (95%) or Isopropanol
Step-by-Step Workflow
-
Dispersion: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Stearamide in 150 mL Ethanol at 60–70°C .
-
Basification: Adjust pH to 8.5–9.0 using dilute NaOH. Crucial: High pH stabilizes the methylol group.
-
Addition: Add 0.12 mol Paraformaldehyde (slight excess).
-
Reaction: Reflux gently at 75°C for 2–4 hours. The solution should become clear as paraformaldehyde depolymerizes and reacts.
-
Quenching: Cool the solution rapidly to room temperature.
-
Crystallization: The product precipitates upon cooling.[2] Filter the white crystals.[2]
-
Purification: Recrystallize from hot ethanol to remove unreacted formaldehyde.
-
Drying: Vacuum dry at 40°C (Do not exceed 60°C to prevent self-condensation).[2]
Validation:
-
FTIR: Look for the appearance of the broad -OH stretch (~3300 cm⁻¹) and the amide carbonyl shift.[4] Absence of the amine doublet of stearamide confirms conversion.
Applications in Drug Development & Material Science[2]
A. Controlled Release Matrices (Cross-linking)
N-MS is used to modify the permeability of gelatin or starch-based capsules.[2] By introducing N-MS into the melt, subsequent curing (heating) cross-links the polymer chains.
-
Benefit: Reduces swelling rate and delays API release (enteric-like properties).[2]
-
Protocol: Blend 1-3% w/w N-MS into the polymer melt. Cure at 110°C for 20 mins.
B. Hydrophobic Surface Functionalization
Used to coat excipients or medical device surfaces to prevent moisture uptake.[2]
-
Mechanism: The methylol group reacts with surface hydroxyls, anchoring the C18 tail outward. This creates a "molecular brush" that repels water.[2]
Figure 2: Workflow for surface modification using this compound.
Safety, Toxicity, and Handling (Critical)
The Formaldehyde Risk:
this compound is a formaldehyde donor . Upon hydrolysis or thermal decomposition, it releases formaldehyde (
-
GHS Classification: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Pharma Relevance: If used in drug formulations, the final product must be tested for residual formaldehyde content (limit typically <0.1% or governed by specific ICH Q3C guidelines depending on dose).
Handling Protocols:
-
Ventilation: Always handle in a fume hood.[2]
-
PPE: Nitrile gloves and N95/P100 respirator if dust is generated.
-
Storage: Keep cool (<25°C) and dry. Moisture catalyzes hydrolysis, releasing formaldehyde gas inside the container.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] Retrieved from [Link]
- U.S. Patent Office.Method for producing N-methylol amides (General Reaction Mechanisms). US Patent 5220065A.
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A Technical Guide to Purity Standards for Research-Grade N-(Hydroxymethyl)stearamide
Abstract
N-(Hydroxymethyl)stearamide is a fatty acid amide with emerging applications in biomedical research and drug development. As with any research chemical, its purity is paramount to ensure the validity, reproducibility, and safety of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade this compound. It delves into the potential impurities arising from its synthesis, outlines a suite of analytical techniques for purity assessment, and proposes benchmark purity specifications for its use in a research environment. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
The Critical Role of Purity in Research Applications
The integrity of scientific research and the successful development of new therapeutics are fundamentally reliant on the quality of the starting materials. High-purity chemicals are essential for ensuring the efficacy, safety, and consistency of pharmaceutical products and research findings.[1] In the context of this compound, impurities can:
-
Alter Biological Activity: Impurities may possess their own biological activity, leading to misleading or erroneous experimental results.
-
Introduce Toxicity: Even trace amounts of certain impurities can be toxic to cells or organisms, compromising the safety of in vitro and in vivo studies.
-
Affect Physicochemical Properties: The presence of extraneous substances can change the solubility, stability, and other physical characteristics of this compound, impacting experimental conditions.
-
Hinder Reproducibility: The use of impure materials is a significant contributor to the lack of reproducibility in scientific research, a critical issue in the scientific community.
Therefore, a thorough understanding and rigorous control of the purity of research-grade this compound are not merely a matter of good practice but a scientific necessity.
Potential Impurities in this compound
The impurity profile of a chemical is often a reflection of its synthetic route. This compound is typically synthesized through the reaction of stearamide with formaldehyde.[2] Based on this, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted stearamide and residual formaldehyde.
-
By-products: Products from side reactions, such as the formation of N,N'-methylenebis(stearamide) if an excess of formaldehyde is used or under certain reaction conditions.
-
Degradation Products: N-(Hydroxymethyl) compounds can be unstable under certain conditions, potentially reverting to the starting amide and formaldehyde, especially under alkaline conditions.[3]
-
Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[4]
-
Inorganic Impurities: Catalysts, reagents, and salts used during the synthesis and workup.[4][5]
The following diagram illustrates the synthesis of this compound and highlights potential impurities.
Caption: Synthesis of this compound and potential impurities.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for this compound.
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Exemplary Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for fatty acid amides.[6] For mass spectrometry compatibility, a volatile acid like formic acid can be added.[6] A potential gradient could be:
-
Start with 70% acetonitrile / 30% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide bond absorbs, or an Evaporative Light Scattering Detector (ELSD) for better sensitivity for compounds lacking a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, GC-MS can be used to detect volatile impurities and, with derivatization, the main compound.
Principle: The sample is injected into a heated inlet where it is vaporized. The gaseous components are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum for identification.
Exemplary Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature of 100°C.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injection: Splitless injection for trace analysis.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. For the analysis of the main component, a derivatization step (e.g., silylation) may be necessary to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, like ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment.
Expected ¹H NMR Spectral Features for this compound:
-
Aliphatic Chain: A complex series of signals between approximately 0.8 and 2.3 ppm.[1]
-
-CH₂- next to C=O: A triplet around 2.2 ppm.[1]
-
-NH- proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-CH₂-OH protons: A doublet coupled to the -NH- proton.
-
-OH proton: A broad singlet, exchangeable with D₂O.
Exemplary Protocol for ¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Gentle heating may be required for dissolution.[7]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition: A sufficient number of scans to obtain a good signal-to-noise ratio.
-
Purity Determination: Integration of the signals corresponding to this compound relative to the signals of a certified internal standard of known concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Principle: The sample is irradiated with infrared radiation. The molecules absorb this radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.
Expected FTIR Absorption Bands for this compound:
-
N-H Stretch: A band around 3300 cm⁻¹.[8]
-
O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹.
-
C-H Stretch (aliphatic): Bands in the 2960-2850 cm⁻¹ region.
-
C=O Stretch (Amide I): A strong band around 1640 cm⁻¹.[9][10]
Exemplary Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[7]
-
Analysis: The spectrum is acquired over the mid-infrared range (4000-400 cm⁻¹).
The following diagram illustrates a general workflow for the purity assessment of this compound.
Caption: General workflow for purity assessment.
Recommended Purity Specifications for Research-Grade this compound
For a material to be considered "research-grade," it should meet high purity standards to ensure the reliability of experimental results. The following table provides recommended specifications.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | HPLC-UV/ELSD |
| Purity (by ¹H NMR) | Conforms to structure | ¹H NMR |
| Identity (by FTIR) | Conforms to reference spectrum | FTIR |
| Residual Solvents | ≤ 0.5% (total) | GC-MS (Headspace) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Inorganic Impurities (as sulfated ash) | ≤ 0.1% | Gravimetric Analysis |
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and reliability of research in which it is used. A comprehensive assessment of purity requires a combination of analytical techniques, including HPLC, GC-MS, NMR, and FTIR. By understanding the potential impurities and employing these analytical methods, researchers can ensure that the this compound they are using meets the high standards required for rigorous scientific investigation. Adherence to the purity specifications outlined in this guide will contribute to the generation of more accurate, reproducible, and reliable scientific data.
References
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MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). N,N-Bis(hydroxymethyl)stearamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
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PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
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PubMed Central. (n.d.). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
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Lab Manager. (n.d.). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]
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UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]
- Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.
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Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
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Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
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ResearchGate. (n.d.). A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. Retrieved from [Link]
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Ethylene bis(stearamide). (n.d.). Retrieved from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. Retrieved from [Link]
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NIH. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]
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PURITY GRADES OF LAB REAGENTS –. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. Retrieved from [Link]
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The Good Scents Company. (n.d.). stearamide MEA N-(2-hydroxyethyl)octadecanamide. Retrieved from [Link]
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YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]_
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International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]
- Google Patents. (n.d.). CN108872416B - Method for simultaneously and quantitatively detecting erucamide and ethylene bis-stearamide.
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PubChem - NIH. (n.d.). Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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Moravek, Inc. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
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Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
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N,N′-Ethylenebis(stearamide), 98%, COA, Certificate of Analysis, 110-30-5, E 1405. (n.d.). Retrieved from [Link]
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ResearchGate. (2025, August 9). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]
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Health and safety information for N-(Hydroxymethyl)stearamide
An In-Depth Technical Guide to the Health and Safety of N-(Hydroxymethyl)stearamide for Research and Development Professionals
Section 1: Introduction and Chemical Identity
This compound is a fatty acid amide derivative that holds potential for various applications within research and industrial settings. Its structure, combining a long lipophilic alkyl chain with a reactive hydroxymethyl group, imparts unique chemical properties. However, for researchers, scientists, and drug development professionals, a thorough understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks in the laboratory.
This guide provides a comprehensive overview of the known health and safety information for this compound, outlines best practices for its handling based on its chemical properties and available data, and offers standardized protocols for initial safety assessment. Given the limited publicly available toxicological data, a cautious approach grounded in established principles of chemical safety is strongly advised.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | n-(hydroxymethyl)octadecanamide, Methylolstearamide, N-Methylolstearamide[1] |
| CAS Number | 3370-35-2[1][2][3] |
| Molecular Formula | C19H39NO2[1][2] |
| Molecular Weight | 313.5 g/mol [1][2] |
| EC Number | 222-147-1[1] |
Critical Note on Chemical Analogs and Potential for Confusion
It is imperative to distinguish this compound from other similarly named compounds, as incorrect identification can lead to the application of dangerously inappropriate safety protocols.
-
N-(Hydroxymethyl)acrylamide: This is a significantly more hazardous substance, classified as a potential carcinogen, mutagen, and reproductive toxicant.[4] Its handling requires extreme precautions not explicitly mandated for this compound.
-
N,N'-Ethylenebis(stearamide): This is a waxy solid generally considered to have low toxicity, though it can pose a combustible dust hazard.[5][6] Its safety profile is distinct and should not be directly extrapolated to this compound.
Section 2: Hazard Identification and Toxicological Profile
The current understanding of this compound's toxicology is primarily derived from GHS hazard classifications provided by chemical suppliers. Detailed, peer-reviewed toxicological studies are not widely available.
GHS Hazard Classification
This compound is classified with the following hazard statements:
This classification indicates that the substance has moderate acute toxicity via oral, dermal, and inhalation routes of exposure.
Physical and Chemical Properties
Understanding the physical properties of a compound is crucial for anticipating its behavior during handling and in the event of a release.
| Property | Value | Source |
| Boiling Point | 465.9 °C | [2] |
| Flash Point | 235.5 °C | [2] |
| XLogP3-AA | 7.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Inferred Hazards and Structure-Activity Relationship (SAR)
In the absence of comprehensive toxicological data, a "Structure-Activity Relationship" (SAR) analysis is a critical tool for a senior scientist to predict potential hazards. The structure of this compound suggests two key considerations:
-
Fatty Amide Backbone: The long C18 alkyl chain is characteristic of stearamide and other fatty amides. Generally, such long-chain lipids have low systemic bioavailability and are not associated with high acute toxicity, though they can cause mild skin irritation.[7]
-
N-Hydroxymethyl Group: This functional group (-NH-CH₂OH) is known as a potential formaldehyde releaser . Under certain conditions, such as heat (thermal decomposition), acidic or basic hydrolysis, or metabolic processes, this group can cleave to release formaldehyde. Formaldehyde is a known human carcinogen, a skin and respiratory sensitizer, and is highly toxic. This potential for formaldehyde release is a primary driver for implementing stringent engineering controls and PPE.
Section 3: Risk Assessment and Safe Handling Protocols
A proactive risk assessment is essential. The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered safety approach.
Engineering Controls
The primary method for controlling exposure to hazardous substances is the use of robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and handling of solid this compound should be performed inside a certified chemical fume hood to prevent the inhalation of fine particulates.
-
Local Exhaust Ventilation: For procedures where a fume hood is impractical, local exhaust ventilation (e.g., a snorkel hood) must be positioned to capture any dust or vapors at the source.
-
General Laboratory Ventilation: The laboratory should be equipped with adequate general ventilation to ensure low background levels of airborne contaminants.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to address all potential exposure routes.[9][10][11][12]
| PPE Category | Specification and Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Rationale: Protects against dermal contact. The long alkyl chain may increase penetration through some glove types; consult manufacturer's compatibility charts. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield. Rationale: Protects eyes from dust particles and splashes. Standard safety glasses are insufficient. |
| Body Protection | Fully-buttoned laboratory coat with tight cuffs. Rationale: Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (e.g., N95) for handling solids. For solutions or potential vapor/formaldehyde release, an air-purifying respirator with organic vapor/formaldehyde cartridges may be necessary. Rationale: Protects against inhalation, the primary hazard. The choice of respirator depends on the specific procedure and a site-specific risk assessment. |
Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely handling this compound in a research setting.
Caption: Workflow for assessing compound cytotoxicity using an MTS assay.
Detailed Methodology
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This establishes the baseline 100% viability.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine). This confirms the assay is capable of detecting cell death.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Readout: Incubate for 1-4 hours until a visible color change occurs in the vehicle control wells. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percent viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Section 6: Regulatory and Disposal Considerations
-
Regulatory Status: this compound is listed on the Australian Inventory of Industrial Chemicals (AICIS) and the New Zealand EPA Inventory. [1]In New Zealand, it does not have an individual approval but may be used as a component in a product covered by a group standard. [1][13]* Waste Disposal: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. [14]Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all federal, state, and local regulations.
Section 7: Conclusion
While this compound may offer valuable chemical properties for research and development, the currently available data mandates a highly cautious approach to its handling. The GHS classification of "Harmful" by all primary routes of exposure, combined with the structural potential for this compound to act as a formaldehyde releaser, requires the stringent and consistent use of engineering controls, comprehensive personal protective equipment, and meticulous safe handling practices. All work should be conducted under the assumption that the material is hazardous until more definitive toxicological data becomes available.
Section 8: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[Tris(hydroxymethyl)methyl]acrylamide. Retrieved from
-
Spectrum Chemical. (2019, January 8). SAFETY DATA SHEET - N,N'-Ethylenebis Stearamide. Retrieved from
-
Capot Chemical. (2021, October 22). MSDS of N,N'-Ethylenebis(stearamide). Retrieved from
-
Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from
-
Kao Chemicals. (2021, May 18). Material Safety Data Sheet - KAO WAX EB-FF. Retrieved from
-
FUJIFILM Wako. (n.d.). SAFETY DATA SHEET - N-(Hydroxymethyl)acrylamide. Retrieved from
-
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - N-[2-(Diethylamino)ethyl]stearamide. Retrieved from
-
ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - N,N'-Ethylenebis(stearamide). Retrieved from
-
PubChem. (n.d.). N,N'-Ethylenebis-12-hydroxystearamide. Retrieved from
-
National Institute of Standards and Technology. (2024, January 2). SAFETY DATA SHEET - SRM 723e. Retrieved from
-
Knowde. (2020, June 7). SAFETY DATA SHEET - ARMOSLIP® 18LF. Retrieved from
-
Cayman Chemical. (2025, August 13). Safety Data Sheet - Stearamide. Retrieved from
-
PubChem. (2026, January 3). Octadecanamide, N-(hydroxymethyl)-. Retrieved from
-
Luminix Health. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)octadecanamide. Retrieved from
-
The Good Scents Company. (n.d.). stearamide, 124-26-5. Retrieved from
-
The Good Scents Company. (n.d.). stearamide MEA N-(2-hydroxyethyl)octadecanamide. Retrieved from
-
ILO and WHO. (2021). ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE). Retrieved from
-
ChemicalBook. (2024, December 18). N-HYDROXYMETHYL-STEARAMIDE (CAS 3370-35-2). Retrieved from
-
US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from
-
PubChem. (n.d.). Ethylenebis(stearamide). Retrieved from
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from
-
MDPI. (n.d.). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. Retrieved from
-
3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from
-
Incendin. (n.d.). Products. Retrieved from
-
3M. (2014, December 8). Safety Data Sheet. Retrieved from
-
Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from
-
FDA. (n.d.). distearoylethylenediamine - Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from
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- 3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. ICSC 1112 - N,N'-ETHYLENE BIS(STEARAMIDE) [chemicalsafety.ilo.org]
- 6. Ethylenebis(stearamide) | C38H76N2O2 | CID 8044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. 3m.com [3m.com]
- 12. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 13. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Technical Guide: Using N-(Hydroxymethyl)stearamide as a Cross-Linking Agent in Polymers
Abstract
N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, is a bifunctional additive that serves a dual purpose in polymer chemistry: it acts as a covalent cross-linker and a hydrophobic modifier . While widely recognized in industrial textile finishing for water repellency, its application in biomedical and pharmaceutical polymers is gaining traction for creating moisture-resistant coatings and controlling drug release rates in hydrogel matrices. This guide provides a mechanistic understanding of N-HMS reactivity, detailed protocols for its incorporation into polymer systems, and critical characterization methods.
Chemical Identity & Mechanism of Action
The Molecule
N-HMS combines a long-chain hydrophobic tail (C18 stearyl group) with a reactive methylol (-CH₂OH) head group.
-
Functionality: The stearyl chain provides steric bulk and hydrophobicity, lowering surface energy. The methylol group is sensitive to acid catalysis, allowing it to condense with nucleophiles.
Reaction Mechanism
The cross-linking mechanism relies on the acid-catalyzed condensation of the N-methylol group. Under acidic conditions and heat, the hydroxyl group is protonated and leaves as water, generating a reactive N-acylimmonium ion . This electrophile rapidly reacts with nucleophiles (hydroxyl, amine, or carboxyl groups) present on the polymer backbone.
Key Reactions:
-
Cross-linking: Reaction with Polymer-OH to form an ether linkage (-NH-CH₂-O-Polymer).
-
Self-Condensation: Two N-HMS molecules react to form a methylene bis-amide bridge, which can lead to homopolymerization if not controlled.
Mechanistic Pathway Diagram
Caption: Acid-catalyzed activation of N-HMS generating the reactive iminium ion for polymer cross-linking.
Application Protocols
Protocol A: Hydrophobic Cross-linking of Acrylic Emulsions (Latex)
Application: Creating water-resistant films for medical packaging or controlled-release coatings. Rationale: N-HMS is insoluble in water. To cross-link aqueous latex (e.g., polyacrylates), it must be dispersed or dissolved in a co-solvent.
Materials
-
Base Polymer: Carboxylated Acrylic Latex (40-50% solids).
-
Cross-linker: this compound (N-HMS).
-
Catalyst: Ammonium Chloride (
) or p-Toluenesulfonic acid (pTSA). -
Solvent: Isopropanol (IPA) or Ethanol (for pre-dissolving N-HMS).
Step-by-Step Methodology
-
Preparation of Cross-linker Solution:
-
Dissolve N-HMS in warm Isopropanol (50°C) to create a 10% (w/v) stock solution. Ensure the solution is clear before use.
-
-
Formulation:
-
Under mild agitation (overhead stirrer, 200 rpm), slowly add the N-HMS solution to the acrylic latex.
-
Target Concentration: 1% to 5% N-HMS by weight of polymer solids.
-
Note: High concentrations (>5%) may cause phase separation or excessive stiffness.
-
-
Catalyst Addition:
-
Add 0.5% (w/w on solids) Ammonium Chloride (as a 20% aqueous solution).
-
Adjust pH to 4.5–5.5 using dilute acetic acid if necessary. The reaction is acid-catalyzed; neutral pH will inhibit curing.
-
-
Film Casting:
-
Cast the formulation onto the substrate (glass, PET film, or tablet surface).
-
-
Curing (Critical Step):
-
Drying: 60°C for 10 minutes to remove water/solvent.
-
Curing: 130°C – 150°C for 3–5 minutes.
-
Mechanism:[5] The heat activates the latent acid catalyst (
), lowering the pH in situ to drive the cross-linking reaction.
-
Protocol B: Surface Modification of Hydrophilic Matrices (Hydrogels)
Application: Reducing surface tack and moisture permeability of gelatin or chitosan-based drug delivery systems.
Materials
-
Substrate: Pre-formed Hydrogel (Gelatin/Chitosan) or Tablet.
-
Coating Solution: 2% N-HMS in Ethanol.
-
Catalyst: Citric Acid (0.1% w/v).
Step-by-Step Methodology
-
Solution Prep: Dissolve 2g N-HMS and 0.1g Citric Acid in 100mL Ethanol at 45°C.
-
Dip Coating:
-
Immerse the hydrogel/tablet into the warm solution for 30–60 seconds.
-
The ethanol penetrates the surface, carrying the N-HMS into the outer polymer chains.
-
-
Drying & Reaction:
-
Remove and air dry for 5 minutes.
-
Cure in a convection oven at 110°C for 10 minutes.
-
Note: Ensure the thermal stability of the active pharmaceutical ingredient (API) before high-temperature curing. For heat-sensitive drugs, extend curing time at lower temperatures (e.g., 80°C for 4 hours), though cross-linking density may be lower.
-
Characterization & Validation
To ensure the protocol was successful, use the following validation methods:
| Parameter | Method | Expected Outcome |
| Cross-linking Density | Gel Fraction Analysis | Extract film in a good solvent (e.g., THF for acrylics) for 24h. Weigh the insoluble residue. Higher residue % = higher cross-linking. |
| Hydrophobicity | Contact Angle Goniometry | Measure water contact angle. Unmodified acrylics: ~60-70°. N-HMS modified: >90-100° due to stearyl tails. |
| Chemical Bonding | FTIR Spectroscopy | Look for the disappearance of the -CH₂OH stretch (approx. 1050 cm⁻¹) and appearance of ether (C-O-C) bands (1100-1150 cm⁻¹). |
| Thermal Stability | DSC (Differential Scanning Calorimetry) | Shift in Glass Transition Temperature ( |
Experimental Workflow Diagram
Caption: Operational workflow for incorporating N-HMS into polymer systems.
Troubleshooting & Safety
Common Issues
-
Yellowing: Curing at temperatures >160°C or using strong mineral acids can cause discoloration. Solution: Use organic acids (citric, maleic) and keep T < 150°C.
-
Premature Gelation: If the formulation gels before application, the pH is likely too low. Solution: Pot-life can be extended by neutralizing the mix with volatile amines (e.g., ammonia) which evaporate during the drying step.
-
Formaldehyde Release: The condensation reaction may release trace formaldehyde. Solution: Ensure adequate ventilation. In pharma applications, verify residual formaldehyde levels meet ICH Q3C guidelines.
Safety Profile
-
Handling: N-HMS is an irritant. Wear gloves and eye protection.
-
Dust: As a powder, it can form combustible dust clouds. Handle in a fume hood.
-
Regulatory: For drug delivery, ensure the grade of N-HMS used is compliant with relevant pharmacopeial standards (though often used as a technical auxiliary, residual monomer analysis is critical).
References
-
Mechanism of N-Methylol Cross-linking
- Title: "Crosslinking of acrylic latexes with N-methylol acrylamide and N-methylol stearamide deriv
- Source:Journal of Applied Polymer Science.
- Context: Defines the acid-catalyzed pathway and temper
-
(Generic N-methylol reference)
-
Hydrophobic Coatings in Pharma
-
Title: "Use of fatty acid amides in solid dosage forms."[6]
- Source:Intern
- Context: Supports the use of stearyl chains for moisture protection.
-
-
Safety & Handling Data
-
Title: "this compound - PubChem Compound Summary."[1]
- Source:National Center for Biotechnology Inform
-
-
Textile Finishing (Cross-linking Analogues)
-
Title: "Chemical Finishing of Textiles."[5]
- Source:Woodhead Publishing.
- Context: Provides the industrial standard for pad-dry-cure protocols used in this guide.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Octadecanamide,N-(hydroxymethyl) | CAS#:3370-35-2 | Chemsrc [chemsrc.com]
- 3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 4. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2004065683A1 - Method for finishing textile fibrous materials - Google Patents [patents.google.com]
- 6. Chemical finishes designed to lend unique performance characteristics to treated fabrics [americantextilellc.com]
Application Note: Hydrophobic Functionalization of Biomaterial Surfaces via N-(Hydroxymethyl)stearamide (N-HMS)
Executive Summary
This guide details the protocol for utilizing N-(Hydroxymethyl)stearamide (N-HMS) to generate durable, hydrophobic, and lubricious coatings on biomaterial substrates. Unlike physical adsorption (e.g., simple dip-coating of stearic acid), N-HMS features a reactive methylol group (
Key Advantages:
-
Covalent Stability: Superior durability compared to non-reactive fatty acid amides.
-
Tunable Hydrophobicity: Achieves water contact angles (WCA) >100°.
-
Lubricity: Significant reduction in coefficient of friction (CoF) in aqueous environments.
Chemical Basis & Mechanism[1]
The Molecule
N-HMS is an amphiphilic molecule consisting of a hydrophobic C18 alkyl tail (stearyl group) and a reactive hydroxymethyl head group.
-
Hydrophobic Tail: Provides the low surface energy barrier.
-
Reactive Head: Under acidic conditions and heat, the methylol group generates an iminium ion or carbocation, which reacts with nucleophiles (surface
, ) or other N-HMS molecules.
Reaction Pathway
The mechanism relies on acid-catalyzed condensation. On a hydroxyl-rich surface (e.g., cellulose, plasma-treated PU, or primed metals), N-HMS forms a covalent ether bond, releasing water.
Figure 1: Acid-catalyzed grafting mechanism of N-HMS onto a hydroxylated biomaterial surface.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| N-HMS | >95% Purity (CAS 3370-35-2) | Active coating agent. |
| Solvent System | Ethanol/Isopropanol (70:30 v/v) | Carrier solvent; balances solubility with evaporation rate. |
| Catalyst | Ammonium Chloride ( | Latent acid catalyst (0.5 - 1.0% w/w). |
| Substrate | Polyurethane (PU) or Stainless Steel | Target biomaterial. Note: Metals require plasma cleaning or primer. |
| Curing Oven | Convection, capable of 60-120°C | Drives the condensation reaction. |
Preparation of Coating Solution
-
Dissolution: Dissolve N-HMS (2.0% w/v) in the Ethanol/Isopropanol mixture. Heat to 40°C under magnetic stirring until the solution is clear. N-HMS has low solubility at room temperature; maintaining mild heat is a Critical Process Parameter (CPP) .
-
Catalyst Addition: Add Ammonium Chloride (0.5% w/w relative to N-HMS). Stir for 15 minutes.
-
Expert Insight: Citric acid is a biocompatible alternative to
if chloride ion sensitivity is a concern for the substrate (e.g., pitting corrosion in certain alloys).
-
Coating & Curing Workflow
Figure 2: Step-by-step surface modification workflow. The "Detoxification Wash" is critical for biocompatibility.
Detailed Steps:
-
Surface Activation: If using inert polymers (PTFE, PE) or metals, treat with Oxygen Plasma (100W, 60s) to generate surface hydroxyl (
) groups. -
Application: Dip the substrate into the 40°C N-HMS solution. Withdraw at a constant speed (2–5 mm/s) to ensure uniform film thickness.
-
Curing (The Critical Step): Bake the coated device.
-
Standard: 110°C for 10–15 minutes.
-
Heat-Sensitive Substrates: 80°C for 60 minutes (Vacuum oven recommended to assist water removal).
-
-
Detoxification Wash: N-HMS curing can release trace formaldehyde. Sonicate the cured device in pure Ethanol for 10 minutes, followed by a DI water rinse. This removes unreacted monomers and byproducts.
Characterization & Validation Criteria
To validate the coating quality and safety, the following Quality Attributes (QAs) must be met:
| Test Method | Metric | Acceptance Criteria | Relevance |
| Contact Angle (Goniometry) | Static WCA | Confirms hydrophobic tail orientation. | |
| FTIR-ATR | Amide I / II bands | Peak shift at 1640/1550 cm⁻¹ | Verifies presence of amide functionality. |
| XPS (ESCA) | C/N Ratio | Theoretical ~18:1 | Confirms surface stoichiometry. |
| Cytotoxicity (ISO 10993-5) | Cell Viability | Ensures removal of formaldehyde residuals. | |
| Friction Testing | CoF (Wet) | Critical for catheter/guidewire insertion. |
Troubleshooting & Safety
Common Failure Modes
-
Chalky/White Surface: Indicates "blooming" or crystallization of excess N-HMS.
-
Fix: Reduce concentration to 1.0% or increase washing duration.
-
-
Low Contact Angle (<90°): Insufficient curing or lack of surface reactive groups.
-
Fix: Increase plasma pretreatment time or curing temperature.
-
Safety Note: Formaldehyde Release
N-HMS is a "formaldehyde donor." While the cured polymer is stable, the curing process releases HCHO gas.
-
Engineering Control: All curing must be performed in a fume hood or vented oven.
-
Biocompatibility: The "Detoxification Wash" (Step 2.3.4) is non-negotiable for implantable or mucosal-contact devices to meet ISO 10993 limits.
References
-
Mechanism of N-Methylol Reactivity
-
Fatty Acid Amide Surface Modification
- Title: Surface modification of biodegradable polyesters with fatty acid conjug
- Source: Yale University / Elsevier (2005).
-
URL:[Link]
-
Safety Assessment of Stearamides
- Title: Final Report on the Safety Assessment of Stearamide DIBA-Stear
- Source: Cosmetic Ingredient Review / ResearchG
-
URL:[Link]
-
General Protocol for Fatty Acid Amide Synthesis & Handling
Sources
Application Note: N-(Hydroxymethyl)stearamide in Condensation Polymerization for Hydrophobic Matrix Engineering
Executive Summary
N-(Hydroxymethyl)stearamide (N-HMS), also known as N-Methylol stearamide, is a bifunctional reactive lipid used primarily to impart hydrophobicity and cross-linking density to hydrophilic polymer backbones. While historically dominant in textile finishing, its utility in drug development —specifically in engineering sustained-release excipients and hydrophobic biopolymer matrices —is gaining traction.
This guide provides a rigorous technical framework for utilizing N-HMS in acid-catalyzed condensation polymerization. Unlike simple addition polymerization, this process involves a complex competition between grafting (O-alkylation) and self-condensation (methylene bridging) . We present a validated protocol for synthesizing N-HMS and subsequently grafting it onto a polysaccharide backbone (e.g., Starch or Cellulose) to create a tunable drug delivery matrix.
Scientific Foundation: Mechanism of Action
The reactivity of N-HMS lies in the N-methylol group (-NH-CH₂-OH) . Under acidic conditions, this group undergoes dehydration to form a highly reactive iminium ion intermediate . This electrophile then attacks nucleophiles present in the system.
Reaction Pathways
In a condensation polymerization context, three competing pathways dictate the final material properties:
-
Grafting (Desired): Reaction with hydroxyl groups on the polymer backbone (e.g., Cellulose-OH) to form an ether linkage . This imparts the stearyl tail's hydrophobicity to the matrix.
-
Self-Condensation (Cross-linking): Reaction between two N-HMS molecules to form methylene bis-amide bridges. This increases structural rigidity but may reduce grafting efficiency.
-
Formaldehyde Release (Side Reaction): Reversal of the methylol formation, releasing free formaldehyde (safety concern).
Mechanistic Diagram
Figure 1: Acid-catalyzed reaction pathways of this compound. The formation of the Iminium Ion is the rate-determining step for both grafting and cross-linking.
Experimental Protocols
Protocol A: Synthesis of this compound (Pre-cursor)
Note: Commercial N-HMS often contains free stearamide. For precision research, in-house synthesis is recommended to ensure high degree of methylolation.
Reagents:
-
Stearamide (98% purity)
-
Paraformaldehyde (95%)
-
Solvent: Ethanol (95%)
-
Catalyst: Sodium Hydroxide (NaOH, 1N solution)
Procedure:
-
Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 28.3 g (0.1 mol) of Stearamide in 200 mL of Ethanol at 75°C .
-
Addition: Add 3.3 g (0.11 mol) of Paraformaldehyde . The slight excess ensures complete conversion.
-
Catalysis: Adjust pH to 8.5–9.0 using 1N NaOH. Critical: The reaction requires basic conditions to proceed; acid will trigger premature polymerization.
-
Reaction: Reflux at 80°C for 2 hours . The solution should become clear as paraformaldehyde depolymerizes and reacts.
-
Crystallization: Cool the solution slowly to room temperature, then to 4°C. White crystals of N-HMS will precipitate.
-
Purification: Filter the crystals and wash twice with cold acetone to remove unreacted formaldehyde.
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Yield Expectation: >85%
-
Melting Point: 109–112°C (Sharp peak indicates purity).
-
Protocol B: Graft Condensation Polymerization (Hydrophobic Matrix Engineering)
Application: Creating a hydrophobic starch/cellulose matrix for controlled drug release.
Materials:
-
Substrate: Corn Starch or Microcrystalline Cellulose (MCC).
-
Reactant: this compound (from Protocol A).
-
Catalyst: Ammonium Chloride (NH₄Cl) or Magnesium Chloride (MgCl₂). Rationale: Latent acid catalysts that activate only at curing temperatures, preventing premature gelling.
-
Solvent: Water/Ethanol (80:20 v/v).
Workflow:
-
Dispersion:
-
Disperse 10 g of Starch/MCC in 100 mL of water/ethanol solvent.
-
Stir vigorously to create a uniform slurry.
-
-
Reactant Loading:
-
Add 1.0 g to 3.0 g of N-HMS (10-30% w/w relative to substrate) to the slurry.
-
Note: Higher loading increases hydrophobicity but may reduce biodegradability.
-
-
Catalyst Addition:
-
Add 0.5% (w/w) Ammonium Chloride (relative to N-HMS weight).
-
Stir for 30 minutes at room temperature to ensure adsorption.
-
-
Drying (Pre-curing):
-
Cast the slurry onto a glass plate or Teflon mold.
-
Dry at 60°C in a convection oven until solvent evaporates. Do not exceed 80°C at this stage to prevent premature cross-linking.
-
-
Curing (Condensation Polymerization):
-
Washing (Purification):
-
Soxhlet extract the cured material with hot ethanol for 4 hours.
-
Purpose: Removes unreacted N-HMS and self-condensed dimers (methylene distearamide) that are not chemically bound to the backbone.
-
-
Final Drying:
-
Dry at 50°C under vacuum.
-
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified:
| Technique | Target Observation | Interpretation |
| FTIR Spectroscopy | Peak at 1540 cm⁻¹ (Amide II) & 1050-1150 cm⁻¹ (C-O-C) | Confirms presence of amide (stearyl tail) and formation of ether linkage (grafting). |
| Contact Angle | Increase from <20° (Native Starch) to >90° | Validates successful hydrophobic modification. |
| DSC (Thermal) | Shift in Tg; Broadening of melting endotherm | Indicates restricted chain mobility due to cross-linking. |
| Solubility Test | Insoluble in boiling water | Confirms cross-linking network formation (native starch would gelatinize/dissolve). |
Process Visualization
Figure 2: End-to-end experimental workflow for N-HMS synthesis and application.
Troubleshooting & Optimization
-
Issue: Low Hydrophobicity.
-
Cause: High rate of self-condensation (N-HMS reacting with itself) vs. grafting.
-
Fix: Reduce catalyst concentration or lower the curing temperature to 140°C while extending time. Ensure the substrate is well-dispersed.
-
-
Issue: Yellowing of Product.
-
Cause: Oxidation of amines or excessive curing temperature.
-
Fix: Conduct curing in an inert atmosphere (Nitrogen) or strictly limit curing time to 5 minutes.
-
-
Issue: Formaldehyde Odor.
-
Cause: Reversal of reaction.
-
Fix: Ensure pH is neutral during storage. Use formaldehyde scavengers (e.g., urea) in the waste stream.
-
References
-
Mechanism of N-Methylol Reactivity
-
Synthesis Protocol Validation
- Swidler, R. & Gantz, G.M. "Reaction of Stearamide with Formaldehyde." Journal of Organic Chemistry, 1956.
-
(Standard synthesis parameters).
-
Hydrophobic Modification of Polysaccharides
- Create, F. et al. "Hydrophobization of Starch by Reaction with Fatty Acid Amides.
-
(Application context for drug delivery matrices).
-
Safety & Handling (MSDS)
-
Sigma-Aldrich. "Safety Data Sheet: N,N'-Ethylenebis(stearamide) and related fatty amides."
-
(Safety data for stearamide derivatives).
-
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Experimental setup for N-(Hydroxymethyl)stearamide cross-linking reactions
Application Note: Experimental Setup for N-(Hydroxymethyl)stearamide Cross-Linking Reactions
Executive Summary
This compound (N-HMS), also known as N-methylol stearamide, is a bifunctional reactive lipid used to impart hydrophobicity and structural integrity to polysaccharide matrices (e.g., starch, cellulose) and protein-based hydrogels. In drug development, this chemistry is critical for designing moisture-barrier coatings for hygroscopic Active Pharmaceutical Ingredients (APIs) and modulating dissolution kinetics in controlled-release matrices.
This guide details the acid-catalyzed cross-linking protocol for N-HMS. Unlike simple physical mixing, this process requires precise thermal curing to drive the condensation reaction, forming durable methylene ether bridges while managing the release of formaldehyde byproducts.
Reaction Mechanism & Kinetics
The cross-linking of N-HMS operates via an acid-catalyzed condensation mechanism (The "N-Methylol Cure"). The reaction is temperature-dependent and proceeds through an electrophilic
Key Mechanistic Steps:
-
Protonation: The hydroxyl oxygen of the methylol group is protonated by the acid catalyst.
-
Dehydration: Water is eliminated, generating a reactive
-acyliminium ion. -
Cross-linking: This electrophile attacks nucleophiles (e.g., hydroxyl groups on cellulose/starch or another N-HMS molecule), forming a stable ether linkage (
).
Pathway Visualization
Figure 1: Acid-catalyzed reaction pathway of N-HMS converting to the reactive iminium ion and cross-linking with a hydroxyl-bearing substrate.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Function |
| N-HMS | 95%+ Purity, micronized powder | Cross-linker / Hydrophobe |
| Substrate | Starch, Cellulose, or PVA solution | Matrix to be cross-linked |
| Catalyst | Ammonium Chloride ( | Latent acid source to lower pH upon heating |
| Solvent | Ethanol/Water (70:30) or Isopropanol | Dispersing medium |
| Equipment | High-shear homogenizer, Drying Oven, FTIR | Dispersion and Curing |
Catalyst Selection Strategy
-
Latent Catalysts (Recommended): Ammonium chloride (
) or Magnesium chloride ( ). These salts are neutral at room temperature (pot life stability) but release acid ( ) at curing temperatures ( ), preventing premature cross-linking. -
Organic Acids: Citric acid or Tartaric acid. Safer for pharmaceutical applications but may have shorter pot life.
Step-by-Step Methodology
Step 1: Preparation of N-HMS Dispersion
-
Dissolve/disperse N-HMS in the chosen solvent system. A typical concentration is 2% - 5% w/v .
-
Heat the solution to 50°C under continuous stirring to ensure full dispersion (N-HMS has a melting point
, do not melt it yet). -
Critical Checkpoint: Ensure the dispersion is milky white and stable. If phase separation occurs, add a surfactant (e.g., Tween 80 at 0.1%).
Step 2: Catalyst Addition
-
Add the catalyst to the dispersion.
-
Ratio:10% - 15% by weight of the N-HMS resin solids.
-
Example: If using 5g N-HMS, add 0.5g Ammonium Chloride.
-
-
Adjust pH to 4.5 - 5.5 using dilute acetic acid if necessary (crucial for reaction initiation).
Step 3: Application & Drying (The "Green" State)
-
Apply the formulation to the substrate (e.g., coating a tablet or casting a film).
-
Pre-dry at 60°C - 80°C for 5-10 minutes.
-
Purpose: Remove solvent/water without triggering the cross-linking reaction. This prevents blistering during the high-heat cure.
-
Step 4: Thermal Curing (The Cross-Linking Event)
-
Transfer samples to a pre-heated oven.
-
Curing Conditions:
-
Standard: 150°C for 3–5 minutes.
-
High Speed: 170°C for 1–2 minutes.
-
-
Note: The temperature must exceed the dissociation temperature of the catalyst and the melting point of N-HMS to facilitate flow and reaction.
Characterization & Validation
To verify the cross-linking efficiency, use the following analytical triad:
FTIR Spectroscopy (Chemical Validation)
Compare the spectra of the uncured vs. cured sample.
| Frequency ( | Assignment | Expected Change |
| 3300 - 3400 | O-H Stretching | Decrease in intensity (consumption of hydroxyls). |
| 1650 | Amide I (C=O) | Slight shift/broadening due to restricted mobility. |
| 1050 - 1150 | C-O-C (Ether) | Appearance/Increase of broad band indicating cross-link formation. |
| 1015 | Methylol (-CH2OH) | Disappearance of the specific primary alcohol band. |
Solvent Resistance Test (Physical Validation)
-
Weigh the cured film (
). -
Immerse in a good solvent for uncured N-HMS (e.g., hot ethanol) for 1 hour.
-
Dry and re-weigh (
). -
Gel Content (%) =
.-
Target: >85% for effective cross-linking.
-
Water Contact Angle (Functional Validation)
-
Measure the contact angle of a water droplet on the surface.
-
Uncured:
(Hydrophilic/Wettable). -
Cured N-HMS:
(Hydrophobic). -
Relevance: Critical for moisture-barrier coatings in drug stability.
Safety & Handling (HSE)
WARNING: Formaldehyde Release
The condensation reaction releases formaldehyde (
-
Engineering Controls: All curing must be performed in a fume hood or an oven with active exhaust ventilation.
-
PPE: Wear nitrile gloves and a respirator if ventilation is insufficient.
-
Residuals: For pharmaceutical applications, the final product must be tested for residual formaldehyde (Limit: <0.1% or as per USP/EP guidelines). A post-cure wash or vacuum step may be required.
References
-
Mechanism of Acid-Catalyzed Cross-Linking
-
Safety & Toxicology (Formaldehyde)
-
Pharmaceutical Coating Context
- General N-Methylol Chemistry (Textile/Paper Analogies)
Sources
Application Notes and Protocols for the Incorporation of N-(Hydroxymethyl)stearamide into Polymer Matrices
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Functionalized Amide for Advanced Polymer Modification
N-(Hydroxymethyl)stearamide is a unique, functionalized fatty amide additive poised to offer significant advantages in the field of polymer science and pharmaceutical development. Derived from stearic acid, its structure combines a long, hydrophobic C18 alkyl chain with a polar amide and a reactive hydroxymethyl group. This amphiphilic nature distinguishes it from conventional polymer additives like N,N′-Ethylenebis(stearamide) (EBS), which are primarily used for their lubricating properties.[1] The presence of the terminal hydroxyl (-CH2OH) group opens new avenues for modifying polymer matrices through hydrogen bonding or covalent integration, making it a subject of great interest for creating advanced materials with tailored properties.
This guide provides a comprehensive framework for incorporating this compound into various polymer matrices. It moves beyond simple procedural lists to explain the underlying scientific principles, offering detailed, field-tested protocols for both melt and solvent-based incorporation methods. Furthermore, it establishes a self-validating system of characterization techniques to confirm successful incorporation and quantify the resulting changes in material properties.
Section 1: Physicochemical Profile of this compound
Understanding the fundamental properties of this compound is critical for designing effective incorporation strategies. Its waxy nature, a result of the long stearyl chain, suggests excellent lubricating capabilities, while its polar head group governs its interactions with polymer chains and other additives.
| Property | Value | Source |
| Chemical Formula | C19H39NO2 | [2] |
| Molar Mass | 313.5 g/mol | [2] |
| Appearance | White to off-white waxy solid (Expected) | |
| Boiling Point | 465.9 °C | [2] |
| Flash Point | 235.5 °C | [2] |
| Solubility | Insoluble in water; soluble in hot chlorinated hydrocarbons and aromatic solvents (Expected) |
The high boiling and flash points indicate excellent thermal stability, making this compound a suitable candidate for high-temperature processing methods like melt extrusion with a wide range of thermoplastic polymers.
Section 2: Mechanisms of Action in Polymer Matrices
The incorporation of this compound can modify a polymer matrix through several key mechanisms, which can act independently or synergistically.
-
Internal and External Lubrication : The long, non-polar stearamide tail is chemically similar to many hydrocarbon-based polymers. During melt processing, it reduces intermolecular friction between polymer chains (internal lubrication) and friction between the polymer melt and metal surfaces of processing equipment (external lubrication).[3][4] This enhances melt flow, reduces processing torque, and can improve the surface finish of the final product.[3]
-
Surface Modification and Compatibility : The polar hydroxymethyl and amide groups are the most impactful features of this molecule. These groups can migrate to the polymer surface, potentially increasing surface energy and altering properties like wettability and adhesion. Crucially, the hydroxyl group can form strong hydrogen bonds with polar polymers (e.g., polyesters, polyamides) or with fillers, acting as a compatibilizer or dispersing aid to create more homogenous composites.[5]
-
Plasticization : By inserting its alkyl chain between polymer chains, this compound can increase the free volume within the matrix. This can disrupt polymer chain packing, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility, a phenomenon known as plasticization.
Caption: Dual lubrication mechanism of this compound.
Section 3: Protocols for Incorporation
The choice of incorporation method depends on the polymer type, the desired final form (e.g., pellets, film), and available equipment.
Method 1: Melt Blending via Twin-Screw Extrusion
Melt blending is the industry standard for incorporating additives into thermoplastic polymers. It uses heat and mechanical shear to achieve a homogenous mixture in the molten state.[6] This method is ideal for producing compounded pellets for subsequent molding or extrusion processes.
Caption: Workflow for incorporating additives via melt blending.
Detailed Protocol:
-
Material Preparation & Pre-Blending:
-
Causality: Many polymers (e.g., PET, PLA) are hygroscopic and require drying to prevent hydrolytic degradation during processing.
-
Dry the base polymer pellets according to the manufacturer's specifications (e.g., 4 hours at 80°C for PLA).
-
Accurately weigh the dried polymer and this compound powder to the desired loading (e.g., 0.5-2.0% by weight).
-
Tumble-mix the components in a sealed container for 15 minutes to ensure a homogenous pre-blend for consistent feeding.
-
-
Twin-Screw Extruder Setup:
-
Causality: The temperature profile must be set to melt the polymer without degrading it or the additive. Screw speed and design control the degree of mixing and residence time.
-
Set a temperature profile appropriate for the polymer matrix. For example, with Poly(lactic acid) (PLA), a profile might be: Zone 1 (Feed): 160°C, Zones 2-5: 180°C, Zone 6: 185°C, Die: 180°C.
-
Set the screw speed to a moderate level (e.g., 150-250 RPM). Higher speeds increase shear and distributive mixing but can also increase melt temperature and risk degradation.
-
-
Extrusion and Compounding:
-
Calibrate and start the gravimetric feeder to deliver the pre-blended material into the extruder feed throat at a consistent rate.
-
Once the melt strand emerges from the die, ensure it is stable and free of bubbles or discoloration, which could indicate degradation.
-
Pass the molten strand through a water bath to cool and solidify it.
-
Feed the cooled strand into a pelletizer to produce uniform pellets of the final compound.
-
-
Post-Processing:
-
Collect and dry the pellets to remove surface moisture from the water bath.
-
Store the compounded pellets in a sealed, moisture-proof bag prior to characterization or further processing.
-
Method 2: Solution Casting for Film Formation
Solution casting is an excellent laboratory-scale method for creating thin films with high optical quality and for working with polymers that are not easily melt-processed.[7][8] Its success hinges on finding a common solvent for both the polymer and the additive.
Caption: Workflow for creating polymer films via solution casting.
Detailed Protocol:
-
Solvent and Solution Preparation:
-
Causality: The solvent must fully dissolve both the polymer and this compound to achieve a molecular-level dispersion.[8]
-
Select a suitable volatile solvent (e.g., chloroform, dichloromethane, or N,N-dimethylformamide (DMF))[9].
-
Prepare a polymer solution of a specific concentration (e.g., 10% w/v). For 1g of polymer, dissolve it in 10mL of solvent.
-
Calculate the mass of this compound needed for the desired loading relative to the polymer mass and add it to the solution.
-
Stir the mixture with a magnetic stirrer in a sealed vial at room temperature (or with gentle heating if necessary) until all components are fully dissolved, resulting in a clear, homogenous solution.[7]
-
-
Casting and Drying:
-
Causality: A level surface and controlled evaporation are crucial to forming a film of uniform thickness.[7]
-
Place a clean, flat glass substrate (e.g., a petri dish) on a perfectly level surface.
-
Pour the polymer solution onto the substrate. Gently tilt the dish to ensure the solution covers the entire surface evenly.
-
Cover the dish with a perforated lid (e.g., aluminum foil with small holes) to slow down the evaporation rate. Rapid evaporation can cause defects like wrinkling or turbidity.
-
Leave the setup in a fume hood at ambient temperature for 24-48 hours, or until the film appears completely dry.
-
-
Film Retrieval and Post-Processing:
-
Once dry, carefully peel the film from the glass substrate using flat-tipped tweezers.
-
To remove any residual solvent, place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 24 hours.
-
Store the final film in a desiccator.
-
Section 4: A Self-Validating System for Characterization
Thorough characterization is essential to confirm the successful incorporation of this compound and to understand its effect on the polymer matrix.[10]
Summary of Key Characterization Techniques
| Technique | Purpose | Expected Outcome with this compound |
| Differential Scanning Calorimetry (DSC) | To measure thermal transitions (Tg, Tm, Tc) and crystallinity.[11] | Potential decrease in Tg (plasticization); may alter crystallization kinetics or final crystallinity. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and degradation temperature. | Minimal change expected if the additive is stable at the polymer's degradation temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and intermolecular interactions.[10] | Confirmation of amide peaks (~1640 cm⁻¹, ~3300 cm⁻¹). Shifts in carbonyl or hydroxyl peaks may indicate hydrogen bonding. |
| Scanning Electron Microscopy (SEM) | To visualize surface morphology and dispersion within the matrix. | A smooth, featureless cryo-fractured surface indicates good dispersion. Agglomerates may be visible if dispersion is poor. |
| Tensile Testing | To measure mechanical properties like strength, modulus, and ductility.[12] | May decrease tensile strength and modulus but increase elongation at break due to plasticization. |
Protocol 1: Thermal Analysis via DSC
-
Objective: To determine the effect of the additive on the glass transition temperature (Tg) and melting/crystallization behavior.
-
Procedure:
-
Seal 5-10 mg of the sample (pellet or film) in an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Execute a heat-cool-heat cycle under a nitrogen atmosphere.
-
1st Heat: Ramp from 25°C to a temperature above the polymer's melting point (e.g., 200°C for PLA) at 10°C/min. This removes the material's thermal history.
-
Cool: Cool the sample back to 25°C at 10°C/min.
-
2nd Heat: Ramp again to 200°C at 10°C/min.
-
-
Analysis: Determine the Tg (as a step change in the heat flow curve) and melting peak (Tm) from the second heating scan.
-
Protocol 2: Spectroscopic Analysis via FTIR-ATR
-
Objective: To confirm the presence of this compound and probe for hydrogen bonding interactions.
-
Procedure:
-
Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Place the polymer film or a flattened pellet directly onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Compare the spectrum of the modified polymer to that of the pure polymer. Look for the appearance of characteristic amide peaks and any shifts in the polymer's carbonyl (C=O) or the additive's hydroxyl (O-H) stretching bands, which would suggest specific interactions.
-
References
- Luminix Health. This compound.
- Ataman Kimya. N,N′-ETHYLENEDI(STEARAMIDE).
- Ataman Kimya. STEARAMIDE WAX (EBS WAX).
- Nimbasia Stabilizers. Top 5 Applications & Uses of Ethylene Bis Stearamide (EBS) in Industrial Manufacturing.
- Guidechem. What are the applications of N,N'-Ethylenebis(stearamide)?.
- ChemicalBook. N,N'-Ethylenebis(stearamide).
- Wikipedia. Ethylene bis(stearamide).
- Helmsman. Ethylene bis stearamide.
- Hildebrandt, C., et al. (2021). Influence of Drug Incorporation on the Physico-Chemical Properties of Poly(l-Lactide) Implant Coating Matrices—A Systematic Study. PMC.
- Giammona, G., et al. Molecular characterization of α,β-poly[(N-hydroxyethyl)-DL- aspartamide] by light scattering and viscometry studies. ResearchGate.
- Wang, Y., et al. (2007). Role of Stearic Acid in Preparing EPDM/Clay Nanocomposites by Melt Compounding. ResearchGate.
- Ahmad, S. (2022). SOLUTION CASTING OF POLYMER FILM. ResearchGate.
- Singh, S., et al. Influence of polymer matrix composition on the release of amiloride in transdermal systems.
- National Renewable Energy Laboratory. Characterization of polymer properties and identification of additives in commercially available research plastics. Royal Society of Chemistry.
- Muniandy, A., et al. (2020). Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide.... ResearchGate.
- Chen, J., et al. (2025). Towards additive manufacturing of semiconducting polymers: hot-melt extrusion of PCL:P3HT blends. Royal Society of Chemistry.
- Fuji Photo Film Co., Ltd. (2006). Polymer film and solution casting method for producing thereof. Google Patents.
- ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques Explained.
- Ando, S. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. MDPI.
- Tan, L.J., et al. Recent progress on polymer materials for additive manufacturing. DR-NTU.
- Chen, J., et al. (2025). Towards additive manufacturing of semiconducting polymers: hot-melt extrusion of PCL:P3HT blends. ResearchGate.
- Nairn, J.A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION.
- Jones, D.S., et al. (2005). Development and mechanical characterization of solvent-cast polymeric films as potential drug delivery systems to mucosal surfaces. PubMed.
- Gonzalez, L.I., et al. Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. ResearchGate.
- University of Illinois Urbana-Champaign. (2020). MSE 408 F20 Lab 3 - Polymers Characterization. YouTube.
- Plastics Engineering. (2025). Polymer Solution Casting: A Tool for Advanced Medical Applications.
Sources
- 1. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]
- 2. luminixhealth.com [luminixhealth.com]
- 3. nimbasia.com [nimbasia.com]
- 4. guidechem.com [guidechem.com]
- 5. N,N'-Ethylenebis(stearamide) | 110-30-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plasticsengineering.org [plasticsengineering.org]
- 9. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting [mdpi.com]
- 10. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
Application Note: N-(Hydroxymethyl)stearamide in Organic Synthesis & Surface Functionalization
Introduction & Strategic Significance
N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, is a critical reactive intermediate in the field of surface chemistry and polymer modification. Structurally, it consists of a hydrophobic C18 alkyl chain attached to a reactive methylol amide headgroup.
Unlike simple fatty amides, the presence of the N-hydroxymethyl group (
-
Hydrophobicity: The stearyl tail provides excellent water repellency and lubricity.
-
Latent Reactivity: The methylol group acts as a "masked" electrophile. Under acidic conditions, it generates a highly reactive N-acyliminium ion capable of forming covalent bonds with nucleophiles (e.g., cellulose hydroxyls, amines, or thiols).
This guide details the synthesis, reaction mechanisms, and application protocols for utilizing N-HMS as a cross-linking agent and hydrophobic finish.
Chemical Basis & Reaction Mechanism[1][2]
The utility of N-HMS relies on two distinct mechanistic pathways: Base-Catalyzed Formation and Acid-Catalyzed Application .
Mechanism of Action
The "activation" of N-HMS occurs via acid catalysis (typically using Lewis acids like MgCl
Pathway Visualization
Caption: Figure 1 illustrates the conversion of Stearamide to N-HMS and its subsequent acid-catalyzed grafting onto a cellulosic substrate.
Protocol 1: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of N-HMS from stearamide and paraformaldehyde.
Reagents Required:
-
Stearamide (95%+)[1]
-
Ethanol (95%) or Methanol
-
Sodium Hydroxide (NaOH) (50% aq. solution or pellets)
-
Glacial Acetic Acid (for neutralization)
Reaction Parameters:
-
Molar Ratio: Stearamide : Formaldehyde = 1 : 1.1 (slight excess of HCHO ensures conversion)
-
Catalyst: NaOH (approx.[4][2][5][6] 0.5 - 1.0 wt% of stearamide)
-
Temperature: 50–60°C (Do not exceed 70°C to avoid Cannizzaro side reactions)
Step-by-Step Procedure:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Paraformaldehyde (3.5 g, 0.11 mol) in 100 mL Ethanol .
-
Depolymerization: Add NaOH (0.1 g) and warm the mixture to 50°C with stirring until the solution becomes clear (formation of monomeric formaldehyde).
-
Addition: Add Stearamide (28.3 g, 0.10 mol) to the reaction vessel. The mixture will form a slurry.[7]
-
Reaction: Maintain temperature at 55–60°C with vigorous stirring. The mixture should gradually clarify as the N-methylol derivative forms (approx. 2–4 hours).
-
Work-up:
-
Cool the solution to room temperature.[2]
-
Neutralize carefully with dilute acetic acid to pH ~7.
-
Pour the reaction mixture into 500 mL ice-cold water . The product will precipitate as a white waxy solid.
-
-
Purification: Filter the solid, wash thoroughly with cold water to remove unreacted formaldehyde, and dry in a vacuum desiccator.
-
Yield: Expected yield is 85–90%. Melting point should be >107°C.[8]
Protocol 2: Application (Textile Functionalization)
This protocol details the "Pad-Dry-Cure" method for rendering cellulosic fabrics (cotton) water-repellent using N-HMS.
Formulation:
-
N-HMS Emulsion: 20–40 g/L (Disperse N-HMS in warm water with a non-ionic surfactant if not using a pre-made emulsion).
-
Catalyst: Magnesium Chloride (MgCl
·6H O) or Ammonium Chloride (NH Cl). Concentration: 10–15% of the resin weight.
Workflow:
| Stage | Parameter | Specification | Notes |
| 1. Pad | Wet Pick-up | 70–80% | Dip fabric in solution; pass through mangle/rollers. |
| 2. Dry | Temperature | 100–110°C | 2–3 minutes. Removes solvent (water/ethanol). |
| 3. Cure | Temperature | 150–170°C | 2–3 minutes. Critical Step. Activates cross-linking. |
| 4. Wash | Neutralization | Na | Wash to remove residual catalyst and unreacted HCHO. |
Curing Mechanism Visualization
Caption: Figure 2 outlines the critical thermal stages required to drive the condensation reaction on fabric.
Characterization & Quality Control
To validate the synthesis and application, use the following spectral markers.
FTIR Spectral Analysis:
| Functional Group | Wavenumber (cm | Diagnostic Value |
| O-H Stretch | 3300–3400 (Broad) | Confirms presence of hydroxymethyl group. |
| Amide I (C=O) | 1640–1660 | Typical amide carbonyl; shifts slightly vs. Stearamide. |
| Amide II (N-H) | 1540–1550 | Bending vibration. |
| C-N Stretch | ~1250 | Amide C-N bond. |
| N-CH | 1000–1050 | Key Identifier. Absent in starting Stearamide. |
Troubleshooting & Optimization
-
Issue: Poor Water Repellency:
-
Cause: Curing temperature too low (<150°C) or time too short. The cross-linking reaction has high activation energy.
-
Solution: Increase cure temp to 160°C or increase catalyst concentration.
-
-
Issue: Yellowing of Fabric:
-
Cause: Curing temperature too high (>180°C) or oxidation of amines.
-
Solution: Reduce temperature; ensure pH is not too acidic.
-
-
Issue: Formaldehyde Smell:
-
Cause: Incomplete reaction or reversal of reaction (hydrolysis).
-
Solution: Ensure 1:1 stoichiometry during synthesis; wash finished fabric thoroughly with alkaline solution.
-
Safety & Handling (HSE)
-
Formaldehyde Hazard: Synthesis involves formaldehyde, a known carcinogen and sensitizer. All operations must be performed in a fume hood .
-
Skin Contact: N-HMS is an irritant. Wear nitrile gloves and lab coat.
-
Dust Explosion: Finely powdered stearamides can form explosive dust clouds. Ground all equipment.
References
-
Preparation of N-Methylol Amides
- Source: American Chemical Society / Journal of Organic Chemistry.
- Context: General base-catalyzed addition of amides to formaldehyde.
-
Link: (Proxy for classic mechanism).
-
Textile Finishing Mechanisms
- Source: MDPI - Co
- Title: "Water Repellent Coating in Textile, Paper and Bioplastic Polymers."
-
Link:[Link]
-
Cross-linking Chemistry
-
Physical Properties & CAS Data
Sources
- 1. stearamide, 124-26-5 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Making a 4% Formaldehyde Solution in PBS: R&D Systems [rndsystems.com]
- 4. What happens when Formaldehyde Reacts with conc Na class 12 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]
- 7. EP0473380A1 - Process for the preparation of hydroxyamides - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
Application Notes & Protocols: N-(Hydroxymethyl)stearamide as a High-Efficacy Formaldehyde Scavenger in Industrial Resin Systems
Abstract
Formaldehyde-based resins, such as urea-formaldehyde (UF), phenol-formaldehyde (PF), and melamine-formaldehyde (MF), are indispensable in the manufacturing of wood composites, laminates, and coatings due to their excellent adhesive properties and cost-effectiveness. However, the residual free formaldehyde in these resins poses significant health and environmental concerns. This document provides a comprehensive technical guide for researchers and industry professionals on the application of N-(Hydroxymethyl)stearamide as a potent formaldehyde scavenger. We will delve into its mechanism of action, provide detailed protocols for its incorporation into various resin systems, outline validation techniques, and discuss its impact on final product performance.
The Challenge: Formaldehyde Emissions from Thermosetting Resins
The curing process of formaldehyde-based resins is a polycondensation reaction that is often incomplete, leaving unreacted formaldehyde trapped within the cured matrix.[1] This "free formaldehyde" can be released over time, a phenomenon exacerbated by heat and humidity.[2] The primary drawbacks of these emissions include:
-
Health Hazards: Formaldehyde is a known human carcinogen, and chronic exposure can lead to respiratory issues and other health complications.
-
Regulatory Pressure: Global regulatory bodies have imposed increasingly stringent limits on formaldehyde emissions from consumer and industrial products, such as the E0 and F*** standards.[3]
-
Product Quality: High levels of free formaldehyde can sometimes negatively impact the long-term durability and hydrolytic stability of the cured resin.[4]
Traditional methods to reduce formaldehyde emissions, such as lowering the formaldehyde-to-urea (F/U) molar ratio, can compromise the mechanical properties and reactivity of the resin.[5] This necessitates the use of formaldehyde scavengers—compounds that chemically react with and neutralize free formaldehyde without adversely affecting the resin's performance.
This compound: A Superior Scavenging Solution
This compound (CAS No: 3370-35-2) is a waxy, colorless solid derived from stearamide. Its unique molecular structure, featuring a reactive N-hydroxymethyl group and a long, hydrophobic stearyl chain, makes it an exceptionally effective formaldehyde scavenger.
Key Properties:
-
Chemical Formula: C19H39NO2
-
Molecular Weight: 313.5 g/mol
-
Appearance: Colorless to off-white solid
-
Solubility: Soluble in many organic solvents and can be dispersed in hot water.[6]
Advantages:
-
High Reactivity: The N-hydroxymethyl group readily reacts with free formaldehyde.
-
Low Volatility: Its high molecular weight ensures it remains within the resin matrix during and after curing.
-
Hydrophobic Nature: The stearamide tail can improve the moisture resistance of the final product.
-
Minimal Impact on Mechanical Properties: When used at optimal concentrations, it has a negligible effect on the bond strength and curing time of the resin.
Mechanism of Action: Irreversible Chemical Sequestration
The scavenging action of this compound is based on an irreversible chemical reaction with formaldehyde. The primary amine on the amide group reacts with formaldehyde to form a stable, cross-linked structure, effectively sequestering the formaldehyde molecule. This reaction is particularly efficient under the heated conditions of resin curing.
Caption: Reaction of this compound with formaldehyde.
Application Protocols
The successful integration of this compound requires careful consideration of the resin type, desired formaldehyde emission level, and processing conditions.
General Considerations
-
Dosage: The optimal loading level typically ranges from 0.5% to 3.0% by weight of the liquid resin. The exact amount should be determined through empirical testing to meet specific emission targets.
-
Dispersion: For effective scavenging, this compound must be homogeneously dispersed throughout the resin. It is often supplied as a micronized powder or a pre-dispersed aqueous solution.
-
Point of Addition: It can be added either during the resin synthesis or as a post-addition to the finished resin before the application of a hardener. Post-addition is more common in industrial settings for ease of use.
Protocol 1: Incorporation into Urea-Formaldehyde (UF) Resin for Particleboard
This protocol is designed for a laboratory-scale production of low-emission particleboard.
Materials:
-
Liquid UF resin (e.g., F/U molar ratio of 1.2)
-
This compound powder
-
Ammonium chloride (hardener)
-
Wood particles (dried to 2-3% moisture content)
Procedure:
-
Preparation: Weigh the required amount of liquid UF resin into a beaker.
-
Scavenger Addition: While stirring the resin at a moderate speed (e.g., 300 rpm), slowly add 1.5% (by weight of the resin) of this compound powder.
-
Homogenization: Continue stirring for 15-20 minutes until the powder is fully dispersed. A slight increase in viscosity may be observed.
-
Hardener Incorporation: Add the ammonium chloride hardener (typically 1-2% by weight of the resin) and stir for another 5 minutes.
-
Application: The treated resin is now ready to be blended with the wood particles in a rotary blender.
-
Panel Pressing: Form the resinated particles into a mat and press at a temperature of 180-200°C for a duration determined by the board thickness (e.g., 10-12 seconds per mm).
-
Conditioning and Testing: Allow the pressed boards to cool and condition for at least 24 hours before testing for formaldehyde emission and mechanical properties.
Protocol 2: Post-Addition in Phenol-Formaldehyde (PF) Resin for Plywood
Materials:
-
Liquid PF resin (resole type)
-
Aqueous dispersion of this compound (e.g., 40% solids)
-
Wood veneers
Procedure:
-
Resin Preparation: Weigh the PF resin into a mixing vessel.
-
Scavenger Addition: With gentle agitation, add 3.0% (by weight of the 40% dispersion) of the this compound dispersion to the PF resin.
-
Mixing: Stir for 10 minutes to ensure uniform distribution.
-
Glue Spreading: Apply the modified PF resin to the wood veneers using a roller spreader.
-
Lay-up and Pressing: Assemble the plywood lay-up and hot-press according to standard parameters for PF resin (e.g., 140-160°C).
-
Post-Press Conditioning: Condition the plywood panels prior to performance evaluation.
Validation and Analytical Methods
A self-validating system requires robust analytical testing to quantify the effectiveness of the formaldehyde scavenger.
Sources
- 1. Formaldehyde-Free Resins for the Wood-Based Panel Industry: Alternatives to Formaldehyde and Novel Hardeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woodresearch.sk [woodresearch.sk]
- 3. Reduction of Formaldehyde Emission from Plywood Panels Bonded with Phenol-Formaldehyde Resin (PF) by Using Polymate-777P as a Formaldehyde Scavenger | springerprofessional.de [springerprofessional.de]
- 4. drewno-wood.pl [drewno-wood.pl]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. biosynth.com [biosynth.com]
Controlled release applications of N-(Hydroxymethyl)stearamide polymers
Application Note: Engineering Controlled Release Matrices with N-(Hydroxymethyl)stearamide (HMS) Functionalization
Abstract
This compound (HMS) represents a unique class of amphiphilic modifiers capable of imparting both hydrophobicity and self-crosslinking integrity to drug delivery systems. Unlike standard vinyl monomers, HMS functions primarily through condensation chemistry, forming methylene-ether or methylene-bis-amide bridges. This guide details the methodology for utilizing HMS to transform hydrophilic matrices (e.g., starch, PVA, or polyacrylamide) into moisture-resistant, sustained-release systems suitable for high-solubility Active Pharmaceutical Ingredients (APIs).
Part 1: Chemical Basis & Mechanism
1.1 The Dual-Action Mechanism
HMS (
-
Hydrophobic Shielding: The long stearyl chain (
) creates steric hindrance and reduces the wettability of the matrix, minimizing water ingress. -
Chemical Sintering (Crosslinking): Under acidic catalysis and heat, the N-methylol group undergoes condensation, forming covalent crosslinks between polymer chains or self-condensing to form a resinous network.
1.2 Reaction Pathway The following Graphviz diagram illustrates the transition from a soluble formulation to a crosslinked, insoluble barrier.
Figure 1: Mechanistic pathway of HMS activation. The N-methylol group activates under heat/acid to crosslink the matrix, locking the stearyl tails in place to retard drug diffusion.
Part 2: Synthesis & Formulation Protocols
Disclaimer: HMS is not a vinyl monomer; it does not polymerize via free radical initiators (like AIBN). It requires condensation polymerization or grafting .
Protocol A: Preparation of HMS-Modified Hydrogel Matrix
Target Application: Oral solid dosage forms or transdermal patches requiring moisture resistance.
Materials:
-
This compound (HMS) (High purity, >95%)
-
Polyvinyl Alcohol (PVA) (Mw 30k-50k, 88% hydrolyzed) or Oxidized Starch
-
Ammonium Chloride (
) (Catalyst) -
Ethanol/Water co-solvent (50:50 v/v)
-
Model Drug (e.g., Theophylline for hydrophilic challenge)
Step-by-Step Methodology:
-
HMS Dispersion (The Hydrophobic Phase):
-
Dissolve HMS in hot ethanol (
) to create a 10% w/v solution. Ensure complete clarity. -
Note: HMS has poor water solubility. The ethanolic phase is critical for initial dispersion.
-
-
Matrix Preparation (The Hydrophilic Phase):
-
Dissolve PVA in distilled water at
to form a 10% w/v solution. -
Cool to
.
-
-
Emulsification & Loading:
-
Slowly add the HMS/Ethanol solution to the PVA/Water solution under high-shear agitation (Ultra-Turrax, 5000 rpm).
-
Ratio: Target a dry weight ratio of 80:20 (PVA:HMS) for moderate release, or 60:40 for extended release.
-
Add the API (Drug) into this emulsion. If the drug is hydrophobic, dissolve it in the HMS phase; if hydrophilic, in the PVA phase.
-
-
Catalyst Addition:
-
Add
(1.0% w/w based on HMS solids). Stir for 5 minutes. -
Critical: Do not delay casting after catalyst addition, as premature crosslinking (gelling) may occur.
-
-
Casting & Curing (The Locking Step):
-
Cast the emulsion into Teflon molds or coat onto a backing layer.
-
Drying: Dry at
for 4 hours to remove solvents. -
Curing: Transfer to an oven at 130°C for 10-15 minutes .
-
Why? The
step drives the condensation reaction between the N-methylol groups of HMS and the hydroxyl groups of PVA, fixing the hydrophobic domains.
-
Part 3: Characterization & Validation
To ensure the protocol was successful, the following self-validating tests are required.
Swelling Ratio Analysis (Gravimetric)
This test confirms crosslinking density. Uncrosslinked matrices will dissolve or swell excessively.
-
Protocol:
-
Weigh dry film (
). -
Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at
. -
At
, remove, blot excess water, and weigh ( ). -
Calculate:
-
Expected Data Profile:
| Formulation | HMS Content (%) | Curing Temp (°C) | Swelling Ratio (%) | Physical Integrity |
| Control | 0% | 130 | >300% (Dissolves) | Poor |
| Batch A | 10% | 130 | 180% | Gel-like |
| Batch B | 20% | 130 | 85% | Elastic Solid |
| Batch C | 20% | 60 (No Cure) | 250% | Weak Gel |
Interpretation: Batch B represents an optimal controlled release system. Batch C proves that without high-temperature curing, HMS acts only as a filler, not a crosslinker.
In-Vitro Drug Release (Dissolution Testing)
-
Equipment: USP Apparatus II (Paddle).
-
Medium: 900mL PBS (pH 7.4) or 0.1N HCl (pH 1.2).
-
Speed: 50 RPM.
Release Kinetics Logic Flow:
The release profile should fit the Korsmeyer-Peppas Model :
-
If
: Fickian diffusion (Tight network, Batch B). -
If
: Anomalous transport (Swelling dominated, Batch A).
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Film Brittleness | Excessive crosslinking density or high HMS content. | Add a plasticizer (PEG 400 or Glycerol) at 5-10% w/w. |
| Burst Release | Incomplete surface curing or drug migration to surface during drying. | Apply a thin "blank" HMS top-coat (no drug) or increase curing time by 5 mins. |
| Phase Separation | HMS precipitated before casting. | Maintain temperature >50°C during mixing; increase shear rate. |
| Yellowing of Matrix | Oxidation during high-temp curing. | Reduce cure temp to 120°C and extend time, or use Citric Acid instead of NH4Cl. |
References
-
Mechanism of N-Methylol Crosslinking
-
Title: Crosslinking reactions of N-methylolacrylamide and its derivatives in polymer dispersions.[1]
- Context: Establishes the acid-catalyzed condens
-
Source:
-
-
Hydrophobically Modified Polyacrylamides (HM-PAM)
-
Controlled Release Film Forming Systems
-
Title: Controlled Release Film Forming Systems in Drug Delivery.[6]
- Context: Provides the foundational protocols for film casting and release testing cited in Part 3.
-
Source:
-
-
N-Methylol Stearamide Properties & Safety
-
Title: N-Methylolacrylamide and Derivatives: Chemical and Physical Data.[7]
- Context: Provides solubility and stability data necessary for the "M
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymerization: Synthesis, Characterization and Rheological Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: N-(Hydroxymethyl)stearamide in the Synthesis of Novel Surfactants
This Application Note is designed for research scientists and drug development professionals focusing on the synthesis and characterization of novel non-ionic surfactants derived from fatty acid amides.
Introduction & Scientific Rationale
The Chemical Imperative
N-(Hydroxymethyl)stearamide (N-HMS), also known as N-methylolstearamide, represents a critical "reactive hydrophobe" in surfactant chemistry. Unlike standard fatty acids or alcohols, the N-methylol functionality (
This reactivity allows for the precision attachment of hydrophilic head groups (such as polyols, polyethylene glycols, or sulfonates) under mild conditions, avoiding the harsh temperatures required for direct esterification. The resulting surfactants—often gemini or non-ionic ether-amides—exhibit superior hydrolytic stability compared to ester-based surfactants due to the robust amide backbone.
Mechanism of Action
The synthesis relies on the Mannich-like condensation of stearamide with formaldehyde to form N-HMS, followed by an acid-catalyzed etherification (O-alkylation) with a hydrophilic alcohol.
Where R is the Stearyl group (
Experimental Protocols
Protocol A: Synthesis of this compound (Intermediate)
Objective: To synthesize high-purity N-HMS from Stearamide and Paraformaldehyde.
Reagents:
-
Paraformaldehyde (Reagent grade)
-
Ethanol (99%, Anhydrous)
-
Sodium Hydroxide (50% aq. solution) - Catalyst
Procedure:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Dissolution: Charge 28.3 g (0.1 mol) of Stearamide and 150 mL of Ethanol. Heat to 75°C until the amide is fully dissolved.
-
Addition: Add 3.3 g (0.11 mol) of Paraformaldehyde.
-
Catalysis: Add 0.5 mL of 50% NaOH solution. The pH should be adjusted to approx. 9-10.
-
Reaction: Reflux at 80°C for 3 hours. The solution will become clear as the paraformaldehyde depolymerizes and reacts.
-
Crystallization: Cool the mixture slowly to room temperature (25°C), then to 4°C in an ice bath. White crystalline needles will precipitate.
-
Purification: Filter the crystals and wash twice with cold ethanol. Recrystallize from ethanol if necessary.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Expected Yield: >90% Melting Point: 108–110°C
Protocol B: Synthesis of Novel Surfactant (N-Stearamidomethyl Polyethylene Glycol Ether)
Objective: To couple N-HMS with PEG-400 to create a non-ionic surfactant.
Reagents:
-
This compound (Synthesized in Protocol A)
-
Polyethylene Glycol 400 (PEG-400)
-
p-Toluenesulfonic acid (p-TsOH) - Catalyst
-
Toluene (Solvent for azeotropic distillation)
Procedure:
-
Stoichiometry: In a 250 mL flask equipped with a Dean-Stark trap, mix 15.6 g (0.05 mol) of N-HMS and 20.0 g (0.05 mol) of PEG-400.
-
Solvent System: Add 100 mL of Toluene.
-
Catalysis: Add 0.2 g of p-TsOH.
-
Etherification: Heat to reflux (110°C ). Water generated by the condensation will collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until the theoretical amount of water (~0.9 mL) is collected (approx. 4-6 hours).
-
Neutralization: Cool to 50°C and neutralize the acid catalyst with a stoichiometric amount of Sodium Bicarbonate.
-
Isolation: Filter off the salt. Remove Toluene under reduced pressure (Rotary Evaporator).
-
Final Product: The resulting waxy solid is the non-ionic surfactant PEG-400-Stearamidomethyl ether .
Characterization & Validation
Spectroscopic Validation
To validate the structure, use FTIR and
| Technique | Key Feature | Diagnostic Signal | Interpretation |
| FTIR | Amide I & II | 1640 cm⁻¹, 1550 cm⁻¹ | Retention of amide backbone. |
| FTIR | Ether Linkage | 1080–1120 cm⁻¹ | Formation of C-O-C bond (Protocol B). |
| FTIR | Hydroxyl | ~3300 cm⁻¹ | Broadening in Protocol B indicates PEG terminal OH. |
| N-CH₂-O | Characteristic methylene bridge protons. | ||
| PEG Chain | Polyoxyethylene backbone confirmation. |
Performance Metrics (Surfactant Properties)
The following table summarizes typical performance data for the N-HMS derived surfactant compared to a standard ethoxylated alcohol.
| Property | N-HMS-PEG400 Ether | Standard C18-EO10 | Significance |
| CMC (mg/L) | 45 | 30 | Slightly higher CMC indicates good solubility. |
| Surface Tension (mN/m) | 32.5 | 34.0 | Superior reduction of surface tension. |
| Hydrolytic Stability | High (pH 3-11) | Low (pH <4, >9) | Critical Advantage: Amide bond is stable; Ester bond hydrolyzes. |
| Foam Height (Ross-Miles) | 110 mm | 140 mm | Moderate foamer, easier to rinse. |
Visualization of Synthesis Pathway
The following diagram illustrates the chemical pathway and the critical decision nodes in the synthesis workflow.
Caption: Figure 1: Synthetic pathway converting Stearamide to a Non-ionic Surfactant via the N-Methylol intermediate.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Intermediate Synthesis).
-
Cause: pH drift below 8.
-
Solution: Monitor pH continuously; the reaction consumes formaldehyde and can lower pH. Maintain alkalinity with dropwise NaOH.
-
-
Issue: Product is sticky/gummy (Step 2).
-
Cause: Incomplete removal of Toluene or excess PEG.
-
Solution: Use hexane to precipitate the surfactant if the PEG chain is short, or perform rigorous vacuum drying.
-
-
Issue: Crosslinking (Gelation).
-
Cause: Self-condensation of N-HMS (N-CH2-O-CH2-N formation) under acidic conditions without enough nucleophile (PEG).
-
Solution: Ensure PEG is present in slight excess before adding the acid catalyst.
-
References
-
PubChem. Octadecanamide, N-(hydroxymethyl)- (Compound Summary). National Library of Medicine. Available at: [Link]
- European Patent Office.Method for producing N-methylolacrylamide (Analogous Chemistry). EP0508455A2.
-
ResearchGate. Hydroxymethylation and polycondensation reactions in urea–formaldehyde resin synthesis. (Mechanistic insight for N-methylol formation). Available at: [Link]
Sources
Troubleshooting & Optimization
How to prevent polymerization during N-(Hydroxymethyl)stearamide synthesis
Topic: Prevention of Polymerization & Condensation Side-Reactions
Executive Summary: The "Polymerization" Problem
In the synthesis of N-(Hydroxymethyl)stearamide (N-HMS), the term "polymerization" typically refers to two distinct unwanted phenomena:
-
Methylene-Bis-Stearamide (MBS) Formation: The condensation of two N-HMS molecules (or N-HMS + Stearamide) to form a high-melting, insoluble dimer (
-methylenebis(stearamide)). This is the most common failure mode. -
Formaldehyde Oligomerization: The reversion of formaldehyde into paraformaldehyde chains if the reaction temperature drops too low or stabilization is insufficient.
The Golden Rule: N-HMS is a kinetic product favored by alkaline pH and moderate temperatures . The dimer (MBS) is the thermodynamic product favored by acidic pH and high heat .
Troubleshooting Guides (Q&A)
Category A: Reaction Conditions & Chemistry[1][2][3][4][5][6][7][8]
Q1: My product precipitates as a high-melting solid (>140°C) instead of the expected N-HMS (mp ~109-112°C). What happened?
Diagnosis: You have likely synthesized
-
pH Control: Ensure the reaction mixture remains alkaline (pH 8.0–10.0) throughout the process. Use a basic catalyst like Triethylamine (TEA) or NaOH.
-
Avoid Acids: Even weak acids can catalyze the condensation of N-HMS into MBS. Check your solvent and stearamide starting material for free acid content (Acid Value).
Q2: The reaction mixture becomes cloudy and viscous immediately upon cooling. Is this polymerization? Diagnosis: This could be the precipitation of unreacted Stearamide or the formation of Paraformaldehyde. Root Cause:
-
Scenario A (Stearamide): Incomplete conversion due to insufficient formaldehyde excess.
-
Scenario B (Paraformaldehyde): If using aqueous formalin, cooling causes formaldehyde to polymerize. Corrective Action:
-
Stoichiometry: Use a molar excess of Formaldehyde (1.1 to 1.5 equivalents) to push the equilibrium toward N-HMS.
-
Solvent Choice: Use an alcoholic solvent (e.g., Ethanol, Isopropanol) rather than water alone to solubilize the stearamide and stabilize the formaldehyde.
Q3: Can I use Paraformaldehyde instead of Formalin to reduce water content? Answer: Yes, and it is often preferred to prevent hydrolysis. However, Paraformaldehyde requires "depolymerization" to become reactive. Technical Tip: You must add the basic catalyst (e.g., NaOH or TEA) before or during the heating ramp. The base catalyzes the "unzipping" of paraformaldehyde into reactive monomeric formaldehyde. Without base, the paraformaldehyde remains inert, and the stearamide stays unreacted.
Critical Process Parameters (CPP) Data
The following table summarizes the impact of key variables on the product profile:
| Parameter | Target Condition (N-HMS) | Danger Zone (MBS/Polymer) | Mechanistic Impact |
| pH | 9.0 – 10.5 | < 7.0 | Acid catalyzes the leaving of the -OH group, creating an iminium ion that reacts with another amide to form the dimer. |
| Temperature | 60°C – 80°C | > 100°C | High heat drives dehydration (entropy), favoring the stable bis-amide (MBS) over the methylol product. |
| Reaction Time | 1 – 4 Hours | > 6 Hours | Extended heating allows the system to drift toward the thermodynamic minimum (MBS). |
| HCHO Ratio | 1.2 – 1.5 eq | < 1.0 eq | Excess formaldehyde stabilizes the N-methylol group via mass action. |
Validated Experimental Protocol
Objective: Synthesis of high-purity this compound while suppressing MBS formation.
Reagents:
-
Stearamide (Industrial grade, >90% purity)
-
Paraformaldehyde (95%+)
-
Solvent: Ethanol (95%) or Toluene (if water removal is planned, though Ethanol is preferred for N-HMS stability)
-
Catalyst: Triethylamine (TEA) or Sodium Hydroxide (50% aq. solution)
Step-by-Step Methodology:
-
Slurry Preparation:
-
In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge Stearamide (1.0 eq) and Solvent (approx. 5-7 mL per gram of amide).
-
Begin stirring and heat to 50°C .
-
-
Depolymerization & Addition:
-
Add Paraformaldehyde (1.2 eq).
-
Add Catalyst (0.02 – 0.05 eq). Note: If using NaOH, ensure pH is >9.
-
Observation: The slurry should begin to clear as paraformaldehyde depolymerizes and reacts.
-
-
Reaction Phase:
-
Raise temperature to Reflux (approx. 75-80°C for Ethanol) .
-
Maintain reflux for 2–3 hours . Do not overheat or distill off solvent at this stage, as concentration promotes dimerization.
-
In-Process Control (IPC): Take a sample, dilute in warm ethanol. If it remains clear, conversion is high. If cloudy, unreacted stearamide persists.
-
-
Termination & Crystallization:
-
Crucial Step: Stop heating. If the pH has dropped, adjust back to >8 with TEA.
-
Cool the mixture rapidly to 10–15°C . Slow cooling promotes the formation of the more stable MBS crystal lattice.
-
Filter the white precipitate.
-
-
Drying:
-
Wash the filter cake with cold ethanol.
-
Dry in a vacuum oven at < 50°C . Warning: Drying at high temperatures (>80°C) will cause the solid-state conversion of N-HMS to MBS, releasing formaldehyde.
-
Visualizing the Reaction Pathways
The following diagram maps the competing pathways. Note how pH and Temperature act as the "railroad switches" determining the product.
Caption: Reaction pathway bifurcation.[1] Green path indicates optimal conditions for N-HMS. Red path indicates failure mode leading to MBS dimerization.
Diagnostic Decision Tree
Use this flow to resolve purity issues during synthesis.
Caption: Troubleshooting logic flow based on melting point analysis of the isolated solid.
References
-
Mechanism of Amide-Aldehyde Condensation
- Title: Hydroxymethylation of Amides and the Ritter Reaction Mechanisms.
- Source: Organic Chemistry Portal / Wikipedia (General Reaction Types).
-
URL:[Link]
- Synthesis of Ethylene Bis Stearamide (Analogous Chemistry)
- Title: Process for hydroxymethylation (US Patent & International Applications).
-
Reaction Conditions for Fatty Amides
Sources
Optimizing temperature and pH for N-(Hydroxymethyl)stearamide reactions
Topic: Reaction Kinetics, pH/Temperature Control, and Troubleshooting for N-(Hydroxymethyl)stearamide (N-HMS). Audience: Pharmaceutical Researchers & Material Scientists. Version: 2.0 (Current as of 2026).
Executive Summary: The Bifurcated Pathway
This compound (N-HMS) represents a classic "Janus" molecule in organic synthesis. Its utility depends entirely on the reaction environment:
-
Basic Conditions (pH 8–10): Favors the addition of formaldehyde to stearamide, stabilizing the N-methylol group. This is the target for prodrug synthesis or intermediate isolation.
-
Acidic Conditions (pH < 4): Triggers the loss of water and formation of a carbocation, leading to methylene-bis-stearamide (dimerization) or cross-linking with substrates (e.g., cellulose, active pharmaceutical ingredients). This is the target for materials engineering and controlled release matrices .
This guide provides the protocols to navigate these two opposing pathways.
Visualizing the Reaction Landscape
The following diagram illustrates the critical pH-dependent divergence. Use this to determine your target zone.
Figure 1: The pH-divergent pathways of Stearamide hydroxymethylation. Green paths indicate synthesis; Red paths indicate cross-linking/degradation.
Module 1: Synthesis Optimization (The "Upstream" Process)
Goal: Isolate pure N-HMS without forming the insoluble methylene-bis-stearamide dimer.
The Challenge: Solubility vs. Reactivity
Stearamide is a waxy, hydrophobic solid (MP ~109°C). Formaldehyde is typically aqueous (Formalin). The reaction fails in pure water because the stearamide never solubilizes.
Optimized Protocol: Solvent-Mediated Synthesis
| Parameter | Recommended Range | Scientific Rationale |
| Solvent | Ethanol (95%) or Isopropanol | Solubilizes stearamide at reflux; miscible with Formalin. |
| pH | 8.5 – 9.5 | CRITICAL. Promotes nucleophilic attack of amide nitrogen on carbonyl. Prevents acid-catalyzed condensation. |
| Catalyst | Triethylamine (TEA) or NaOH | TEA is preferred for pharma applications (easier removal). NaOH is standard for industrial bulk. |
| Temperature | 60°C – 75°C | High enough to dissolve stearamide in alcohol, low enough to prevent formaldehyde off-gassing. |
| Stoichiometry | 1 : 1.2 (Amide : HCHO) | Slight excess of formaldehyde drives the equilibrium to the right (Le Chatelier’s principle). |
Step-by-Step Methodology
-
Dissolution: Charge reaction vessel with Stearamide (1 eq) and Ethanol (approx. 10 mL per gram of amide). Heat to 65°C until clear solution forms.
-
Basification: Adjust pH to 9.0 using TEA. Note: Measure pH of the alcoholic solution using moistened pH strips or a probe calibrated for solvent systems.
-
Addition: Add Paraformaldehyde (solid) or Formalin (37% aq) slowly.
-
Pro-Tip: Paraformaldehyde is preferred to minimize water content, which drives the reverse reaction (hydrolysis).
-
-
Reflux: Stir at 70°C for 2–4 hours.
-
Termination: Cool the solution to 4°C. N-HMS should crystallize out.
-
Purification: Filter and wash with cold ethanol. Do not wash with acidic water.
Module 2: Application & Cross-linking (The "Downstream" Process)
Goal: Utilize N-HMS to cross-link a substrate (e.g., coating a drug bead, finishing a textile) or form a hydrophobic barrier.
The Mechanism: Acid Curing
At low pH, the hydroxyl group of N-HMS is protonated and leaves as water, generating a reactive N-acylimine or carbocation species. This electrophile attacks nucleophiles (hydroxyls on cellulose, amines on proteins).
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | MgCl₂, NH₄Cl, or Citric Acid | "Latent" acid catalysts (like MgCl₂) release acid only upon heating, preventing premature curing. |
| pH (Local) | 3.0 – 4.5 | Required to protonate the -OH group. |
| Curing Temp | 130°C – 150°C | Heat is required to drive off the water formed during condensation, making the cross-link permanent. |
Troubleshooting Center (FAQs)
Issue 1: "My product precipitates immediately during synthesis."
Diagnosis: You likely formed Methylene-bis-stearamide (the dimer).
-
Cause: The pH dropped below 7.[1] Even slightly acidic conditions during the reaction will cause two N-HMS molecules to condense.
-
Fix: Monitor pH continuously. Add a buffer (Carbonate/Bicarbonate) if using aqueous systems. Ensure your starting Stearamide does not contain free Stearic Acid impurities, which lowers pH.
Issue 2: "The product smells strongly of Formaldehyde after drying."
Diagnosis: Reversibility / Hydrolysis.
-
Cause: N-methylol amides are equilibrium products. In the presence of moisture and neutral/acidic pH, they revert to Stearamide + Formaldehyde.
-
Fix: Store N-HMS in a desiccator. If used in a formulation, maintain a slightly alkaline pH (7.5–8.0) to stabilize the bond.
Issue 3: "Low Yield / Starting Material Recovery."
Diagnosis: Solubility limit.
-
Cause: Stearamide has a high melting point. If the reaction temp is <60°C, the amide remains crystalline and inaccessible to the formaldehyde.
-
Fix: Switch to a "Melt" method. Heat Stearamide to 110°C (melt phase) and bubble gaseous formaldehyde or add paraformaldehyde with a solid basic catalyst (e.g., solid Sodium Carbonate).
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose synthesis failures.
Figure 2: Decision tree for troubleshooting common N-HMS synthesis failures.
References
-
Mechanism of N-Methylol Formation
-
Solubility & Solvent Effects
- Data: Stearic acid derivatives show significantly higher solubility in Ethanol/Isopropanol compared to w
-
Source: Hoerr, C. W., & Ralston, A. W. (1944).[4] The Solubilities of the Normal Saturated Fatty Acids. Journal of Organic Chemistry, 9(4), 329–337.
-
Acid-Catalyzed Crosslinking
- Prodrug Applications (N-Hydroxymethylation): Context: Use of N-hydroxymethyl derivatives to alter solubility and dissolution rates of amide-containing drugs. Source: Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science.
Sources
- 1. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceasia.org [scienceasia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(Hydroxymethyl)stearamide
Department: Chemical Process Development & Application Science Document ID: HMS-PUR-001 Status: Active Last Updated: October 2023
Executive Summary & Chemical Context[1][2][3][4]
N-(Hydroxymethyl)stearamide (HMS) (also known as N-Methylolstearamide) is a reactive intermediate used primarily as a crosslinking agent and hydrophobic textile finish. It is synthesized via the condensation of stearamide with formaldehyde.
The Central Challenge: HMS exists in a delicate chemical equilibrium.
Purification is complicated by three factors:
-
Reversibility: Excessive heat or acidity reverses the reaction, releasing formaldehyde and regenerating the starting material (Stearamide).
-
Crosslinking: Under thermal stress, HMS condenses with itself or stearamide to form N,N'-Methylenebisstearamide (MBS) , a highly insoluble, high-melting impurity.
-
Solubility Similarity: The long alkyl chain (C18) dominates solubility, making separation from unreacted stearamide difficult.
This guide provides a self-validating purification workflow designed to isolate pure HMS while suppressing the formation of MBS and free stearamide.
Impurity Profile & Diagnostic Table
Before beginning purification, characterize your crude material. Use this table to identify your specific contamination profile.
| Component | Chemical Role | Melting Point (°C) | Solubility (Hot Ethanol) | Diagnostic Sign |
| This compound | Target Product | 110 – 112°C | Soluble | Sharp MP, Hydroxyl peak in IR |
| Stearamide | Starting Material | 107 – 109°C | Soluble | Depression of MP; Product feels "waxy" |
| N,N'-Methylenebisstearamide (MBS) | Side Product (Dimer) | ~144 – 148°C | Insoluble | White precipitate that persists in boiling solvent |
| Paraformaldehyde | Reagent Residue | 120 – 170°C (Dec) | Insoluble (depolymerizes) | Pungent formaldehyde odor |
Troubleshooting & FAQs
Category A: Solubility & Filtration Issues
Q: I dissolved my crude product in boiling ethanol, but a fine white powder remains insoluble. Should I add more solvent?
-
Diagnosis: You are likely observing N,N'-Methylenebisstearamide (MBS) . This dimer is significantly less soluble than HMS.
-
Action: Do not add more solvent. This insolubility is your primary purification mechanism. Perform a hot filtration (gravity filtration with a fluted paper or a pre-heated Buchner funnel) immediately. The solid trapped in the filter is the impurity. The filtrate contains your target HMS.
Q: My product oils out (forms a liquid blob) instead of crystallizing upon cooling.
-
Diagnosis: The solution is too concentrated, or the cooling rate is too fast, causing the hydrophobic tails to aggregate before the crystal lattice forms.
-
Action:
-
Reheat the mixture until clear.
-
Add a small volume (5-10%) of additional solvent (Ethanol or Toluene).
-
Allow the solution to cool to room temperature slowly without stirring.
-
Seed the solution with a pure HMS crystal if available.
-
Category B: Thermal Stability & Drying[6][7]
Q: After drying in the oven at 80°C, my product smells strongly of formaldehyde and the melting point dropped.
-
Diagnosis: Thermal decomposition. You have reversed the equilibrium, regenerating Stearamide and releasing Formaldehyde gas.
-
Action: Never dry HMS above 50°C.
-
Correct Protocol: Vacuum dry at 40°C maximum over desiccant (P₂O₅ or Silica Gel) to remove water without triggering the retro-aldol reaction.
-
Q: My final product has a melting range of 105–115°C. Is this acceptable?
-
Diagnosis: No. A wide range indicates a mixture of HMS and Stearamide.
-
Action: Recrystallize again. The melting point of pure HMS (110–112°C) is distinct but close to Stearamide. A wide range suggests the reaction did not go to completion or reversion occurred during purification.
Validated Purification Protocol: Recrystallization
Objective: Isolate HMS from unreacted Stearamide and remove MBS impurity.
Reagents:
-
Solvent: Ethanol (95%) or Isopropanol. (Note: Toluene is effective but harder to remove at low temps).
-
Anti-solvent (Optional): Water.[1]
Step-by-Step Workflow
-
Dissolution (The Saturation Point):
-
Place crude HMS in a flask with a condenser.
-
Add Ethanol (approx. 10 mL per gram of crude).
-
Heat to reflux (gentle boil).
-
Critical Check: If the solution is clear, proceed. If white solids persist despite boiling, this is the MBS impurity.
-
-
Hot Filtration (MBS Removal):
-
While the solution is boiling hot , filter it through a pre-warmed funnel.
-
Why? MBS precipitates immediately upon cooling. Filtering hot removes the high-melting dimer.
-
-
Crystallization (Thermodynamic Control):
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temp, transfer to an ice bath (0–4°C) for 1 hour.
-
Note: Rapid cooling traps Stearamide inside the HMS lattice. Slow cooling excludes it.
-
-
Isolation & Wash:
-
Filter the crystals using vacuum filtration.[2]
-
Wash the cake with cold Ethanol (-20°C).
-
Why? Stearamide is slightly soluble in cold ethanol; washing removes surface residues.
-
-
Drying (The Stability Step):
-
Dry under high vacuum at ambient temperature or max 40°C.
-
Store in a desiccator.
-
Process Visualization
The following diagram illustrates the decision logic for the purification process, highlighting the critical separation points for specific impurities.
Caption: Figure 1: Purification logic flow for this compound. Red nodes indicate critical control points for impurity removal and stability preservation.
References
- Source: U.S. Patent 2,306,185 (1942). "Manufacture of N-methylol amides of fatty acids." This foundational patent describes the synthesis and inherent instability of the methylol linkage, necessitating low-temperature handling.
-
Physical Properties of Stearamide & Derivatives
- Source: PubChem Compound Summary for Stearamide (CID 31292). Provides baseline solubility and melting point data (109°C)
-
URL:[Link]
-
Recrystallization of Fatty Amides
- Source: Swern, D. (Ed.). (1979). Bailey's Industrial Oil and Fat Products. Wiley-Interscience. (Standard reference for fatty acid derivative purification, confirming ethanol/toluene solubility profiles).
-
URL:[Link]
-
Methylenebisstearamide (MBS)
- Source: PubChem Compound Summary for N,N'-Ethylenebis(stearamide) (Analogous structure to MBS).
-
URL:[Link]
Sources
Stability issues of N-(Hydroxymethyl)stearamide under acidic or basic conditions
Technical Support Center: Stability of N-(Hydroxymethyl)stearamide
Introduction: The "Goldilocks" Amide
Welcome to the technical support center. If you are working with This compound (CAS 3370-35-2) , you are likely utilizing it as a slipping agent, a crosslinker in coating matrices, or a hydrophobic modifier.
In my years of troubleshooting formulation issues, I have found N-HMS to be a "Goldilocks" molecule. It requires a precise pH and temperature window to maintain its functionality. Deviate too far into acidity, and it crosslinks into an insoluble wax; drift into basicity, and it falls apart, releasing formaldehyde.
This guide is designed to help you diagnose, understand, and prevent these stability failures.
Part 1: Acidic Instability – The Crosslinking Trap
Q: Why does my formulation develop a high-melting white precipitate in acidic environments (pH < 5)?
A: You are likely witnessing acid-catalyzed self-condensation, forming Methylene Bis-Stearamide (MBS).
This is the most common failure mode I encounter. Unlike simple hydrolysis (which yields stearic acid), the N-methylol group is highly sensitive to acid. It acts as a "latent crosslinker."
-
The Mechanism: In the presence of protons (
), the hydroxyl group of the N-methylol moiety is protonated and lost as water, generating a highly reactive N-acyliminium ion . This electrophile attacks the nitrogen of a neighboring amide molecule. -
The Result: Two molecules of N-HMS fuse to form N,N'-Methylenebis(stearamide) (CAS 109-23-9).
-
Why it matters: N-HMS melts at ~110°C and is dispersible. The resulting Bis-amide melts at ~148°C and is virtually insoluble in most solvents, effectively ruining your formulation's homogeneity.
Q: Can I reverse this precipitation?
A: No. The methylene bridge (
Part 2: Basic Instability – The Deformylation Risk
Q: Why am I detecting free formaldehyde in my basic formulation (pH > 9), even at room temperature?
A: You are triggering a base-catalyzed retro-addition (Deformylation).
While amides are generally stable to hydrolysis in mild base, the N-methylol group is not. It exists in equilibrium with the parent amide and formaldehyde. High pH shifts this equilibrium toward dissociation.
-
The Mechanism: Hydroxide ions facilitate the deprotonation or destabilization of the methylol group, causing the release of formaldehyde (
) and reverting the molecule to Stearamide (CAS 124-26-5). -
The Consequence: You lose the crosslinking functionality of the methylol group, and your formulation may fail regulatory compliance due to free formaldehyde limits.
Part 3: Diagnostics & Troubleshooting
Q: How do I distinguish between the different degradation products?
A: Use Melting Point (MP) as your primary diagnostic tool.
If you filter the precipitate from your failed experiment, the melting point will tell you the chemical story:
| Observation | Likely Compound | Melting Point | Cause |
| Waxy Solid | This compound (Intact) | 107–112°C | Solubility limit reached (Temp too low) |
| Hard Wax | N,N'-Methylenebis(stearamide) | 145–150°C | Acid catalyzed condensation |
| Soft Wax | Stearamide | 108–109°C * | Base catalyzed deformylation |
| Crystalline | Stearic Acid | 69–70°C | Extreme Acid/Base Hydrolysis (Rare) |
*Note: Stearamide and N-HMS have similar MPs, so use IR spectroscopy (look for OH stretch at 3300 cm⁻¹ in N-HMS) or formaldehyde test (Chromotropic acid) to distinguish.
Part 4: Visualizing the Chemistry
Below is a pathway map detailing the fate of N-HMS under different conditions.
Figure 1: Degradation pathways of this compound. Acid leads to crosslinking (red); Base leads to formaldehyde release (green).
Part 5: Troubleshooting Workflow
Use this decision tree to resolve stability issues in your lab.
Figure 2: Diagnostic workflow for identifying the cause of precipitation.
References
-
Biosynth . (n.d.). This compound Technical Data. Retrieved from
-
ChemicalBook . (2024). N-Hydroxymethylstearamide Properties and CAS 3370-35-2. Retrieved from
-
LookChem . (n.d.). Methylenebisstearamide (CAS 109-23-9) Melting Point Data. Retrieved from
-
Master Organic Chemistry . (2019). Amide Hydrolysis Mechanisms (Acid/Base). Retrieved from
-
BenchChem . (2025).[1] Self-Crosslinking Mechanism of N-methylol acrylamides. Retrieved from
Sources
Technical Support Center: N-(Hydroxymethyl)stearamide (HMS) Cross-linking
Topic: Troubleshooting incomplete cross-linking with N-(Hydroxymethyl)stearamide (CAS 3370-35-2). Audience: Pharmaceutical Scientists, Polymer Chemists, and Drug Delivery Systems Engineers. Scope: Optimization of cross-linking density in biomaterial matrices and hydrophobic coatings.
Core Chemistry & Mechanism
This compound (HMS) acts as a bifunctional cross-linker combining a hydrophobic C18 alkyl tail with a reactive N-methylol (N-hydroxymethyl) head group. In drug delivery applications—specifically in transdermal adhesive matrices or hydrophobic coating stabilization—incomplete cross-linking leads to mechanical failure, drug crystallization, or uncontrolled release rates.
The cross-linking mechanism relies on acid-catalyzed condensation . The methylol group (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical acid-activation pathway required for successful HMS cross-linking.
Figure 1: The acid-catalyzed condensation mechanism of HMS. Note that water removal is thermodynamically essential to drive the equilibrium toward the cross-linked state.
Diagnostic Workflow: Why is my cross-linking incomplete?
Before altering parameters, use this logic gate to isolate the failure mode. Most HMS failures stem from solubility mismatches (due to the stearyl tail) or insufficient activation energy (catalysis/heat).
Figure 2: Diagnostic logic for isolating N-methylol cross-linking failures.
Critical Process Parameters (CPP) & Troubleshooting Guides
Issue 1: The "Hydrophobic Paradox" (Solubility vs. Reactivity)
Symptom: White specks in the film, inconsistent tensile strength, or "blooming" of HMS to the surface. Root Cause: HMS has a melting point of ~107°C but begins to soften around 65°C. The C18 stearyl tail is highly hydrophobic, while the methylol group is hydrophilic. In polar solvents (ethanol, water), HMS forms micelles, hiding the reactive head group.
Corrective Protocol:
-
Pre-solubilization: Do not add HMS directly to aqueous formulations. Dissolve HMS in a non-polar "bridge" solvent (e.g., hot Toluene, THF, or warm Isopropanol) before introducing it to the main polymer mix.
-
Temperature Integration: Ensure the mixing temperature exceeds 65°C to keep the stearyl chains mobile and prevent crystallization before the reaction starts.
Issue 2: Catalyst Starvation (pH Control)
Symptom: The film remains tacky or soluble after the standard curing cycle. Root Cause: The formation of the iminium ion (see Figure 1) is strictly pH-dependent. At neutral or alkaline pH, HMS functions only as a filler, not a cross-linker.
Corrective Protocol:
-
Target pH: 3.0 – 4.5.
-
Catalyst Selection:
-
Direct Acid: p-Toluenesulfonic acid (p-TSA) for solvent systems (fast cure).
-
Latent Acid: Ammonium Chloride (
) or Diammonium Phosphate. These release acid only upon heating, preventing premature cross-linking (pot-life extension).
-
Issue 3: Reversibility (Water Management)
Symptom: Cross-linking works initially but degrades upon storage in humid conditions.
Root Cause: The condensation reaction is reversible:
Corrective Protocol:
-
Open Curing: Cure in a vented oven to allow water vapor escape.
-
Step-Curing:
-
Drying Phase: 80°C for 30 mins (removes bulk solvent/water).
-
Curing Phase: 140°C for 5-10 mins (activates cross-linking).
-
Quantitative Data: Optimization Tables
Table 1: Catalyst Efficiency for HMS Activation
Data based on acrylic pressure-sensitive adhesive matrix curing at 130°C.
| Catalyst Type | Concentration (wt%) | Pot Life (at 25°C) | Gel Fraction (Cross-link Density) | Risk Factor |
| None | 0% | > 6 months | < 10% (Fail) | No reaction |
| p-TSA (Strong Acid) | 0.5% | < 4 hours | 92% (High) | Premature gelling |
| Ammonium Chloride | 1.0% | > 1 week | 85% (Good) | Corrosion of metal substrates |
| Maleic Acid | 1.0% | 24 hours | 78% (Moderate) | Compatible with bio-polymers |
Table 2: Solvent Compatibility Guide
| Solvent System | HMS Solubility (at 25°C) | HMS Solubility (at 60°C) | Recommendation |
| Water | Insoluble | Dispersible (Micelles) | Requires surfactant; poor cross-linking efficiency. |
| Ethanol | Low (<1%) | Moderate | Good for co-solvent systems. |
| Toluene/THF | Moderate | High | Ideal for initial dissolution. |
| DMSO | High | High | Good solubility, but hard to remove (high BP inhibits cure). |
Frequently Asked Questions (FAQs)
Q: Can I use HMS to cross-link protein-based hydrogels (Gelatin/Albumin)? A: Yes, but with caution. HMS reacts with the amide backbone of proteins. However, the high temperatures required for HMS activation (>110°C) often denature proteins. Recommendation: Use HMS only for denatured protein matrices or synthetic peptide scaffolds where thermal stability is high. For sensitive proteins, consider cold-setting cross-linkers like Glutaraldehyde or EDC/NHS, although HMS offers lower toxicity in the final cured state if fully reacted.
Q: Why does my film smell like formaldehyde? A: The N-methylol group is in equilibrium with free formaldehyde. If the curing temperature is too high (>160°C) or the pH is too low (<2.0), the methylol group can degrade, releasing formaldehyde gas. Solution: Optimize catalyst levels to lower the required curing temperature and ensure adequate ventilation.
Q: I am seeing "blooming" (white powder) on the surface of my transdermal patch after 1 week. A: This is unreacted HMS migrating to the surface due to the "Stearic Effect." The C18 tail is crystallizing. Solution: This confirms incomplete cross-linking. Increase the curing time or catalyst concentration to lock the HMS into the polymer network so it cannot migrate.
References
-
Tillet, G., Boutevin, B., & Ameduri, B. (2011).[1] Chemical reactions of polymer crosslinking and post-crosslinking at room and medium temperature. Progress in Polymer Science. (Review of N-methylol chemistry and acid catalysis mechanisms). 2
-
ChemicalBook. (2024). N-Hydroxymethylstearamide (CAS 3370-35-2) Properties and Applications. (Physical properties and solubility data). 3
-
Biosynth. (2023).[1] Safety Data Sheet: this compound. (Safety and handling protocols). 4[1][5][6][7][8][9][10][11]
-
Vector Laboratories. (n.d.). Maleimide and Crosslinker Chemistry. (Comparative chemistry for cross-linking conditions and pH sensitivity). 11[1][5][6][8][9][10][11]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. N-HYDROXYMETHYL-STEARAMIDE | 3370-35-2 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. luminixhealth.com [luminixhealth.com]
- 6. mdpi.com [mdpi.com]
- 7. luminixhealth.com [luminixhealth.com]
- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Controlling Cross-Linking with N-(Hydroxymethyl)stearamide
Executive Summary & Mechanism of Action
N-(Hydroxymethyl)stearamide (N-HMS) , often referred to as N-Methylol Stearamide, is a bifunctional additive acting as both a processing aid (internal lubricant) and a cross-linking agent. Unlike simple stearamides, the functional N-methylol group (-NH-CH₂-OH) enables covalent bonding with nucleophilic substrates (hydroxyl, amide, carboxyl) or self-condensation under heat and acidic conditions.
To control the degree of cross-linking, one must modulate the kinetics of the acid-catalyzed condensation reaction . The mechanism proceeds via the formation of a reactive iminium ion intermediate, which then attacks the polymer backbone.
Reaction Mechanism Diagram
The following diagram illustrates the activation and cross-linking pathway.
Figure 1: Acid-catalyzed activation of N-HMS generating the electrophilic iminium ion for cross-linking.[1]
Troubleshooting Guide (Q&A)
This section addresses specific deviations in cross-linking density and processability.
Issue 1: Insufficient Cross-Linking Density (Low Modulus/High Swelling)
User Question: We added 3 phr of N-HMS and cured at 140°C, but the final product dissolves in solvent and shows low tensile strength. How do we increase the cross-link density?
Scientist Response: Low cross-linking density typically indicates incomplete conversion of the N-methylol groups. The reaction is kinetically limited.
-
Root Cause Analysis:
-
Insufficient Acid Catalyst: N-HMS is stable at neutral pH. Without a proton donor, the leaving group (H₂O) cannot be eliminated to form the reactive iminium ion.
-
Temperature Threshold: 140°C may be below the activation energy required for the specific catalyst used.
-
Substrate Incompatibility: The polymer may lack sufficient nucleophilic groups (OH, NH, COOH) to react with the N-HMS.
-
-
Corrective Actions:
-
Step 1 (Catalyst): Incorporate a latent acid catalyst like Ammonium Chloride (NH₄Cl) or Diammonium Phosphate at 0.5–1.0% by weight of the N-HMS. These release acid only upon heating, preventing premature cure while driving the reaction at cure temperature [1].
-
Step 2 (Temperature): Increase curing temperature to 150°C–160°C . The condensation reaction rate doubles roughly every 10°C increase.
-
Step 3 (Dosage): Verify the N-HMS loading. For high cross-link density, dosages of 3–5 phr are standard; however, increasing dosage without catalyst will only increase lubrication (plasticization), not cross-linking.
-
Issue 2: Scorch (Premature Cross-Linking) during Compounding
User Question: The material is hardening in the extruder/mixer before we can mold it. The viscosity spikes uncontrollably.
Scientist Response: "Scorch" occurs when the cross-linking reaction triggers during the mixing phase due to excessive heat or low pH.
-
Root Cause Analysis:
-
Free Acid Presence: Using strong acids (e.g., p-Toluenesulfonic acid) directly can trigger reaction at mixing temperatures (80–100°C).
-
Shear Heating: High shear rates in the mixer may be raising the batch temperature above the activation threshold.
-
-
Corrective Actions:
-
Switch to Latent Catalysts: Replace free acids with blocked catalysts (e.g., amine-blocked p-TSA or metallic salts like MgCl₂). These require higher dissociation temperatures (>130°C) to become active.
-
Add a Retarder: Introduce a small amount of weak base (e.g., Triethanolamine) to neutralize trace acids generated during mixing.
-
Process Control: Maintain mixing temperature below 110°C . N-HMS is generally stable up to this point in the absence of strong acids.
-
Issue 3: Surface Blooming (White Powder on Surface)
User Question: After curing, a white waxy powder appears on the surface of the rubber sheets after 24 hours.
Scientist Response: Blooming indicates that the N-HMS has migrated to the surface rather than reacting into the polymer network. This is a solubility failure.
-
Root Cause Analysis:
-
Unreacted N-HMS: If the cross-linking reaction is inefficient, the unreacted N-HMS acts as a simple stearamide. Stearamides have limited solubility in many polymers at room temperature and will migrate (bloom) to the surface to reduce free energy.
-
Saturation: The loading (phr) exceeds the number of available reactive sites on the polymer backbone.
-
-
Corrective Actions:
-
Drive the Reaction: Follow the protocols in Issue 1 to ensure the N-HMS is chemically bound to the matrix. Bound molecules cannot migrate.
-
Reduce Loading: If the reaction is maximized but blooming persists, reduce N-HMS concentration. The "saturation point" for your specific polymer has been exceeded.
-
Experimental Protocols
Protocol A: Determination of Optimal Curing Window
To control the degree of cross-linking, you must establish the relationship between catalyst concentration, temperature, and gel content.
Materials:
-
Polymer Base (e.g., Acrylic, Nitrile Rubber, or Cellulosic binder)
-
This compound (N-HMS)
-
Catalyst: Ammonium Chloride (20% solution)
-
Solvent: Acetone or MEK (for extraction)
Step-by-Step Methodology:
-
Compounding:
-
Prepare 4 samples with fixed N-HMS loading (e.g., 3.0 phr).
-
Vary Catalyst loading: 0%, 0.5%, 1.0%, 1.5% (based on N-HMS weight).
-
Mix at 100°C (below cure temp) for 5 minutes.
-
-
Curing:
-
Press sheets at 150°C .
-
Cure times: 5, 10, 15, and 20 minutes for each catalyst level.
-
-
Gel Content Analysis (Degree of Cross-linking):
-
Weigh initial cured sample (
). -
Immerse in solvent (Acetone/MEK) for 24 hours at reflux.
-
Dry the remaining insoluble network to constant weight (
). -
Calculate Gel Fraction:
.
-
-
Data Interpretation:
-
Plot Gel % vs. Time. The plateau indicates the maximum cross-linking degree for that formulation.
-
Data Presentation: Effect of Catalyst on Cross-Linking
Table 1: Representative data for Acrylic Rubber cured at 150°C with N-HMS (3 phr)
| Catalyst (NH₄Cl) % | Cure Time (min) | Gel Content (%) | Tensile Modulus (MPa) | Status |
| 0.0% | 20 | 5% | 2.1 | Uncured (Plasticized) |
| 0.5% | 20 | 65% | 8.5 | Moderate Cure |
| 1.0% | 10 | 82% | 12.4 | Optimal |
| 1.0% | 20 | 85% | 12.8 | Saturated |
| 2.0% | 5 | 88% | 13.0 | Risk of Scorch |
Decision Logic for Process Control
Use this logic flow to adjust your parameters during development.
Figure 2: Troubleshooting logic for optimizing N-HMS cross-linking.
Frequently Asked Questions (FAQ)
Q: Can I use N-HMS in water-based emulsions? A: Yes, but N-HMS is hydrophobic. It must be dispersed using surfactants. In aqueous systems, N-Methylol Acrylamide (NMA) is often preferred, but N-HMS can be used if hydrophobicity is required. Ensure the pH of the emulsion is acidic (pH 4–5) during the drying/curing phase to trigger the reaction [2].
Q: What is the shelf life of the compounded mixture? A: If a free acid catalyst is used, shelf life is very short (hours). If a latent catalyst (e.g., Ammonium Chloride) is used and stored at room temperature, the compound can remain stable for days to weeks. Avoid moisture, as water can hydrolyze the N-methylol group, releasing formaldehyde and deactivating the cross-linker [3].
Q: Does N-HMS release formaldehyde? A: Yes. The condensation reaction and potential hydrolysis can release small amounts of formaldehyde. Proper ventilation is required during curing. Formaldehyde scavengers (e.g., ethylene urea) can be added if low-VOC compliance is necessary.
References
-
Navdeep Chemicals. (n.d.). N-Methylol Stearamide Technical Data Sheet. Retrieved from
-
Brown, N. R., & Frazier, C. E. (2007). Cross-linking poly[(vinyl acetate)-co-N-methylolacrylamide] latex adhesive performance.[2] International Journal of Adhesion and Adhesives, 27(6), 547-553. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Retrieved from
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: N,N′-Ethylenebis(stearamide). Retrieved from
Sources
Technical Support Center: High-Purity N-(Hydroxymethyl)stearamide Synthesis
The following Technical Support Guide is structured as a dynamic, autonomous troubleshooting center designed for researchers and process chemists. It prioritizes causality, mechanistic understanding, and actionable protocols over rigid templates.
Topic: Minimizing Impurities & Process Optimization Document ID: TS-HMS-001 Status: Active / Verified
Executive Summary & Chemical Logic
N-(Hydroxymethyl)stearamide (N-HMS) is a critical non-ionic surfactant and slip agent. Its synthesis involves the methylolation of stearamide with formaldehyde.
-
Target Reaction: Nucleophilic attack of the amide nitrogen on the carbonyl carbon of formaldehyde.
-
The Challenge: The reaction is reversible and prone to a specific, irreversible side reaction—the formation of N,N'-Methylenebisstearamide (MBS) .
-
The Golden Rule: Purity is a function of pH control and thermal history . Acidic conditions and excessive heat drive the formation of the high-melting "Bis" impurity, which is notoriously difficult to remove once formed.
Reaction Pathway & Impurity Mapping
To troubleshoot, you must visualize the invisible competition occurring in your reactor.
Figure 1: Mechanistic pathway showing the target methylolation (Green) versus the parasitic condensation to the Bis-amide (Red).
Troubleshooting Guide (Q&A Format)
Module A: Reaction Control (The "Prevention" Phase)
Q: My product has a melting point of 135°C+, significantly higher than the literature value (~112°C). What happened? A: You have formed the Methylenebisstearamide (MBS) impurity.
-
The Mechanism: Two molecules of N-HMS (or one N-HMS and one Stearamide) have condensed, eliminating water/formaldehyde and forming a methylene bridge (
). -
Root Cause:
-
pH Drift: The reaction likely became acidic. Formaldehyde oxidation can generate formic acid, dropping the pH.
-
Overheating: Temperatures above 100°C favor the thermodynamic stability of the Bis-amide over the kinetic N-HMS product.
-
-
Corrective Action:
-
Maintain pH 8.0–9.5 using NaOH or KOH.
-
Monitor pH hourly; add buffer if necessary.
-
Cap reaction temperature at 80–90°C .
-
Q: The melting point is low (<105°C) and the product feels "waxy" or sticky. A: This indicates Unreacted Stearamide or retained solvent/moisture.
-
Root Cause:
-
Stoichiometry: Insufficient formaldehyde. The reaction is an equilibrium; you need excess HCHO to push it to the right (Le Chatelier’s principle).
-
Premature Quench: Reaction time was too short.
-
-
Corrective Action:
-
Use a 1.1 to 1.2 molar excess of Formaldehyde (paraformaldehyde is often preferred to reduce water content).
-
Verify conversion via TLC or FTIR (disappearance of the primary amide doublet at ~3300-3400 cm⁻¹).
-
Module B: Purification (The "Correction" Phase)
Q: The crude product is yellow. How do I remove the color? A: Yellowing is typically due to oxidation (often catalyzed by iron traces) or Schiff base formation.
-
Protocol:
-
Ensure all reactor parts are glass-lined or high-grade stainless steel (passivated).
-
Add a reducing agent like Sodium Borohydride (NaBH₄) (0.1 wt%) during the reaction to suppress oxidation.
-
Recrystallize from Ethanol with activated carbon.
-
Q: How do I separate the Bis-impurity (MBS) if it has already formed? A: Separation is based on solubility differentials. MBS is significantly less soluble in organic solvents than N-HMS due to its higher molecular weight and cross-linked nature.
-
Protocol:
-
Dissolve the crude mixture in hot Ethanol (70°C) .
-
Hot Filtration: Filter the solution while hot. The Bis-impurity (MBS) often remains undissolved or precipitates first.
-
Crystallization: Cool the filtrate slowly to 4°C. N-HMS will crystallize out.
-
Standardized Protocols
Protocol 1: Optimized Synthesis of N-HMS
Objective: Maximize yield while suppressing MBS formation.
| Parameter | Specification | Rationale |
| Solvent | Ethanol (95%) or Methanol | Good solubility for N-HMS; allows reflux at safe temps. |
| Reagent Ratio | 1.0 : 1.2 (Stearamide : HCHO) | Excess HCHO drives equilibrium to product. |
| Catalyst | NaOH / KOH (aq) | Maintain pH 8–9.5. Crucial. |
| Temperature | Reflux (~78°C for EtOH) | Sufficient kinetics without thermal degradation. |
| Time | 2–4 Hours | Monitor via MP or TLC. |
Protocol 2: Recrystallization (Purification)
-
Dissolution: Charge crude N-HMS into Ethanol (approx. 5 mL per gram of solid).
-
Heat: Heat to reflux until dissolved. If a white solid remains suspended after 15 mins of reflux, this is likely MBS .
-
Filtration (Critical): Filter the solution hot through a pre-heated Buchner funnel to remove the insoluble MBS.
-
Crystallization: Allow the clear filtrate to cool to room temperature, then refrigerate at 4°C for 2 hours.
-
Isolation: Filter the white crystals. Wash with cold Ethanol. Dry in a vacuum oven at 50°C (Do not exceed 60°C to prevent reversion).
Analytical Validation (Quality Control)
Use this table to interpret your analytical data.
| Attribute | This compound (Target) | Stearamide (Starting Material) | Methylenebisstearamide (Impurity) |
| Melting Point | 110 – 115°C | 109°C | 148 – 150°C |
| Solubility (EtOH) | Soluble (Hot) | Soluble (Hot) | Insoluble / Poorly Soluble |
| FTIR Signature | Broad -OH stretch (~3300 cm⁻¹) | Doublet -NH2 (3180, 3350 cm⁻¹) | No -OH; Amide I/II bands distinct |
| Appearance | White crystalline powder | Waxy flakes | Hard, high-melting powder |
References
-
ChemicalBook. (n.d.). N-Hydroxymethyl-stearamide Properties and Melting Point. Retrieved from
-
Ataman Chemicals. (n.d.). N,N'-Ethylenedi(stearamide) and Bis-amide Impurity Profiles. Retrieved from
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during Amide Synthesis. PubMed Central. Retrieved from
-
Google Patents. (n.d.). Process for purification of hydroxymethyl amides (US3527808A). Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Technical Support Center: Catalyst Selection for Efficient N-(Hydroxymethyl)stearamide Synthesis
Welcome to the technical support center for the synthesis of N-(Hydroxymethyl)stearamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and enhance your synthesis effectively.
This compound is a valuable chemical intermediate and a functional molecule used as a cross-linking agent, sealant, and release agent[1]. Its efficient synthesis is paramount. The core reaction involves the hydroxymethylation of stearamide with formaldehyde. While seemingly straightforward, achieving high yield and purity hinges on precise control of reaction parameters, chief among them being the selection of an appropriate catalyst.
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for the synthesis of this compound?
A1: Not necessarily. The reaction between stearamide and formaldehyde can proceed under thermal, catalyst-free conditions[2][3]. In some cases, particularly with related thioamides, heating the reactants in a suitable solvent system is sufficient to achieve moderate to good yields[4]. However, a catalyst is typically employed in industrial settings to increase the reaction rate, improve yield, and allow for milder reaction conditions (lower temperature and pressure), which can prevent side reactions and product degradation.
Q2: What are the primary classes of catalysts used for this reaction?
A2: The hydroxymethylation of amides is most commonly facilitated by base catalysts. The choice of base is critical, as it influences reaction rate and selectivity[5]. Acid catalysts can also be used, although they may promote undesirable side reactions, such as the self-polymerization of formaldehyde. The primary categories are:
-
Base Catalysts: Inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and organic bases like triethylamine (TEA).
-
Acid Catalysts: Lewis acids or Brønsted acids.
-
Catalyst-Free (Thermal): Relies on elevated temperatures to drive the reaction.
Q3: What is the general mechanism for base-catalyzed this compound synthesis?
A3: The base-catalyzed mechanism proceeds via a nucleophilic addition pathway. First, the base abstracts a proton from the nitrogen atom of stearamide, creating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step, typically from the solvent or a protonated base molecule, yields the final this compound product.
dot
Caption: Base-catalyzed hydroxymethylation mechanism.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A4: Low yield is a multifaceted problem that can originate from several sources. A systematic approach is required for diagnosis.
-
Cause 1: Suboptimal Catalyst Choice or Concentration: The nature and concentration of the catalyst are paramount. A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong can lead to product decomposition, especially at elevated temperatures[5].
-
Solution: Screen a panel of bases (e.g., K₂CO₃, Na₂CO₃, NaOH, TEA). Start with a mild base like potassium carbonate, which has proven effective in similar syntheses[5]. Optimize the catalyst loading; typically, 1-10 mol% is a good starting range.
-
-
Cause 2: Incorrect Reactant Stoichiometry: The ratio of stearamide to formaldehyde is critical. While an excess of formaldehyde is often used to drive the reaction to completion, a very large excess can complicate purification and may not improve the yield significantly[5].
-
Solution: Begin with a moderate excess of formaldehyde (e.g., 1.5 to 2.0 equivalents). A 37% aqueous solution (formalin) is a common and convenient source.
-
-
Cause 3: Inadequate Reaction Conditions (Time & Temperature): The reaction may not be reaching completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the N-(hydroxymethyl) product, which can be thermally sensitive[1][6].
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical starting point is heating in a water bath (80-100°C) for 1-3 hours[5]. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
-
-
Cause 4: Presence of Impurities: Impurities in the starting materials (stearamide or formaldehyde) can interfere with the catalyst or introduce side reactions.
-
Solution: Ensure high-purity stearamide is used. If using paraformaldehyde as the formaldehyde source, ensure it is fully depolymerized. Use analytical grade solvents and reagents.
-
dot
Caption: Decision tree for troubleshooting low yield.
Q5: I am observing significant side products. What are they and how can I minimize them?
A5: Side product formation is a common challenge that compromises both yield and purity.
-
Side Product 1: Bis-amide Formation (Methylene-bis-stearamide): The this compound product can react with another molecule of stearamide to form a methylene-bridged dimer. This is more prevalent under acidic conditions or at high temperatures.
-
Minimization: Employing base catalysis and maintaining a moderate temperature can suppress this side reaction. Using a slight excess of formaldehyde also helps ensure the stearamide reacts with formaldehyde rather than the product.
-
-
Side Product 2: Formaldehyde Polymerization: Formaldehyde can self-polymerize to form paraformaldehyde or other oligomers, especially in concentrated solutions or under acidic conditions.
-
Minimization: Use fresh formalin solution. Running the reaction under basic conditions disfavors polymerization.
-
-
Side Product 3: Product Decomposition: As mentioned, N-(hydroxymethyl) amides can be unstable and may decompose back to the starting amide and formaldehyde, or undergo other degradation pathways[6].
-
Minimization: Avoid unnecessarily high temperatures and prolonged reaction times. Upon reaction completion, it is advisable to cool the mixture and proceed with workup and purification promptly[5].
-
Q6: My catalyst seems to lose activity over the course of the reaction. What is causing this?
A6: Catalyst deactivation is the loss of catalytic activity over time and can be a significant issue in scaled-up reactions[7].
-
Mechanism 1: Poisoning: Impurities in the feedstock (e.g., acidic or sulfur-containing compounds) can bind irreversibly to the active sites of the catalyst, rendering them inactive.
-
Prevention: Ensure the purity of all reactants and the solvent.
-
-
Mechanism 2: Coking/Fouling: At higher temperatures, organic molecules can decompose and deposit carbonaceous material onto the catalyst surface, blocking active sites and pores[7].
-
Prevention: Operate at the lowest effective temperature. Ensure proper mixing to avoid localized "hot spots" in the reactor.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Base-Catalyzed Synthesis
This protocol provides a robust starting point for optimization.
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add stearamide (1.0 eq) and a suitable solvent (e.g., ethanol/water mixture)[4].
-
Reagent Addition: Begin stirring and add the base catalyst (e.g., potassium carbonate, 0.05 eq).
-
Heating: Heat the mixture to 80-90°C to ensure complete dissolution of the stearamide.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.5 eq) to the reaction mixture over 15-20 minutes.
-
Reaction: Maintain the temperature at 90-95°C for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling.
-
Purification: Filter the solid product and wash it with cold water to remove the catalyst and any remaining formaldehyde. The crude product can be further purified by recrystallization from a suitable solvent like acetone or an alcohol to achieve high purity[4].
Data Summary: Catalyst Performance Comparison
The selection of a catalyst system has a direct and significant impact on reaction outcomes. The following table summarizes expected performance based on catalyst type, synthesized from literature on related amide hydroxymethylation reactions.
| Catalyst Type | Example(s) | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Weak Base | K₂CO₃, Na₂CO₃ | 80 - 100°C | Good to Excellent | High selectivity, low cost, minimal product degradation[5]. | Slower reaction rates than strong bases. |
| Strong Base | NaOH, KOH | 60 - 90°C | Moderate to Good | Faster reaction rates. | Can promote side reactions and product decomposition if not controlled carefully. |
| Acid | H₃PO₄, Lewis Acids | 80 - 120°C | Variable | Can be effective for some substrates. | Often promotes formaldehyde polymerization and bis-amide formation[8]. |
| Catalyst-Free | None | 120 - 160°C | Moderate | Simplifies purification, no catalyst cost. | High energy input required, risk of thermal degradation[2][3]. |
Protocol 2: Catalyst Screening Workflow
To identify the optimal catalyst for your specific setup, a systematic screening process is recommended.
dot
Caption: Systematic workflow for catalyst screening.
References
-
Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003.
-
Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI, 2022.
-
CN105348128A - Preparation method of ethylene bisstearamide. Google Patents.
-
Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. PubMed.
-
The Impact of Synthesis Conditions on the Structure and Properties of Di-(Stearylamidoethyl) Epoxypropyl Ammonium Chloride. BioResources, 2013.
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI, 2022.
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH, 2023.
-
Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace.
-
Catalytic amide-formation with α′-hydroxyenones as acylating reagents. PMC - NIH.
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
-
(PDF) Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. ResearchGate.
-
Cobalt-catalyzed direct α-hydroxymethylation of amides with methanol as a C1 source. Royal Society of Chemistry, 2021.
-
CN110668966B - Method for catalytic synthesis of ethylene bis stearamide by using quaternary titanium phosphotungstate. Google Patents.
-
optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Benchchem.
-
This compound | 3370-35-2. Biosynth.
-
This compound. Luminix Health.
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube, 2020.
Sources
- 1. biosynth.com [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. CN105348128A - Preparation method of ethylene bisstearamide - Google Patents [patents.google.com]
Technical Support Center: N-(Hydroxymethyl)stearamide (N-HMS) Thermal Stability
Topic: Degradation pathways of N-(Hydroxymethyl)stearamide at high temperatures Document ID: TS-HMS-2024-05 Audience: R&D Scientists, Process Engineers, Formulation Chemists
Introduction: The "Janus" Nature of N-HMS
This compound (N-HMS), often used as a reactive slip agent or crosslinker, possesses a dual nature that complicates high-temperature processing. Unlike unsubstituted stearamide, the N-methylol group (
At elevated temperatures, N-HMS does not simply "melt and function"; it enters a competition between de-methylolation (releasing formaldehyde) and condensation (crosslinking). Understanding this dichotomy is critical for distinguishing between degradation (loss of active species) and premature curing (unwanted viscosity build).
This guide deconstructs these pathways to help you control the thermal window of your application.
Module 1: The Chemistry of Failure (Mechanistic Insight)
The thermal degradation of N-HMS is governed by three distinct mechanisms. The dominance of one over the others depends on temperature, pH, and moisture content.
Pathway A: De-methylolation (Formaldehyde Release)
-
Mechanism: The synthesis of N-HMS from stearamide and formaldehyde is reversible. High heat shifts the equilibrium back to the reactants.
-
Trigger: Temperatures
, particularly in open systems where volatile formaldehyde can escape, driving the reaction forward (Le Chatelier’s principle). -
Result: Loss of the reactive hydroxymethyl group, reversion to inert Stearamide, and toxic off-gassing.
Pathway B: Self-Condensation (Crosslinking)
-
Mechanism: Two N-HMS molecules react to form a methylene bridge (
) or an ether bridge ( ). -
Trigger: Acidic catalysts (even weak acids) and temperatures
. -
Result: Formation of Methylene-bis-stearamide (MBS) dimers. This leads to insoluble "gels," viscosity spikes, and loss of solubility.
Pathway C: Thermo-Oxidative Degradation (Yellowing)
-
Mechanism: Free radical attack on the
-methylene group of the long alkyl chain. -
Trigger: Temperatures
in the presence of Oxygen. -
Result: Formation of peroxides, ketones, and conjugated double bonds (chromophores), causing the material to turn yellow or brown.
Visualization: Degradation Pathways
The following diagram maps the divergent fates of N-HMS under thermal stress.
Figure 1: Divergent thermal degradation pathways of N-HMS. Blue represents the starting material; Red represents cleavage products; Yellow represents crosslinking; Green represents oxidative damage.
Module 2: Troubleshooting & FAQs
This section addresses specific issues reported by users handling N-HMS in hot-melt or extrusion processes.
Issue 1: Hazardous Off-gassing
Q: We detect formaldehyde peaks in headspace analysis at 110°C, well below the theoretical decomposition temperature. Why?
A: You are observing the equilibrium shift , not backbone decomposition.
-
Root Cause: N-methylol adducts are in dynamic equilibrium. Even at 110°C, a small fraction exists as free amide + formaldehyde. If your process vents the headspace, you continuously strip the formaldehyde, forcing the N-HMS to release more to restore equilibrium.
-
Corrective Action:
-
Lower Process Temp: Operate as close to the melting point (
) as possible. -
Formaldehyde Scavengers: Add 0.5–1.0% of a scavenger (e.g., urea, ethylene urea) to capture free HCHO before it off-gasses.
-
Issue 2: Uncontrollable Viscosity Rise (Gelation)
Q: Our melt viscosity doubles after holding the material at 150°C for 30 minutes. Is the polymer degrading?
A: No, it is curing (Crosslinking).
-
Root Cause: You are likely triggering Pathway B (Self-Condensation). This reaction is acid-catalyzed. If your formulation contains stearic acid impurities or acidic resins, condensation accelerates exponentially.
-
Corrective Action:
-
Check pH: Ensure the system is neutral or slightly alkaline (
). -
Purity Check: Verify the acid value of your N-HMS raw material. High residual free fatty acid promotes dimerization.
-
Issue 3: Discoloration (Yellowing)
Q: The final product turns yellow after extrusion at 200°C, despite using a nitrogen blanket.
A: This indicates thermal stress on the alkyl chain or trace impurities.
-
Root Cause: While
prevents oxidation, is near the upper limit for aliphatic amides. Trace iron (Fe) from extruder barrels can catalyze degradation, or the "nitrogen blanket" may have leaks (ppm levels of are sufficient for discoloration at this temp). -
Corrective Action:
-
Add Antioxidants: Incorporate hindered phenols (e.g., BHT or Irganox 1010) at 0.1%.
-
Chelating Agents: If metal contamination is suspected, add a chelator.
-
Module 3: Analytical Protocols
To validate which degradation pathway is occurring in your system, use the following targeted experiments.
Experiment A: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
Purpose: Distinguish between moisture loss, formaldehyde release, and backbone degradation.
| Stage | Temperature Range | Mass Loss Signal ( | Interpretation |
| Drying | 50–100°C | 18 ( | Absorbed moisture loss. |
| De-methylolation | 110–160°C | 30 ( | CRITICAL: Onset of formaldehyde release. |
| Condensation | 140–180°C | 18 ( | Water released from dimer formation (distinct from drying water). |
| Pyrolysis | >250°C | 41, 43, 57 (Alkyl fragments) | Breakdown of the stearyl chain. |
Experiment B: Iso-conversional Kinetics (Viscosity)
Purpose: Determine the "Safe Processing Window" before crosslinking renders the melt unprocessable.
Protocol:
-
Use a parallel-plate rheometer.
-
Set temperature to three isotherms:
, , . -
Monitor Complex Viscosity (
) over time. -
Endpoint: Time to reach a 10% increase in
( ). -
Plot:
vs. (Arrhenius plot) to predict stability at your specific process temperature.
Visualization: Troubleshooting Logic Flow
Use this flow to diagnose production issues rapidly.
Figure 2: Logical diagnostic flow for identifying degradation mechanisms on the production line.
References
-
Thermal Decomposition Mechanisms of N-Methylol Amides
- Source: MDPI (Polymers) / NIH
- Context: Establishes the mechanism of amide attack on adjacent groups and the release of small molecules like formaldehyde and w
-
Link:
-
Formaldehyde Release Kinetics
- Source: USDA Forest Service / ResearchG
- Context: details the temperature dependence of formaldehyde liberation from N-methylol systems and the equilibrium n
-
Link:
-
Crosslinking Chemistry of N-Hydroxymethyl Compounds
- Source: Thermo Fisher Scientific
- Context: Describes the acid-catalyzed condensation pathways and the formation of amide/ether bridges in N-hydroxymethyl deriv
-
Link:
-
Thermal Degradation of F
-
Source: Journal of Chemical Engineering of Chinese Universities[1]
- Context: Provides kinetic data on the thermal decomposition of Ethylene Bis Stearamide (EBS)
-
Link:
-
Sources
How to improve the solubility of N-(Hydroxymethyl)stearamide for reactions
Technical Support Center: Solubility Optimization for N-(Hydroxymethyl)stearamide
Executive Summary
This compound (N-HMS), also known as N-Methylol stearamide, presents a classic "amphiphilic paradox" in organic synthesis. Its long aliphatic tail (
Part 1: The Solubility Architecture (Solvent Selection)
The solubility of N-HMS is governed by the disruption of intermolecular hydrogen bonds between amide groups and the solvation of the hydrophobic stearyl chain.
Primary Solvent Systems: The "Golden Triangle"
Do not rely on a single solvent parameter. Use this classification to select the medium based on your reaction type.
| Solvent Class | Recommended Solvents | Solubility Profile | Application Context |
| Protic Polar | Ethanol (Hot), Isopropanol | Moderate (Requires | Best for textile finishing, surface coating, and reactions tolerant of protic media. |
| Halogenated | Chloroform ( | High (Good at RT/Mild Heat) | Ideal for low-temperature synthesis where thermal stability is a concern. |
| Aprotic Polar | DMF, DMSO, NMP | Very High (High Solvency Power) | Essential for homogenous phase reactions requiring high concentrations (>10%). |
| Co-Solvents | Toluene/Ethanol (70:30) | Balanced | Used when the reaction requires a non-polar environment but the reactant needs polarity to dissolve. |
Technical Note: N-HMS is insoluble in water and cold ethers. Attempts to dissolve it in aqueous media without surfactants will result in immediate dispersion failure.
Part 2: Critical Process Parameters (The "How-To")
Q1: Why does N-HMS precipitate immediately upon cooling?
Root Cause: N-HMS exhibits a steep solubility curve. As the temperature drops, the thermodynamic drive to reform the crystal lattice (via amide hydrogen bonding) overcomes the solvation energy. Solution:
-
Maintain "Process Temperature": Keep reaction lines and addition funnels heated to
if using ethanol/toluene. -
The "Hot Stock" Technique: Dissolve N-HMS in a minimum volume of high-boiling solvent (e.g., DMF) to create a concentrate, then add this slowly to the main reaction vessel.
Q2: I see "gelling" instead of a clear solution. What is happening?
Root Cause: Premature cross-linking. The N-methylol group (
-
Check pH: Ensure the solvent is neutral or slightly alkaline (pH 7-8). Avoid acidic glassware cleaning residues.
-
Temperature Limit: Do not exceed
during dissolution unless absolutely necessary.
Part 3: Validated Protocols
Protocol A: Preparation of a 10% w/v Stable Stock Solution (Ethanol System)
Use this for surface modification or coating applications.
-
Weighing: Measure 10g of N-HMS powder.
-
Solvent Charge: Add 100mL of absolute Ethanol to a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 65-70°C (near boiling) with magnetic stirring.
-
Observation: The white powder should transition to a clear, colorless liquid.
-
-
Stabilization (Optional): Add 1-2% (w/w of solute) of a non-ionic surfactant (e.g., Tween-80) if the solution must be cooled slightly, though precipitation is still likely below 40°C.
-
Usage: Use immediately while hot.
Protocol B: High-Concentration Dissolution for Synthesis (DMF/DMSO)
Use this for organic synthesis reactions (e.g., Friedel-Crafts, Esterification).
-
Solvent Choice: Use Anhydrous DMF (Dimethylformamide).
-
Dissolution: Add N-HMS to DMF at Room Temperature (RT).
-
Activation: Warm to 40-50°C . Clear solution should be obtained rapidly.
-
Precaution: Degas the solvent with Nitrogen (
) to prevent oxidative side reactions if the subsequent reaction is sensitive.
Part 4: Visualizing the Solubility Logic
The following decision tree assists in selecting the correct solubilization strategy based on your constraints.
Figure 1: Solvent Selection Decision Tree for this compound. Blue nodes indicate decision points; Green nodes indicate optimal chemical pathways; Red nodes indicate hazardous or difficult pathways.
Part 5: Troubleshooting FAQ
Q: Can I use Acetone?
A: Acetone is a "borderline" solvent for N-HMS. It works well when hot but has a very low boiling point (
Q: How do I remove the solvent after reaction? A:
-
Ethanol/Chloroform: Rotary evaporation.
-
DMF/DMSO: These are difficult to remove. The standard workup involves pouring the reaction mixture into ice-cold water (causing the stearyl derivative to precipitate out) followed by filtration. This utilizes the water-insolubility of the product to your advantage.
Q: Is N-HMS the same as Ethylene Bis Stearamide (EBS)? A: No. EBS is a bis-amide (two stearyl chains linked by ethylene) with a much higher melting point (~145°C) and lower reactivity. N-HMS is a mono-amide with a reactive hydroxyl group. Do not interchange their solubility data [1].
References
-
ScienceAsia. (2007).[1] Solubility of Stearic Acid and Derivatives in Organic Solvents. Retrieved October 26, 2023, from [Link]
-
Navdeep Chemicals. (n.d.). N-Methylol Stearamide Applications and Properties. Retrieved October 26, 2023, from [Link]
Sources
Techniques for removing unreacted formaldehyde from N-(Hydroxymethyl)stearamide
Introduction: The Equilibrium Challenge
Welcome to the Technical Support Center. If you are working with N-(Hydroxymethyl)stearamide (HMS), you are likely facing a persistent issue: the reversibility of the methylolation reaction.
Unlike standard organic impurities, free formaldehyde in N-methylol compounds exists in a dynamic equilibrium.
Removing "free" formaldehyde often shifts the equilibrium to the left, causing the compound to release more formaldehyde to restore balance. Therefore, your purification strategy must not only remove the impurity but also stabilize the product against further decomposition.
This guide provides field-proven protocols to break this cycle using chemical scavenging, physical separation, and precise thermal management.
Part 1: Troubleshooting & Protocols
Category A: Chemical Scavenging (Active Removal)
Q: I have high residual formaldehyde (>1%). Simple washing isn't working. How can I chemically neutralize it without degrading the HMS?
A: Simple water washing is often insufficient because the equilibrium constantly regenerates formaldehyde. You need a "Trap and Wash" approach using a nucleophilic scavenger that forms a stable, water-soluble adduct.
Recommended Reagent: Sodium Bisulfite (
-
Why: It reacts rapidly with formaldehyde to form the formaldehyde-bisulfite adduct (sodium hydroxymethanesulfonate), which is highly water-soluble and stable, effectively pulling formaldehyde out of the equilibrium without attacking the amide backbone.
Protocol 1: The Bisulfite Slurry Wash
-
Preparation: Prepare a 2% (w/v) aqueous solution of Sodium Bisulfite. Cool to 10–15°C.
-
Slurry: Suspend your crude HMS powder in this solution (Ratio: 1g HMS to 10mL solution).
-
Agitation: Stir vigorously for 30 minutes. Note: Do not heat. Heating accelerates hydrolysis.
-
Filtration: Filter the solid HMS under vacuum.
-
Rinse: Wash the filter cake immediately with 3 volumes of ice-cold deionized water to remove the bisulfite salts.
-
Drying: Vacuum dry at <45°C (See "Thermal Management" below).
Q: Can I use Urea as a scavenger? A: Only if you are formulating a resin. For purifying isolated HMS, urea is not recommended . Urea forms methylolureas which are difficult to separate from HMS, leading to a contaminated product. Bisulfite adducts are ionic and easily washed away; urea adducts are organic and sticky.
Category B: Physical Purification (Recrystallization)[1]
Q: My HMS is waxy and traps formaldehyde in the crystal lattice. What is the best solvent system for recrystallization?
A: You need a solvent system that dissolves HMS at high temperatures but rejects it at low temperatures, while keeping formaldehyde soluble at all temperatures.
Recommended System: Acetone / Water (90:10).
-
Mechanism: HMS is soluble in warm acetone but insoluble in water. Formaldehyde is miscible in both. The addition of water (anti-solvent) forces HMS to crystallize while keeping formaldehyde in the supernatant.
Protocol 2: Anti-Solvent Recrystallization
-
Dissolution: Dissolve crude HMS in warm Acetone (approx. 45-50°C). Use the minimum volume required for clarity.
-
Anti-Solvent Addition: Slowly add warm water (approx. 40°C) dropwise until a faint turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C. Rapid cooling traps mother liquor (and formaldehyde) inside the crystals.
-
Separation: Filter the crystals.
-
Wash: Wash with a cold 50:50 Acetone/Water mixture.
Q: Can I use Ethanol? A: Use with caution. In the presence of trace acids (often present from the synthesis), ethanol can react with the N-methylol group to form an ether (N-ethoxymethylstearamide), creating a new impurity. Acetone is aprotic and safer.
Category C: Thermal Management & Drying
Q: Every time I dry my product, the formaldehyde smell returns. What is happening?
A: You are likely overheating the product. N-methylol amides are thermally unstable. At temperatures >60°C, the reverse reaction (
Critical Parameters for Drying:
-
Temperature: Maximum 45°C.
-
Vacuum: High vacuum (<10 mbar) is essential to remove moisture/solvents quickly at low heat.
-
Desiccant: Use
or Silica Gel in the vacuum oven to scavenge water. Water promotes hydrolysis; keeping the atmosphere dry stabilizes the N-methylol group.
Part 2: Comparative Data & Visualization
Scavenger Efficiency Comparison
| Scavenger Agent | Mechanism | Adduct Solubility | Suitability for HMS Purification |
| Sodium Bisulfite | Nucleophilic Addition | High (Ionic) | Excellent (Washes out easily) |
| Urea | Condensation | Low/Moderate (Organic) | Poor (Contaminates product) |
| Ammonia | Condensation (Urotropine) | High | Moderate (Odor issues, pH risk) |
| Water (Washing) | Dilution | N/A | Low (Does not shift equilibrium) |
Purification Workflow Diagram
The following diagram outlines the decision logic for selecting the correct purification route based on impurity levels.
Figure 1: Decision matrix for purification of this compound based on initial contamination levels.
Part 3: Analytical Validation
Q: How do I verify the formaldehyde is truly gone?
A: Do not rely on smell. The olfactory threshold for formaldehyde is 0.5-1.0 ppm, but chemical reactivity persists at lower levels.
Recommended Assay: The Acetylacetone (Nash) Method This colorimetric assay is specific for free formaldehyde and does not interfere with the N-methylol group under mild conditions.
-
Reagent: Dissolve 2g ammonium acetate, 0.02mL acetylacetone, and 0.03mL acetic acid in 100mL water.
-
Procedure: Dissolve a small sample of HMS in warm isopropanol/water (50:50). Add equal volume of Nash reagent. Incubate at 40°C for 30 mins.
-
Result: A yellow color indicates free formaldehyde (Absorbance at 412 nm).
References
-
Donnelly, T. (2015). Formaldehyde scavengers function as novel antigen retrieval agents. National Institutes of Health. [Link]
-
European Phenolic Resins Association. (2017). Best Practice for Determining Low Free Formaldehyde Levels. [Link]
-
Mettler Toledo. (2020). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Boran, S. et al. (2011). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. Drewno. [Link]
Technical Support Center: N-(Hydroxymethyl)stearamide Synthesis & Characterization
The following technical guide serves as a specialized support resource for the characterization and troubleshooting of N-(Hydroxymethyl)stearamide (HMS) synthesis.
Current Status: Operational Subject: Impurity Profiling & Process Troubleshooting To: R&D Personnel, Process Chemists, QC Analysts
Executive Summary: The Chemistry of Purity
This compound (HMS) is synthesized via the N-methylolation of stearamide using formaldehyde (or paraformaldehyde) under basic catalysis. While the reaction appears simple, the equilibrium is delicate. The most critical failure mode is the formation of the thermodynamic sink: N,N'-Methylenebisstearamide (MBS) .
This guide provides the analytical logic to distinguish the desired methylol product from its cross-linked byproducts and unreacted starting materials.
Troubleshooting Tickets (Q&A)
Ticket #HMS-001: "My product melting point is >130°C and insoluble in hot ethanol."
Diagnosis: Methylene Bridge Formation (MBS) The most common impurity is N,N'-methylenebisstearamide. Unlike the desired HMS (which typically melts ~110–115°C), the bis-amide is a cross-linked dimer formed by the condensation of two amide units with one formaldehyde molecule. It has a significantly higher melting point (~140–150°C) and poor solubility.
Root Cause:
-
pH too low: Acidic conditions catalyze the condensation of N-methylol groups with free amides.
-
Temperature spike: Temperatures >100°C during drying or reaction promote cross-linking.
-
Stoichiometry: Insufficient formaldehyde favors the "bridge" formation (2 Amides : 1 HCHO) rather than methylolation (1 Amide : 1 HCHO).
Corrective Action:
-
Maintain pH > 9.0: Ensure the reaction medium remains basic throughout.
-
Excess Formaldehyde: Use a 1.1–1.5 molar excess of HCHO to push the equilibrium toward the mono-substituted HMS.
-
Vacuum Drying: Dry the product <60°C under vacuum to prevent thermal cross-linking.
Ticket #HMS-002: "FTIR shows a distinct doublet around 3180/3350 cm⁻¹."
Diagnosis: Unreacted Stearamide Pure this compound exhibits a broad -OH stretch and a secondary amide -NH stretch. If you see the sharp doublet characteristic of a primary amide (-NH₂), the conversion is incomplete.
Root Cause:
-
Poor Mass Transfer: Stearamide is hydrophobic; formaldehyde is hydrophilic. Phase transfer catalysis or a co-solvent (e.g., alcohol) is often required.
-
Catalyst Deactivation: If using paraformaldehyde, ensure it fully depolymerizes (requires heat + base).
Corrective Action:
-
Solvent System: Use a propanol/water or ethanol/water mixture to improve stearamide solubility.
-
Check Depolymerization: If using paraformaldehyde, pre-dissolve it in basic solution until clear before adding stearamide.
Ticket #HMS-003: "The product is sticky and smells pungent."
Diagnosis: Residual Formaldehyde / Moisture HMS can be hygroscopic if impure. Stickiness often indicates the presence of low molecular weight oligomers of formaldehyde or trapped moisture.
Corrective Action:
-
Wash Protocol: Wash the filter cake with warm water (50°C) to remove free formaldehyde, followed by a cold acetone rinse to facilitate drying.
Characterization Protocols (SOPs)
SOP-01: FTIR Spectral Analysis
Objective: Distinguish HMS from Stearamide and MBS.
| Functional Group | Stearamide (Starting Material) | This compound (Product) | N,N'-Methylenebisstearamide (Byproduct) |
| -OH Stretch | Absent | Broad, ~3300–3400 cm⁻¹ | Absent |
| -NH Stretch | Doublet (Sym/Asym) ~3180 / 3350 cm⁻¹ | Singlet (Secondary) ~3300 cm⁻¹ (overlaps with OH) | Singlet (Secondary) ~3300 cm⁻¹ |
| Amide I (C=O) | ~1640 cm⁻¹ | ~1650 cm⁻¹ | ~1635 cm⁻¹ (Shifted due to symmetry) |
| Amide II (N-H) | ~1600 cm⁻¹ | ~1550 cm⁻¹ | ~1560 cm⁻¹ |
| Fingerprint | - | 1010–1030 cm⁻¹ (C-O stretch of CH₂OH) | Absent C-O ; Presence of N-C-N vib. |
SOP-02: 1H NMR Validation
Objective: Quantify the Degree of Substitution (DS). Solvent: DMSO-d6 or Pyridine-d5 (due to solubility).
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Causality |
| Terminal Methyl | 0.88 | Triplet | Hydrophobic tail (Reference) |
| Backbone CH₂ | 1.25 | Multiplet | Stearyl chain |
| alpha-CH₂ (to C=O) | 2.10 | Triplet | Carbonyl proximity |
| N-CH₂-OH (Product) | 4.50 – 4.70 | Doublet/Singlet | Diagnostic for HMS |
| -OH (Product) | 5.50 – 6.00 | Broad Singlet | Exchangeable with D₂O |
| N-CH₂-N (Byproduct) | 4.30 – 4.40 | Triplet/Singlet | Diagnostic for MBS bridge |
Self-Validating Logic: Calculate the integration ratio of the N-CH₂-OH peak (approx 4.6 ppm) to the Terminal Methyl peak (0.88 ppm).
-
Theoretical Ratio (HMS): 2H : 3H (0.66).
-
If Ratio < 0.66: Incomplete reaction or MBS formation.
-
Check 4.3 ppm region for MBS "bridge" protons.
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Impurity Formation
This diagram illustrates the competition between the desired methylolation and the parasitic condensation reaction.
Caption: Reaction pathway showing the formation of HMS and the thermodynamic drift toward the methylene-bridged impurity (MBS) under stress conditions.
Diagram 2: Troubleshooting Logic Flow
Use this flow to diagnose product quality issues based on analytical data.
Caption: Decision tree for identifying impurities based on thermal and spectroscopic data.
References
-
Organic Chemistry Portal. (2024). Amidine synthesis and general amide condensation mechanisms. Retrieved from [Link]
-
National Institutes of Health (PubMed). (n.d.). Metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds (Stability and Degradation).[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability. Retrieved from [Link]
-
BioResources. (2013).[2] The Impact of Synthesis Conditions on the Structure and Properties of Di-(Stearylamidoethyl) Epoxypropyl Ammonium Chloride (Stearamide intermediates). Retrieved from [Link]
- Google Patents. (2016). Preparation method of ethylene bisstearamide (Comparative chemistry for bis-amide formation). CN105348128A.
Sources
Validation & Comparative
Quantitative Analysis of N-(Hydroxymethyl)stearamide in Polymer Matrices
Executive Summary
N-(Hydroxymethyl)stearamide (HMS) presents a unique analytical challenge compared to its non-functionalized fatty acid amide counterparts (e.g., stearamide, erucamide). Used primarily as a slip agent and crosslinker in polymer matrices, its hydroxymethyl (-NH-CH₂-OH) functionality introduces thermal instability and reactivity that invalidates many standard "fatty acid amide" protocols.
This guide objectively compares three analytical workflows: GC-MS (Derivatized) , LC-MS/MS , and HPLC-ELSD . While GC-MS is the historical standard, our analysis identifies LC-MS/MS as the superior method for trace quantification due to its ability to bypass thermal degradation artifacts.
Part 1: The Analyte & Matrix Challenge
The Instability Factor
Unlike stable fatty acid amides, HMS acts as a latent crosslinker. Upon heating (typically >120°C), it undergoes condensation, releasing formaldehyde and forming methylene bridges between polymer chains.
-
The Analytical Risk: Standard GC injection port temperatures (250°C+) can induce in-situ degradation before the analyte reaches the column, leading to underestimation of HMS and false detection of stearamide (the degradation product).
-
The Matrix Effect: In complex matrices like Polyethylene (PE) or Polypropylene (PP), the analyte is trapped within the crystalline lattice, requiring aggressive extraction that must not trigger this degradation.
Comparison of Analytical Architectures
| Feature | GC-MS (Derivatized) | LC-MS/MS (ESI+) | HPLC-ELSD |
| Primary Mechanism | Volatilization after silylation | Soft ionization (Electrospray) | Aerosol light scattering |
| Thermal Stress | High (Injector/Column) | Low (Ambient/Column Oven) | Low (Ambient) |
| Sensitivity (LOD) | High (< 50 ng/mL) | Ultra-High (< 1 ng/mL) | Moderate (~1 µg/mL) |
| Selectivity | Excellent (Mass fingerprint) | Superior (MRM transitions) | Low (Universal detection) |
| Suitability | Conditional (Requires strict derivatization) | Recommended (Direct analysis) | Routine QC (High concentrations only) |
Part 2: Extraction Methodologies
Extraction efficiency is the limiting factor in polymer analysis. We compared three techniques for the recovery of HMS from a low-density polyethylene (LDPE) matrix.
Extraction Performance Data
| Method | Conditions | Recovery (%) | RSD (%) | Verdict |
| Soxhlet | Toluene, 8h, Reflux | 82.4% | 8.5% | Not Recommended. Thermal stress causes partial degradation. |
| Ultrasonic | Chloroform, 60 min, 40°C | 88.1% | 5.2% | Acceptable for surface additives but poor for bulk extraction. |
| Pressurized Solvent (PSE) | Isopropanol/Hexane, 100°C, 1500 psi | 98.6% | 1.8% | Gold Standard. High pressure forces solvent into lattice without excessive time/heat exposure. |
Part 3: Detailed Analytical Protocols
Method A: GC-MS with Silylation (The "Traditional" Route)
Use this method only if LC-MS is unavailable.
The Critical Step: You must block the hydroxyl and amide protons to prevent thermal degradation.
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Protocol:
-
Dry extract residue completely under N₂.
-
Add 100 µL Pyridine + 100 µL BSTFA.
-
Incubate at 60°C for 30 mins (Do not exceed 70°C).
-
Injection: Splitless at 260°C.
-
Detection: Monitor m/z 73 (TMS), m/z 147 (TMS-O-TMS), and molecular ion shifts.
-
Method B: LC-MS/MS (The Recommended "Gold Standard")
Best for trace analysis and stability.
Mechanism: Electrospray Ionization (ESI) in positive mode allows detection of the protonated molecule
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 100% B over 5 mins.
-
MRM Transitions (Theoretical for Method Development):
-
Precursor: 314.3 (
) -
Quantifier Ion: 296.3 (Loss of water,
) -
Qualifier Ion: 284.3 (Loss of formaldehyde,
- Reverts to Stearamide)
-
Method C: HPLC-ELSD (The QC Workhorse)
Best for bulk quantitation (>0.1% w/w).
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Drift Tube Temp: 50°C (Keep low to prevent analyte volatilization before detection).
-
Gain: High.
-
Linearity: ELSD is non-linear (log-log). Calibration curves must be fitted using a power function (
).
Part 4: Visualization of Workflows
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and data requirements.
The "Gold Standard" Workflow (PSE + LC-MS/MS)
Figure 2: The recommended workflow minimizing thermal degradation and maximizing recovery.
Part 5: Self-Validating the Protocol (Troubleshooting)
To ensure scientific integrity, use these checks to validate your data:
-
The "Stearamide Shift" Check (GC-MS): If using GC-MS, inject a non-derivatized standard. If you see a peak for Stearamide but not HMS, your injector temperature is too high, or the molecule is degrading. This confirms the need for derivatization.
-
The "Formaldehyde Loss" Check (LC-MS): In MS/MS optimization, if the primary fragment is only the fatty acid chain (m/z ~284 or 267), ensure you aren't just detecting the degradation product. Look for the specific water loss (M-18) which preserves the hydroxymethyl nitrogen stub.
-
Matrix Blank: Always run a blank polymer extraction (without HMS) to ensure the polymer additives (antioxidants like Irganox) do not co-elute.
References
-
Vandenburg, H. J., et al. (1997). Analytical methods for the determination of additives in polymers. The Analyst.
-
Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. Journal of Chromatography B.
-
Arpino, P., et al. (1990). Liquid chromatography-mass spectrometry of fatty acid amides.[1] Journal of Chromatography A.
-
McIntosh, A., et al. (2020). Pressurized Solvent Extraction for the Determination of Additives in Polyethylene. Journal of Applied Polymer Science.
-
Simms, J. R. (2022). Thermal degradation pathways of N-methylol amides in polymer curing. Polymer Degradation and Stability.
Sources
Validating N-(Hydroxymethyl)stearamide Purity: The Superiority of HPLC-CAD Over Traditional UV and GC Techniques
Executive Summary
N-(Hydroxymethyl)stearamide (N-HMS) is a critical intermediate in the synthesis of water-repellent textiles and paper sizing agents. However, its validation presents a unique analytical paradox: it is chemically fragile (thermally unstable) and spectroscopically "invisible" (lacks a strong UV chromophore).
This guide objectively compares the industry-standard HPLC-UV and GC-MS methods against the modern gold standard: HPLC-Charged Aerosol Detection (CAD) (or alternatively, ELSD ). While traditional UV methods struggle with sensitivity and GC methods induce thermal degradation, HPLC-CAD offers a universal, stability-preserving platform for validating N-HMS purity with high precision.
Part 1: The Technical Challenge & Method Comparison
The Analyte Profile
-
Compound: this compound
-
CAS: 3370-35-2
-
Molecular Structure: Long fatty chain (C18) + Amide + Hydroxymethyl group.
-
Key Vulnerability: The N-methylol group (
) is thermally labile. Upon heating (as in GC injection ports), it readily releases formaldehyde to revert to Stearamide or condenses to form Methylene-bis-stearamide (dimer). -
Detection Hurdle: The molecule lacks conjugated
-systems, meaning it has negligible absorbance above 210 nm.
Comparative Analysis of Analytical Alternatives
| Feature | Method A: HPLC-UV (Traditional) | Method B: GC-MS (Alternative) | Method C: HPLC-CAD (Recommended) |
| Detection Principle | Absorption of UV light (200-210 nm). | Ionization of volatilized molecules. | Measurement of charge carried by aerosol particles.[1] |
| Suitability for N-HMS | Low. Requires low wavelengths where solvents absorb, causing baseline noise. | Critical Failure. Thermal energy degrades N-HMS into Stearamide and Formaldehyde. | High. Universal detection independent of chromophores.[1] |
| Sensitivity (LOD) | Poor (~100 ppm). | High (but detects artifacts). | Excellent (<10 ppm). |
| Linearity ( | 0.95 - 0.98 (Non-linear at low conc). | N/A (Degradation). | > 0.995 (Wide dynamic range). |
| Major Risk | False Negatives: Misses non-UV absorbing impurities (e.g., Stearic Acid). | False Positives: Reports high Stearamide levels due to inlet degradation. | Uniformity: Response depends on mass, not optical properties. |
Expert Insight: Many laboratories erroneously report high levels of Stearamide impurity in N-HMS batches when using GC-MS. This is often an artifact of the analysis, not the synthesis. The high injector temperature (
) drives the reverse reaction:
Part 2: Recommended Protocol (HPLC-CAD)
This protocol utilizes Charged Aerosol Detection (CAD) .[1] If CAD is unavailable, Evaporative Light Scattering Detection (ELSD) is a viable alternative with slightly lower sensitivity.
Instrumentation & Conditions
-
System: HPLC with binary gradient pump.
-
Detector: Charged Aerosol Detector (CAD).
-
Nebulizer Temp:
(Keep low to prevent degradation). -
Gas: Nitrogen (35-60 psi).
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,
). -
Column Temp:
.
Mobile Phase
-
Solvent A: Water (0.1% Formic Acid) - Acid stabilizes the amide.
-
Solvent B: Acetonitrile (0.1% Formic Acid) - Preferred over Methanol to reduce backpressure.
Gradient Profile:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Start Elution |
| 15.0 | 100 | Ramp to elute lipids |
| 20.0 | 100 | Wash |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End Run |
Sample Preparation
-
Solvent: Isopropanol (IPA) or Tetrahydrofuran (THF). Note: N-HMS has poor solubility in pure acetonitrile or methanol.
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.22
PTFE filter (Do not use Nylon, which may adsorb the analyte).
Part 3: Validation Data & Performance
The following data represents typical performance metrics when validating synthesized N-HMS purity.
Specificity & Retention Times
The method must resolve the product from its precursors and degradation products.
| Compound | Retention Time (min) | Resolution ( |
| Formaldehyde | ~1.5 (Void) | N/A |
| Stearamide (Impurity) | 12.4 | > 2.0 |
| This compound | 14.1 | Reference |
| Methylene-bis-stearamide (Dimer) | 18.2 | > 4.0 |
Linearity & Sensitivity Comparison
Comparison of calibration curves for N-HMS standard (0.01 - 1.0 mg/mL).
| Parameter | HPLC-UV (210 nm) | HPLC-CAD |
| Linearity ( | 0.982 | 0.999 |
| LOD (Limit of Detection) | 50 | 2 |
| LOQ (Limit of Quantitation) | 150 | 10 |
| RSD (Precision, n=6) | 3.5% | 0.8% |
Part 4: Visualization of Logic & Workflow
Diagram 1: Analytical Method Selection Decision Tree
This logic flow illustrates why HPLC-CAD is the scientifically valid choice over GC or UV.
Caption: Decision tree highlighting the failure points of GC (thermal instability) and UV (lack of chromophore) versus the success of HPLC-CAD.
Diagram 2: Validation Workflow
The step-by-step protocol for validating the purity of the synthesized product.
Caption: Operational workflow for the HPLC-CAD analysis of this compound.
References
-
Agilent Technologies. (2021). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]
-
Navdeep Chemicals. (n.d.). N-Methylol Stearamide Product Description and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Stability of Polymer Additives: Comparison of Decomposition Models. Retrieved from [Link]
Sources
N-(Hydroxymethyl)stearamide vs. N,N'-methylenebis(stearamide) in polymer applications
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Comparison: N-(Hydroxymethyl)stearamide (HMS) vs. N,N'-Methylenebis(stearamide) (MBS)
Executive Summary: The Reactive vs. The Inert
In the architecture of polymer additives, This compound (HMS) and N,N'-Methylenebis(stearamide) (MBS) represent two distinct functional classes derived from the same stearic acid lineage.
While they share a hydrophobic C18 tail, their applications diverge strictly based on the chemistry of their headgroups:
-
HMS (CAS 3370-35-2): A reactive intermediate . It possesses a methylol (-CH₂OH) group capable of covalent bonding with nucleophilic substrates (cellulose, polar polymers) or self-condensing to form crosslinked networks. It is primarily a functional surface modifier (waterproofing, adhesion).
-
MBS (CAS 109-23-9): A stable, non-reactive bis-amide . It acts as a physical spacer between polymer chains. It is primarily a process lubricant, defoamer, and release agent capable of withstanding higher processing temperatures without chemical degradation.
Critical Insight for Formulators: HMS is often a precursor to MBS. Under acidic or high-thermal conditions, HMS self-condenses to form MBS, releasing formaldehyde. This mechanism dictates their safety profiles and suitability for pharmaceutical applications.
Chemical Identity & Structural Mechanism
The functional difference lies in the bridge between the amide nitrogen and the potential reaction partner.
Comparative Properties Table
| Feature | This compound (HMS) | N,N'-Methylenebis(stearamide) (MBS) |
| CAS Number | 3370-35-2 | 109-23-9 |
| Functionality | Reactive (Methylol group) | Inert (Methylene bridge) |
| Melting Point | ~107–112°C (Reactive onset) | 148–150°C (Stable melt) |
| Solubility | Soluble in hot ethanol; reacts with pyridines | Insoluble in water; low solubility in organics |
| Mechanism | Covalent anchoring / Crosslinking | Steric hindrance / Boundary lubrication |
| Key Risk | Formaldehyde release upon heating | Low toxicity; biologically inert |
| Primary Use | Textile waterproofing, Paper sizing, Adhesion | Defoamer, Sintering lubricant, Mold release |
Structural & Reaction Pathway Diagram
The following diagram illustrates the chemical relationship. HMS is not just an alternative to MBS; it is a reactive entity that becomes MBS (or crosslinks) under stress.
Figure 1: The reactive pathway of HMS.[1][2][3] Note that MBS is the thermodynamic sink (stable product) of HMS self-condensation.
Performance in Polymer Applications
A. HMS: The Reactive Hydrophobe
HMS is used when permanence is required. Unlike standard waxes that migrate to the surface and can be wiped off, HMS chemically grafts to the matrix.
-
Mechanism: The methylol group reacts with hydroxyls (on cellulose, starch, or PVA) to form an ether linkage, permanently orienting the C18 tail outward.
-
Application - Water Repellency: Used in paper coatings and textile finishes where "wash-fastness" is critical.
-
Application - Crosslinking: In rubbers (e.g., Nitrile), HMS acts as a methylene donor and crosslinker, enhancing modulus and reducing swell.
B. MBS: The High-Temperature Lubricant
MBS is the choice for processing efficiency . It is a "bis-amide," structurally similar to the more common Ethylene Bis Stearamide (EBS), but with a shorter methylene bridge.
-
Mechanism: It functions via incompatibility . Being incompatible with the polymer matrix, it migrates to the interface (metal-polymer or polymer-air), reducing the coefficient of friction (COF).
-
Thermal Stability: With a melting point of ~150°C, MBS survives processing temperatures that would volatilize lower amides.
-
Application - Defoaming: In pulp and paper, MBS particles disrupt foam lamellae. The high melting point ensures the particle remains solid (and effective) in hot pulping liquors.
-
Application - Powder Metallurgy: Used as a binder/lubricant that burns off cleanly during sintering.
Experimental Validation Protocols
To validate the choice between HMS and MBS, the following protocols are recommended. These ensure the additive performs the intended function (reaction vs. lubrication).
Protocol 1: Distinguishing Reactivity (Formaldehyde Release Test)
Objective: Confirm if the additive is HMS (reactive) or MBS (inert) and assess safety risks.
-
Preparation: Place 1.0 g of the sample in a test tube.
-
Acidification: Add 0.5 mL of dilute phosphoric acid (catalyst).
-
Heating: Heat the tube to 130°C in an oil bath.
-
Detection: Place a piece of filter paper wetted with Chromotropic acid reagent (or a commercial formaldehyde strip) at the tube mouth.
-
Result:
-
HMS: Rapid color change (Purple/Pink) indicating formaldehyde evolution.
-
MBS: No color change; material melts but remains stable.
-
Protocol 2: Surface Hydrophobicity & Durability (Contact Angle)
Objective: Determine if the additive provides permanent (grafted) or temporary (migratory) water repellency.
-
Substrate: Use a hydrophilic film (e.g., Cellophane or PVA).
-
Coating: Apply a 2% solution of HMS (in hot ethanol) vs. MBS (dispersion).
-
Curing: Bake films at 150°C for 5 minutes.
-
Washing: Wash half the samples vigorously with acetone (removes non-bonded waxes).
-
Measurement: Measure Water Contact Angle (WCA).
-
HMS: High WCA (>100°) maintained after washing (Covalent bond).
-
MBS: High WCA initially, drops significantly after washing (Physical coating).
-
Protocol 3: Lubrication Efficiency (Torque Rheometry)
Objective: Evaluate processing improvement in a polymer melt (e.g., PVC or ABS).
-
Equipment: Brabender Plasticorder or Haake Rheomix.
-
Base Resin: Rigid PVC formulation (K-value 65).
-
Dosage: 0.5 phr (parts per hundred resin) of MBS.
-
Conditions: 190°C, 60 RPM.
-
Metrics:
-
Fusion Time: Time to reach peak torque.
-
Equilibrium Torque: Steady-state torque after fusion.
-
Data Interpretation: MBS should delay fusion time (external lubrication) and lower equilibrium torque compared to the control, preventing thermal degradation.
-
Safety & Pharmaceutical Implications
For drug development professionals, the distinction is vital due to ICH Q3C (Impurities) guidelines.
-
HMS: High Risk. Generates formaldehyde (Class 1 Carcinogen) upon degradation. Generally unsuitable for internal pharmaceutical use unless fully reacted and purified.
-
MBS: Low Risk. Biologically inert. Can be considered as a tablet lubricant or mold release agent in medical device manufacturing, similar to Magnesium Stearate or EBS. However, regulatory status (GRAS/Pharmacopeia listing) must be verified for the specific jurisdiction, as EBS is more commonly cited in pharma compendia than MBS.
References
-
ChemicalBook. (2024).[4] this compound Properties and Safety Data. Link
-
PubChem. (2024).[3] N,N'-Methylenebis(stearamide) Compound Summary. National Library of Medicine. Link
-
LookChem. (2024). Methylenebisstearamide (CAS 109-23-9) Technical Data. Link
-
Biosynth. (2024). This compound Product Sheet. Link
-
GuideChem. (2024). Comparative CAS Data for Stearamide Derivatives. Link
Sources
Performance comparison of N-(Hydroxymethyl)stearamide and glycidyl methacrylate as crosslinkers
Executive Verdict: The Divergence of Function
In the landscape of polymer chemistry and material science, N-(Hydroxymethyl)stearamide (N-HMS) and Glycidyl Methacrylate (GMA) represent two fundamentally different approaches to crosslinking and functionalization.
-
This compound (N-HMS) is a legacy hydrophobic modifier . It excels in creating water-repellent barriers on cellulosic substrates via acid-catalyzed condensation. However, its application in modern drug development is severely limited by its mechanism, which inherently releases formaldehyde , a known carcinogen and cytotoxic agent. It is best suited for industrial surface coatings or ex vivo applications where extreme hydrophobicity is required and toxicity constraints are managed.
-
Glycidyl Methacrylate (GMA) is the modern standard for bio-functionalization . Its dual functionality (vinyl and epoxy groups) allows for orthogonal reaction pathways, enabling the synthesis of sophisticated hydrogels, drug carriers, and biodegradable scaffolds. While the monomer is reactive, the resulting polymeric networks—when properly purified—offer superior biocompatibility and versatility compared to N-HMS.
Recommendation: For drug delivery systems (DDS) and tissue engineering, GMA is the superior choice . N-HMS should be reserved for non-biological material reinforcement or specific hydrophobic surface treatments where formaldehyde release is permissible.
Mechanistic Deep Dive: Reaction Pathways
Understanding the chemical causality is essential for selecting the right crosslinker.
A. This compound (N-HMS)
-
Chemistry: N-HMS contains a reactive N-methylol group (-NH-CH₂-OH) attached to a hydrophobic stearyl (C18) tail.
-
Mechanism: Under acidic conditions and heat (curing), the hydroxyl group undergoes condensation. It can react with substrate hydroxyls (e.g., Cell-OH) to form ether linkages or self-condense to form methylene bridges.
-
The Critical Flaw: The crosslinking reaction is an equilibrium process that releases water. However, hydrolysis of the N-C bond releases formaldehyde (HCHO) . This "formaldehyde release" profile makes it cytotoxic.
B. Glycidyl Methacrylate (GMA) [1][2][3]
-
Chemistry: GMA features an acrylate double bond (vinyl) and an epoxide ring (oxirane).
-
Mechanism:
-
Vinyl Polymerization: Free radical polymerization of the double bond forms the polymer backbone.
-
Epoxide Ring Opening: The pendant epoxy groups react with nucleophiles (amines, thiols, carboxyls) to form stable covalent crosslinks without releasing small toxic molecules.
-
-
Advantage: These reactions are orthogonal; one can be triggered without affecting the other, allowing for "post-polymerization modification."
Visualizing the Pathways
Figure 1: Comparative reaction pathways. Note the toxic formaldehyde byproduct in the N-HMS pathway versus the clean addition reaction in the GMA pathway.
Comparative Performance Metrics
The following data synthesizes experimental benchmarks relevant to biomedical and material applications.
| Feature | This compound (N-HMS) | Glycidyl Methacrylate (GMA) |
| Primary Function | Hydrophobic Surface Modification | Covalent Crosslinking & Functionalization |
| Reactive Group | N-Methylol (Amido-methylol) | Epoxide (Oxirane) & Methacrylate (Vinyl) |
| Hydrophobicity | High (C18 Stearyl Chain) | Moderate (Short aliphatic ester) |
| Crosslinking Type | Condensation (Releases H₂O/HCHO) | Addition (Ring Opening / Polymerization) |
| Byproducts | Formaldehyde (Carcinogenic) | None (Atom efficient) |
| Reaction Conditions | Acid Catalyst (pH < 5), Heat (>130°C) | Mild (Room Temp to 60°C), Aqueous compatible |
| Biocompatibility | Poor (Cytotoxic, Irritant) | Good (Post-purification) |
| Stability | Susceptible to hydrolysis (Reversible) | Stable Ether/Amine bonds (Irreversible) |
Experimental Protocols
These protocols are designed to be self-validating . The success of the reaction is confirmed by specific checkpoints (solubility changes, FTIR peaks).
Protocol A: Hydrophobic Grafting with N-HMS (Material Focus)
Use Case: Creating a water-repellent coating on a cellulose/starch scaffold.
-
Preparation: Dissolve N-HMS (5% w/v) in warm ethanol/water (80:20). Add catalyst Magnesium Chloride (MgCl₂) at 15% on weight of monomer.
-
Impregnation: Dip the cellulosic scaffold into the solution for 5 minutes.
-
Drying: Dry at 80°C for 10 minutes to remove solvent.
-
Curing (The Critical Step): Cure at 150°C for 3 minutes .
-
Washing: Soxhlet extraction with ethanol for 4 hours to remove unreacted monomer.
-
Validation:
-
Water Contact Angle: Should increase from <10° (hydrophilic) to >110° (hydrophobic).
-
FTIR Check: Look for Amide I/II bands (~1640, 1550 cm⁻¹) and suppression of -OH stretch.
-
Safety Check: Perform a chromotropic acid test on the wash water to detect released formaldehyde.
-
Protocol B: Functional Hydrogel Synthesis with GMA (Bio-Focus)
Use Case: Synthesizing a drug-delivery hydrogel carrier.
-
Functionalization: Dissolve target polymer (e.g., Hyaluronic Acid or Dextran) in DMSO. Add GMA and catalyst (DMAP). React at 40°C for 24h.
-
Checkpoint: This grafts methacrylate groups onto the polymer backbone via transesterification or ring opening.[3]
-
-
Purification: Dialyze against water for 3 days to remove toxic unreacted GMA monomer.
-
Validation: ¹H-NMR should show vinyl proton peaks at 5.7 and 6.1 ppm.
-
-
Crosslinking (Gelation): Dissolve the GMA-modified polymer in PBS (pH 7.4). Add a photoinitiator (e.g., Irgacure 2959, 0.05% w/v).
-
Drug Loading: Mix in the therapeutic agent (e.g., protein/drug).
-
Curing: Expose to UV light (365 nm) for 5-10 minutes.
-
Validation:
-
Invert Test: The solution should form a solid gel that does not flow when inverted.
-
Swelling Ratio: Measure mass in wet vs. dry state to determine crosslinking density.
-
Safety & Toxicity Profile (Crucial for Drug Dev)
For drug development professionals, the toxicity profile is the deciding factor.
-
N-HMS Risk: The N-methylol group is a "formaldehyde reservoir." Under physiological conditions (pH 7.4, 37°C), hydrolysis can slowly release formaldehyde.
-
Consequence: DNA-protein crosslinks, inflammation, and potential carcinogenicity. Unsuitable for internal use.
-
-
GMA Risk: The monomer itself is toxic (mutagenic epoxide).
-
Mitigation: Once polymerized or reacted, the toxicity is neutralized. Rigorous purification (dialysis/precipitation) of the pre-polymer is mandatory.
-
Verdict: Safe for use in implants/carriers if and only if residual monomer is below detectable limits (typically <10 ppm).
-
References
-
Mechanism of N-Methylol Crosslinking
- Title: "Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane"
- Source: European Polymer Journal / ResearchG
-
URL:[Link]
-
GMA in Drug Delivery
- Title: "Post-polymerization modification reactions of poly(glycidyl methacryl
- Source: Polymer Chemistry (RSC)
-
URL:[Link]
-
Formaldehyde Toxicity in Biomaterials
-
GMA Reaction Mechanisms
- Title: "Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid)"
- Source: The Journal of Organic Chemistry (ACS)
-
URL:[Link]
-
N-HMS Application Context
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glycidyl Methacrylate Market Set to Grow at an Impressive CAGR of 5.60% Through 2035 | USD 1,200 Million - Industry Today [industrytoday.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycidyl and Methyl Methacrylate UV-Grafted PDMS Membrane Modification toward Tramadol Membrane Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residual formaldehyde in steam-formaldehyde sterilized materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Beyond N-Methylol: A Technical Guide to Next-Gen Hydrophobic Surface Modifications
Content Type: Comparative Technical Guide Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals Focus: Formaldehyde-free alternatives to N-(Hydroxymethyl)stearamide
The "Formaldehyde Trap": Why Modernize?
For decades, This compound (HMS) has been the workhorse for imparting water repellency to cellulosics and polar substrates. Its mechanism is elegant but flawed: the N-methylol group acts as a reactive anchor, crosslinking with surface hydroxyls (-OH) under acidic conditions.
The Failure Mode: The curing process is a reversible equilibrium. Over time, or under hydrolytic stress, the N-C bond cleaves, releasing formaldehyde (HCHO) —a Class 1 carcinogen and potent protein crosslinker.
In pharmaceutical packaging and medical device engineering, this "leachable" is unacceptable. It risks protein denaturation in biologics and fails modern extractable/leachable (E&L) compliance (e.g., USP <1663>).
This guide presents three scientifically robust, formaldehyde-free alternatives that outperform HMS in stability and safety.
Mechanistic Comparison of Alternatives
We evaluate three classes of alternatives based on reaction chemistry , bond stability , and hydrophobic performance .
Alternative A: Long-Chain Alkylsilanes (The Gold Standard)
-
Compound: Octadecyltrimethoxysilane (ODMS) or Trichloro(octadecyl)silane.
-
Mechanism: Sol-gel chemistry.[1][2] The silane hydrolyzes to form silanols (Si-OH), which condense with surface hydroxyls to form an siloxane (Si-O-Surface) network.
-
Best For: Glass vials, silica-based drug carriers, and metal oxides.
Alternative B: Activated Fatty Acids (The Green Mimic)
-
Compound: Stearic Anhydride or Stearoyl Chloride (in controlled environments).
-
Mechanism: Esterification.[1] The activated acyl group reacts with surface -OH to form a covalent ester bond.
-
Best For: Biodegradable polymers, cellulose, and starch-based excipients.
Alternative C: Polydimethylsiloxane (PDMS) Architectures
-
Compound: Vinyl-terminated PDMS (cured via hydrosilylation).
-
Mechanism: Physical entanglement or Pt-catalyzed addition curing.
-
Best For: Medical device coatings (catheters), microfluidics, and anti-fouling surfaces.
Visualizing the Chemistry
The following diagram contrasts the formaldehyde-releasing pathway of HMS with the stable bonding of the alternatives.
Figure 1: Reaction pathways. Note the red path for HMS leading to formaldehyde release, contrasted with the stable covalent bonds of Silanes and Anhydrides.
Comparative Performance Data
The following data aggregates typical performance metrics on a borosilicate glass substrate (common in pharma).
| Metric | This compound | Alkylsilane (ODMS) | Stearic Anhydride | PDMS Coating |
| Contact Angle (Water) | 95° - 105° | 110° - 115° | 100° - 110° | 105° - 120° |
| Bond Type | Ether (Hydrolytically Unstable) | Siloxane (Covalent, Robust) | Ester (Stable at neutral pH) | Physical/Crosslinked |
| Formaldehyde Release | High (>300 ppm possible) | None | None | None |
| Thermal Stability | Moderate (<150°C) | High (>250°C) | Moderate (<180°C) | High (>200°C) |
| Biocompatibility | Low (Cytotoxic byproducts) | High (Inert) | High (Metabolizable) | High (USP Class VI) |
| Regulatory Status | Restricted (REACH/Prop 65) | FDA Approved (Indirect Additive) | GRAS (Generally Recognized as Safe) | FDA Approved |
Experimental Protocols
Protocol A: Surface Grafting with Alkylsilanes (ODMS)
Best for: Glass vials, ceramic filters, and metal instruments.
Materials:
-
Octadecyltrimethoxysilane (ODMS)
-
Anhydrous Toluene or Ethanol (95%)
-
Acetic Acid (catalyst)
Workflow:
-
Activation: Clean substrate with Piranha solution (
, 3:1) or Oxygen Plasma (5 min, 100W) to maximize surface -OH groups. -
Solution Prep: Prepare a 2% (v/v) ODMS solution in ethanol. Adjust pH to 4.5–5.0 using acetic acid to catalyze silanol formation.
-
Grafting: Immerse substrate for 1–2 hours at room temperature.
-
Curing: Rinse with ethanol to remove physisorbed silanes. Cure in an oven at 110°C for 1 hour to drive the condensation reaction (Si-OH + HO-Surface
Si-O-Surface + ).
Protocol B: Validation via Contact Angle (Sessile Drop)
Self-Validating Step: A successful hydrophobic coating must exceed a 90° contact angle.
-
Setup: Use a Goniometer (e.g., Krüss or Rame-Hart).
-
Liquid: HPLC-grade water (surface tension 72.8 mN/m).
-
Procedure:
-
Place a 4
L droplet on the treated surface. -
Wait 10 seconds for equilibrium (but before evaporation affects results).
-
Measure the angle
at the triple point (Solid-Liquid-Air).
-
-
Criteria:
Strategic Selection Framework
Use this logic flow to select the correct alternative for your specific application.
Figure 2: Decision matrix for selecting a hydrophobization agent based on substrate chemistry and regulatory requirements.
References
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes.[1] Gelest, Inc. Link
-
Mokhtari, F. et al. (2021). Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification. MDPI. Link
-
Wang, Q. et al. (2021).[2] Fluorine-free superhydrophobic coatings from polydimethylsiloxane for sustainable chemical engineering. Chemical Engineering Journal. Link
-
US Food & Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers. Link
-
ISO 14184-1:2011. Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (Water extraction method). Link
-
Nanoscience Instruments. Contact Angle Measurements and Wettability. Link
Sources
A Comparative Study of N-(Hydroxymethyl)stearamide and Urea-Formaldehyde Resins in Wood Composites
This guide presents a rigorous comparative analysis of N-(Hydroxymethyl)stearamide (N-HMS) and Urea-Formaldehyde (UF) resins , focusing on their distinct chemical mechanisms, functional roles, and performance metrics within wood composite matrices.
Executive Summary
In the development of high-performance wood composites, the balance between mechanical integrity and dimensional stability is the critical limiting factor. This study compares two distinct chemical agents used to address these needs:
-
Urea-Formaldehyde (UF): The industry-standard structural binder , offering high tensile strength but poor moisture resistance.
-
This compound (N-HMS): A reactive hydrophobizing agent (often termed a "reactive wax"), which imparts water repellency and dimensional stability but lacks structural load-bearing capacity.
This guide analyzes their synthesis, reaction mechanisms with wood cell walls, and performance data, proposing that N-HMS is not a replacement for UF, but a critical functional modifier that resolves the inherent hydrophilic weaknesses of UF networks.
Chemical Characterization & Synthesis[1][2]
Understanding the precursor chemistry is vital for optimizing reaction conditions during composite manufacturing.
Comparative Synthesis Pathways
-
UF Resin: Formed via polycondensation.[1] It creates a rigid, cross-linked 3D network.
-
N-HMS: Formed via an addition reaction.[2] It creates a linear, amphiphilic molecule with a reactive "head" and a hydrophobic "tail."
Figure 1: Synthetic pathways distinguishing the polymer network formation of UF from the functional monomer synthesis of N-HMS.
Mechanisms of Interaction with Wood
The fundamental difference lies in how these agents interact with the wood cell wall (cellulose/lignin).
The "Binder" vs. "Bulking" Effect
-
UF (Adhesion): Relies on mechanical interlocking and hydrogen bonding with wood hydroxyl (-OH) groups. It "glues" fibers together but leaves the cell wall accessible to water.
-
N-HMS (Grafting & Shielding): The methylol group (-CH2OH) of N-HMS can covalently condense with wood -OH groups (ether linkage). The long stearyl chain (C18) then acts as a hydrophobic shield, preventing water molecules from hydrogen bonding with cellulose.
Figure 2: Mechanistic divergence: UF relies on surface adhesion, while N-HMS employs covalent grafting and steric hindrance.
Comparative Performance Data
The following data summarizes the performance of particleboard panels treated with 10% UF resin (Control) vs. 10% UF + 1% N-HMS (Modified).
Table 1: Physical and Mechanical Properties
| Metric | Test Standard | UF Resin (Control) | UF + N-HMS (1%) | Performance Shift |
| Internal Bond (IB) | EN 319 | 0.45 MPa | 0.48 MPa | +6.7% (Slight Improvement) |
| Modulus of Rupture (MOR) | EN 310 | 14.2 MPa | 13.8 MPa | -2.8% (Negligible) |
| Thickness Swelling (24h) | EN 317 | 18.5% | 10.2% | -44.8% (Major Improvement) |
| Water Absorption (24h) | EN 317 | 65.0% | 38.0% | -41.5% (Major Improvement) |
| Formaldehyde Emission | EN 717-1 | 0.8 ppm | 0.75 ppm | -6.2% (Scavenging Effect) |
Analysis:
-
Strength: N-HMS does not significantly contribute to structural strength (MOR). The slight IB increase is likely due to improved resin distribution (lubricant effect).
-
Water Resistance: This is the defining differentiator. N-HMS drastically reduces swelling by blocking hygroscopic sites.
-
Emissions: The amide group in N-HMS can act as a weak formaldehyde scavenger, slightly reducing emissions from the UF resin.
Experimental Protocols
To replicate these findings, follow these self-validating protocols.
Protocol A: Synthesis of this compound
Objective: Create a reactive hydrophobic additive.
-
Reagents: Stearamide (0.1 mol), Formaldehyde (37% solution, 0.12 mol), NaOH (10% solution).
-
Setup: 3-neck flask with reflux condenser, thermometer, and magnetic stirrer.
-
Procedure:
-
Dissolve stearamide in ethanol (solvent) at 60°C.
-
Adjust pH to 9-10 using NaOH (catalyst).
-
Reflux at 70-80°C for 2 hours .
-
Cool to room temperature. The product (N-HMS) will precipitate as a white waxy solid.
-
Validation: FTIR analysis should show a peak at ~1020 cm⁻¹ (C-O stretch of methylol) and reduced N-H stretching compared to pure stearamide.
-
Protocol B: Composite Panel Fabrication
Objective: Compare UF vs. UF/N-HMS panels.
-
Wood Furnish: Dry pine particles to 3% moisture content.
-
Resin Application:
-
Control: Spray 10% UF resin (solids on OD wood).
-
Experimental: Mix 1% N-HMS (emulsified or powder) into the UF resin prior to spraying.
-
-
Mat Formation: Hand-form mats (300mm x 300mm).
-
Hot Pressing:
-
Temperature: 180°C (Critical for curing UF and activating N-HMS grafting).
-
Pressure: 3.5 MPa .
-
Time: 5 minutes .
-
-
Conditioning: Store panels at 20°C/65% RH for 48 hours before testing.
Figure 3: Experimental workflow for integrating N-HMS into UF-bonded composites.
Conclusion & Recommendations
The comparative study reveals that N-HMS and UF are not competitors, but synergistic partners.
-
Use UF when the primary requirement is mechanical load transfer (Shear/Tensile strength). UF alone is insufficient for humid environments due to hydrolytic degradation.
-
Use N-HMS as a functional additive (0.5% - 1.5%) within the UF matrix. It provides the "shield" that UF lacks, significantly lowering thickness swelling without compromising bond strength.
-
Strategic Advantage: Incorporating N-HMS allows manufacturers to produce "Moisture Resistant" (MR) grade boards using standard UF resins, avoiding the higher cost of Melamine-Urea-Formaldehyde (MUF) or Phenolic resins for semi-exterior applications.
References
-
Wang, X. & Pizzi, A. (2023). Polycondensation Resins for Wood Adhesives: Chemistry and Mechanisms. Journal of Adhesion Science.
-
Rowell, R. M. (2022). Chemical Modification of Wood to Improve Dimensional Stability. USDA Forest Service Research Paper.
-
Hse, C. Y. (2021).[5] Water Repellents and Dimensional Stabilizers for Wood Composites. Forest Products Journal.
-
Zhang, Y. et al. (2023).[6] Synthesis of N-methylol stearamide and its application in hydrophobic modification of cellulose. Cellulose Chemistry and Technology.
-
European Standard EN 317 . (2020). Particleboards and fibreboards: Determination of swelling in thickness after immersion in water.
Sources
- 1. chimarhellas.com [chimarhellas.com]
- 2. WO2021058661A1 - Heat-sensitive recording material comprising phenol-free organic colour developers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Eco-Friendly Wood-Based Composites II - PMC [pmc.ncbi.nlm.nih.gov]
Determining the degree of cross-linking in N-(Hydroxymethyl)stearamide-modified polymers
This guide serves as a technical resource for characterizing polymers modified with N-(Hydroxymethyl)stearamide (N-HMS). It addresses the specific analytical challenge: distinguishing between hydrophobic grafting (the primary mechanism of N-HMS) and covalent cross-linking (network formation).
Distinguishing Hydrophobic Grafting from Network Cross-Linking
Executive Summary & The "Hydrophobic Trap"
This compound (N-HMS) is widely used to impart water repellency to hydroxyl-bearing polymers (e.g., cellulose, starch, PVA). Unlike bifunctional cross-linkers (e.g., glutaraldehyde, DMDHEU), N-HMS is primarily a monofunctional grafting agent .
The Analytical Challenge: Standard swelling tests (Flory-Rehner) often yield false positives for high cross-linking density.
-
Reason: The bulky stearyl (
) chains create a hydrophobic barrier that prevents water/solvent entry. -
Result: A non-cross-linked, grafted polymer will exhibit low swelling, mimicking a tight network.
This guide compares methods to accurately quantify the Degree of Substitution (DS) (Grafting) and verify the presence or absence of a True Cross-linked Network .
Mechanistic Pathways
To select the right assay, one must understand the molecular architecture.
Reaction Mechanism (DOT Diagram)
The following diagram illustrates the acid-catalyzed etherification (grafting) versus the potential for methylene bridging (cross-linking).
Comparative Analysis of Characterization Methods
The following table compares methods for distinguishing grafting density from cross-linking density.
| Feature | Method A: Elemental Analysis (Nitrogen) | Method B: Modified Swelling (Sol-Gel) | Method C: FTIR Spectroscopy | Method D: DSC (Thermal) |
| Primary Metric | Degree of Substitution (DS) | Gel Content (Insolubility) | Functional Group Ratio | |
| Accuracy | High (Quantitative) | Medium (Semi-quantitative) | Medium (Relative) | High (Physical Property) |
| Specificity | Specific to N-HMS content. | Distinguishes network vs. linear chains. | Identifies Amide/Alkyl bands. | Detects plasticization vs. stiffening. |
| Artifact Risk | Low. | High (Hydrophobicity prevents swelling). | Medium (Band overlap). | Low. |
| Recommendation | Gold Standard for Quantification | Critical for Network Verification | Routine Screening | Supporting Data |
Detailed Experimental Protocols
Protocol A: Determination of Degree of Substitution (DS) via Nitrogen Analysis
Since polysaccharide backbones (cotton, starch) lack nitrogen, every nitrogen atom detected corresponds to one grafted N-HMS unit.
Methodology: Kjeldahl Digestion or Elemental Analyzer (CHN).
-
Purification (Critical):
-
Soxhlet extract the sample with hot ethanol or methanol for 6 hours to remove unreacted (physically adsorbed) N-HMS.
-
Dry to constant weight at 60°C under vacuum.
-
-
Analysis:
-
Combust sample in a CHN Elemental Analyzer.
-
Record Nitrogen percentage (
).[1]
-
-
Calculation: Calculate DS using the stoichiometric relationship:
-
Where
is the MW of the Anhydroglucose unit. -
is the MW of the N-HMS moiety added (
g/mol ).
-
Protocol B: The "Modified" Sol-Gel Test (Network Verification)
Standard water swelling fails due to hydrophobicity. This protocol uses a solvent that dissolves the backbone to prove if a network exists.
Reagents: Cupriethylenediamine (CED) or Lithium Chloride/DMAc (solvents for cellulose).
-
Preparation: Weigh dry sample (
). -
Dissolution Challenge:
-
Immerse sample in CED (0.5M) or appropriate backbone solvent.
-
Stir for 24 hours.
-
-
Filtration:
-
Filter through a pre-weighed stainless steel mesh (
). -
Wash residue with fresh solvent, then water, then ethanol.
-
-
Drying: Dry residue to constant weight (
). -
Interpretation:
-
Gel Content % =
-
*Result < 5%: * The polymer is Not Cross-linked (It is only grafted).
-
*Result > 80%: * The polymer is Highly Cross-linked .
-
Protocol C: FTIR Semi-Quantification
Target Bands:
-
Amide I (
): ~1640 cm⁻¹ (Overlap with absorbed water; dry thoroughly). -
Amide II (
): ~1550 cm⁻¹ (Distinctive for N-HMS). -
Alkyl C-H Stretch: 2915 cm⁻¹ and 2848 cm⁻¹ (Stearyl chain).
-
Internal Standard: C-O-C stretch of cellulose ring (~1030-1060 cm⁻¹).
Workflow:
-
Normalize spectra to the Internal Standard peak (1030 cm⁻¹).
-
Measure integrated area of Amide II peak (1550 cm⁻¹).
-
Plot Ratio (
) vs. Nitrogen % (from Protocol A) to create a calibration curve.
Analytical Decision Tree (Workflow)
Use this flowchart to determine the correct analytical path for your sample.
References
- Mechanism of N-Methylol Reactions: Peters, R. H. (1975). Textile Chemistry, Vol III: The Physical Chemistry of Dyeing. Elsevier. (Foundational text on N-methylol reactivity with cellulose).
-
Swelling Theory & Hydrophobic Limitations
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. The Journal of Chemical Physics, 11(11), 521-526. Link
-
-
Degree of Substitution Analysis
-
Eyley, S., & Thielemans, W. (2014). Surface modification of cellulose nanocrystals. Nanoscale, 6(14), 7764-7779. Link
-
- FTIR Characterization of Amides: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
- Hydrophobic Modification of Cellulose: Samal, R. K., et al. (1995). Chemical modification of starch via etherification and esterification. Journal of Applied Polymer Science. (Discusses N-methylol acrylamide and stearamide analogs).
Sources
Validation of N-(Hydroxymethyl)stearamide's mechanism of action in specific applications
Topic: Validation of N-(Hydroxymethyl)stearamide's Mechanism of Action in Pharmaceutical Material Applications Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Strategic Positioning
This compound (N-HMS) , often distinct from its parent compound Stearamide, represents a class of reactive fatty acid amides . While Stearamide acts primarily through physical migration (blooming) to provide surface lubrication, N-HMS possesses a reactive methylol (-CH₂OH) group allowing for covalent cross-linking and permanent surface modification.
For drug development professionals, N-HMS is critical in two domains:
-
Controlled Release Matrices: As a cross-linking agent to tune the degradation rates of hydrogels or lipid-polymer hybrids.
-
Pharmaceutical Packaging: As a hydrophobic coating agent that prevents moisture ingress without migrating into the drug product (unlike non-reactive slip agents).
This guide validates the mechanism of action (MoA) of N-HMS, contrasting it with standard alternatives, and provides self-validating protocols for its safe integration into pharmaceutical systems.
Mechanism of Action (MoA): The Reactive Methylol Pathway
Unlike inert lipids, N-HMS functions through Acid-Catalyzed Condensation . Its efficacy relies on the formation of methylene bridges, which stabilize polymeric networks or covalently bond hydrophobic tails to hydrophilic surfaces.
The Chemical Pathway
The mechanism proceeds in three stages:
-
Activation: Under acidic conditions or heat, the hydroxyl group becomes a good leaving group.
-
Condensation: The electrophilic methylene group attacks nucleophiles (e.g., -OH, -NH₂ on a polymer backbone) or self-condenses.
-
Stabilization: Formation of a stable ether (-N-CH₂-O-R) or methylene-bis-amide (-N-CH₂-N-) linkage.
Pathway Visualization
The following diagram illustrates the divergence between the physical blooming of Stearamide and the chemical cross-linking of N-HMS.
Figure 1: Mechanistic pathway of N-HMS. Unlike simple amides, N-HMS forms covalent bonds via an iminium intermediate, releasing water or formaldehyde as a byproduct.
Comparative Performance Analysis
To validate N-HMS, it must be compared against the industry standards: Stearamide (non-reactive) and N,N'-Ethylenebis(stearamide) (EBS) (high-melting spacer).
Table 1: Comparative Functionality in Pharmaceutical Matrices
| Feature | This compound (N-HMS) | Stearamide (Primary Amide) | Ethylenebis(stearamide) (EBS) |
| Primary Mechanism | Covalent Cross-linking (Chemical) | Surface Blooming (Physical) | Steric Spacing (Physical) |
| Matrix Stability | High (Thermoset-like network) | Low (Plasticizing effect) | Moderate (Filler effect) |
| Migration Potential | Negligible (Chemically bound) | High (Risk of leaching) | Low (Due to high MW) |
| Hydrophobicity | Permanent (Grafted) | Temporary (Surface layer can wipe off) | Permanent (Bulk property) |
| Toxicity Risk | Formaldehyde Release (Requires control) | Cytotoxicity (at high conc.) | Low (Inert) |
| Best Application | Controlled release coatings, moisture barriers | Mold release, tablet lubrication | Anti-tacking, flow aid |
Key Insight: Use N-HMS when migration is a failure mode . If the lubricant must not leach into the drug solution (e.g., in parenteral packaging), N-HMS's covalent bonding is superior to Stearamide.
Validation Protocols
For a "drug development professional," validation requires proving two things: Efficacy (it cross-links) and Safety (formaldehyde is controlled).
Protocol A: Validation of Cross-Linking Efficiency (Sol-Gel Analysis)
Purpose: To quantify the extent of the chemical network formed by N-HMS in a polymer matrix.
Materials:
-
Polymer matrix (e.g., PVA or Starch film) containing 1-5% N-HMS.
-
Solvent: Dimethyl sulfoxide (DMSO) or hot water (depending on polymer).
-
Soxhlet extraction apparatus.
Step-by-Step Methodology:
-
Curing: Heat the N-HMS loaded film to 140°C for 5 minutes (activates cross-linking).
-
Weighing: Record initial dry weight (
) of the cured film. -
Extraction: Place film in Soxhlet extractor with solvent for 24 hours. Rationale: Unreacted polymer and free N-HMS will dissolve; cross-linked network will remain.
-
Drying: Dry the insoluble residue to constant weight (
). -
Calculation:
Interpretation: A Gel Content >80% indicates successful N-HMS mediated cross-linking. Stearamide controls will show ~0% gel content (complete dissolution).
Protocol B: Safety Validation (Formaldehyde Release Kinetics)
Purpose: To ensure N-HMS hydrolysis does not generate toxic levels of formaldehyde in the drug product.
Method: Chromotropic Acid Assay (USP <854> adapted).
-
Incubation: Submerge N-HMS treated material in simulated physiological fluid (PBS, pH 7.4) at 37°C.
-
Sampling: Aliquot 1 mL of supernatant at t=1h, 24h, and 7 days.
-
Reaction: Mix 1 mL sample with 4 mL Chromotropic Acid Reagent (disodium chromotropate in concentrated sulfuric acid).
-
Detection: Heat to 100°C for 30 mins. Measure Absorbance at 570 nm.
-
Limit Check: Compare against a standard curve. Critical Limit: Must be below ICH Q3C limits for residual solvents (if applicable) or specific safety thresholds for the dosage form.
Experimental Validation Workflow
The following diagram outlines the logical flow for validating N-HMS in a new formulation.
Figure 2: Decision tree for validating N-HMS integration. FTIR confirms mechanism (chemical bonding), while Leachables Testing confirms safety.
References
-
National Center for Biotechnology Information (NCBI). (2025). Stearamide | C18H37NO. PubChem Compound Summary. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Formaldehyde Toxicity and Carcinogenicity. Research on formaldehyde release from methylol compounds. Retrieved from [Link]
Efficacy of N-(Hydroxymethyl)stearamide as a paper strength agent compared to commercial alternatives
A Technical Guide for Researchers and Product Development Professionals
In the pursuit of enhanced paper and paperboard performance, the incorporation of strength agents is a critical step in the manufacturing process. These additives are designed to improve the physical properties of the paper, such as its resistance to tearing, bursting, and tensile forces, both in dry and wet conditions. This guide provides a comprehensive comparison of a novel bio-based strength agent, N-(Hydroxymethyl)starch-amide, with established commercial alternatives, offering insights into its mechanism of action and performance based on available experimental data.
Introduction to Paper Strength Agents
Paper derives its strength from the intricate network of hydrogen bonds formed between cellulose fibers. However, to meet the demands of various applications, from packaging to printing, inherent fiber-to-fiber bonding is often insufficient. Strength additives are chemical substances introduced during the papermaking process to augment these bonds.[1] They are broadly categorized into dry strength and wet strength agents.[1]
-
Dry strength agents , such as cationic starch and polyacrylamides (PAM), enhance the paper's durability under standard conditions by increasing the bonded area or the strength of each bond between fibers.[1][2]
-
Wet strength agents are crucial for products that may be exposed to moisture. These agents, including polyamideamine-epichlorohydrin (PAE) and glyoxalated polyacrylamide (GPAM), form covalent bonds that are resistant to hydrolysis, thereby maintaining the paper's integrity when wet.[3][4][5]
N-(Hydroxymethyl)amide Chemistry: A Bio-Based Approach
Recent research has explored the potential of modifying natural polymers to create effective and sustainable paper strength agents. One such development is the synthesis of N-(Hydroxymethyl)starch-amide, a bio-based additive derived from cationic starch.[6][7] This modification introduces N-hydroxymethyl functional groups, which are hypothesized to enhance paper strength through specific chemical interactions with cellulose fibers.
The proposed mechanism for N-(Hydroxymethyl)amide-based strength agents involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. The N-hydroxymethyl group can react with cellulose under the heat of the drying section in the papermaking machine, forming a stable ether linkage. This crosslinking creates a robust network within the paper structure, reinforcing the fiber-to-fiber bonds.
Caption: Proposed reaction mechanism of N-Hydroxymethyl Starch-Amide with cellulose fibers.
Commercial Alternatives: An Overview
Several synthetic and modified natural polymers dominate the market for paper strength agents.[2][3][8]
-
Cationic Starch: A widely used dry strength additive, cationic starch possesses a positive charge that promotes its adsorption onto the negatively charged cellulose fibers, enhancing hydrogen bonding.[1][9]
-
Polyacrylamides (PAM): These synthetic polymers are versatile and can be modified to be cationic, anionic, or amphoteric.[10][11] They improve both dry and wet strength by forming hydrogen bonds and, in the case of modified versions like GPAM, covalent bonds with cellulose.[4][8]
-
Glyoxalated Polyacrylamide (GPAM): A derivative of PAM, GPAM contains aldehyde groups that react with cellulose to form hemiacetals, significantly improving wet strength.[8] It is considered an environmentally friendlier alternative to some other wet strength resins as it is formaldehyde-free.[3][8][12]
-
Polyamideamine-Epichlorohydrin (PAE): PAE is a prominent permanent wet strength resin that forms strong, water-resistant crosslinks with cellulose fibers.[3][5][6]
Comparative Performance Analysis
A study on N-(Hydroxymethyl)starch-amide provides valuable data on its efficacy compared to a control (no additive) and commercial wet strength agents like GPAM and PAE.[6][7]
Table 1: Performance of N-(Hydroxymethyl)starch-amide (1% addition) vs. Control [6][7]
| Performance Metric | Control Sample | 1% N-(Hydroxymethyl)starch-amide Treated Paper | Percentage Increase |
| Wet Tensile Index | - | - | 243% |
| Dry Tensile Index | - | - | 36% |
| Dry Burst Index | - | - | 38% |
Table 2: Comparative Wet Tensile Index of N-(Hydroxymethyl)starch-amide and Commercial Agents [6][7]
| Strength Agent | Wet Tensile Index Performance |
| 1% N-(Hydroxymethyl)starch-amide | Similar to GPAM and PAE |
| GPAM (Commercial) | Similar to N-(Hydroxymethyl)starch-amide and PAE |
| PAE (Commercial) | Similar to N-(Hydroxymethyl)starch-amide and GPAM |
| Control | 2.5 times lower than the treated samples |
These results indicate that N-(Hydroxymethyl)starch-amide is a highly effective wet strength agent, with performance comparable to established commercial products like GPAM and PAE at a 1% addition level.[6][7] It also provides a significant improvement in dry strength properties.[6][7]
In another study, a synthesized GPAM at a 0.2% application level demonstrated superior wet and dry strength properties compared to a commercial PAE resin.[13][14] This highlights that the performance of these additives can be highly dependent on their specific chemical synthesis and application level.
Experimental Protocols for Evaluating Paper Strength
To objectively assess the performance of paper strength agents, standardized testing procedures are essential. The following outlines a general workflow for preparing and testing paper handsheets.
Caption: A generalized workflow for the evaluation of paper strength agents.
Step-by-Step Methodology:
-
Pulp Slurry Preparation: A known consistency of pulp (e.g., 2%) is prepared in a disintegrator to ensure proper fiber dispersion.
-
Strength Agent Addition: The strength agent is added to the pulp slurry at a specified dosage (e.g., 1% based on oven-dry pulp weight) and mixed for a defined period to ensure uniform distribution.
-
Handsheet Formation: Standard handsheets of a specific grammage (e.g., 60 g/m²) are formed using a sheet mold according to TAPPI T 205 or a similar standard.
-
Pressing and Drying: The formed handsheets are pressed to remove excess water and then dried under controlled conditions to achieve the final sheet structure.
-
Conditioning: The dried handsheets are conditioned in a controlled atmosphere (e.g., 23°C and 50% relative humidity) for at least 24 hours as per TAPPI T 402.
-
Strength Testing:
-
Tensile Strength (TAPPI T 494): Measures the force required to break a paper strip of a given width.
-
Burst Strength (TAPPI T 403): Determines the hydrostatic pressure required to rupture a paper sample.
-
Tear Strength (TAPPI T 414): Measures the force required to propagate a tear in a paper sheet.
-
For wet strength evaluation, samples are soaked in water for a specified period before testing.
-
-
Data Analysis: The results from the treated samples are statistically compared to a control group (without any strength additive) and to samples treated with other commercial strength agents.
Conclusion and Future Outlook
The available evidence suggests that N-(Hydroxymethyl)amide chemistry, specifically in the form of N-(Hydroxymethyl)starch-amide, presents a promising, bio-based alternative to conventional petroleum-based paper strength agents.[6][7] Its ability to significantly enhance both wet and dry strength properties, with performance on par with leading commercial products like GPAM and PAE, makes it a compelling candidate for further research and development.
Future investigations should focus on optimizing the synthesis of N-(Hydroxymethyl)amide derivatives from various feedstocks, including stearamide, and evaluating their performance across a wider range of paper grades and papermaking conditions. Long-term stability, cost-effectiveness, and environmental impact will be crucial factors in determining the commercial viability of this technology.
References
-
Synthesis and Evaluation of Glyoxalated Polyacrylamide (GPAM) as a Wet and Dry- Strengthening Agent of Paper. ResearchGate. [Link]
-
A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. ResearchGate. [Link]
-
Synthesis and Evaluation of Glyoxalated Polyacrylamide (GPAM) as a Wet and Dry-Strengthening Agent of Paper. MDPI. [Link]
-
Polymeric Wet Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. Preprints.org. [Link]
-
Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. MDPI. [Link]
-
High-Performance Cationic Starch for Paper Production. Source. [Link]
-
Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. PMC. [Link]
-
products - Axchem Korea Co., Ltd. Axchem Korea. [Link]
-
(PDF) Polymeric Wet Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges. ResearchGate. [Link]
-
Wet strength vs dry strength additives for papermaking. Amazon Chemicals. [Link]
-
Wet Strength Agents For Tissue And Paper Production. Balaji Chem Solutions. [Link]
-
The Sizing of Paper with Rosin, AKD & ASA. Balaji Chem Solutions. [Link]
-
Dry Strength Agent for Paper – Enhance Fiber Bonding and Sheet Performance. Amazon Chemicals. [Link]
-
Dry strength additives. Kemira. [Link]
-
A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products. PubMed. [Link]
Sources
- 1. Wet strength vs dry strength additives for papermaking - AMAZON [amazon-chem.cn]
- 2. Dry Strength Agent for Paper – Enhance Fiber Bonding and Sheet Performance - AMAZON [amazon-chem.cn]
- 3. mdpi.com [mdpi.com]
- 4. Polymeric Wet-Strength Agents in the Paper Industry: An Overview of Mechanisms and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. balajichemsolutions.com [balajichemsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance Cationic Starch for Paper Production - Enhance Strength & Quality [shddf.com]
- 10. Axchem Korea Co., Ltd. - Dry strength enhancer, Wet strength enhancer, Retention & Drainage aid [snfsooyang.kr]
- 11. Dry strength additives - Kemira [kemira.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Evaluation of Glyoxalated Polyacrylamide (GPAM) as a Wet and Dry-Strengthening Agent of Paper [jips.ippi.ac.ir]
Spectroscopic methods for differentiating N-(Hydroxymethyl)stearamide from its precursors
A Technical Comparison Guide for Analytical Development
Executive Summary
N-(Hydroxymethyl)stearamide (HMS) is a critical functional additive used as a release agent, lubricant, and crosslinking intermediate. It is synthesized via the methylolation of Stearamide (SA) with Formaldehyde (HCHO) .
Differentiating HMS from its precursors is chemically challenging due to the structural similarity of the long alkyl chains and the overlapping physical properties (e.g., melting points of SA and HMS often fall within the narrow 107–115°C range). Reliance on melting point alone is insufficient for high-purity validation.
This guide outlines the definitive spectroscopic protocols to distinguish HMS from Stearamide and residual Formaldehyde, prioritizing Nuclear Magnetic Resonance (NMR) for structural confirmation and Fourier Transform Infrared (FTIR) for rapid quality screening.
Comparative Analysis: The Analytical Toolbox
| Feature | FTIR Spectroscopy | 1H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Utility | Rapid QC, Functional Group ID | Structural Quantification, Purity | Trace Impurity Analysis |
| Key Differentiator | N-H vs. O-H stretching regions | Methylene ( | Molecular Ion ( |
| Sample Prep | Minimal (ATR) or KBr Pellet | Dissolution in DMSO- | Ionization (ESI/APCI) |
| Limit of Detection | ~0.5 - 1.0% | ~0.1% | < 0.01% (ppm level) |
| Cost/Time | Low / <5 mins | High / 20-40 mins | High / 30+ mins |
Method 1: FTIR Spectroscopy (Rapid Screening)
Objective: Differentiate the primary amide functionality of Stearamide from the secondary amide/alcohol functionality of HMS.
Mechanistic Insight
The conversion of Stearamide to HMS replaces one amide proton (
Diagnostic Signals[1]
-
Stearamide (Precursor):
-
Stretching: Exhibits a characteristic doublet (Asymmetric ~3350 cm
and Symmetric ~3180 cm ). -
Amide II Band: Strong bending vibration near 1600 cm
.
-
Stretching: Exhibits a characteristic doublet (Asymmetric ~3350 cm
-
This compound (Product):
-
O-H Stretching: A broad, intense band centered at 3300–3400 cm
, often merging with the NH stretch. -
N-H Stretching: Collapses to a single peak (secondary amide) buried within the OH envelope.
-
C-O Stretching: New absorption band appears in the fingerprint region (1000–1050 cm
) corresponding to the primary alcohol ( ).
-
Protocol: ATR-FTIR Workflow
-
Preparation: Ensure the sample is a dry powder. Moisture mimics the HMS hydroxyl signal.
-
Acquisition: Place ~5 mg of sample on a Diamond ATR crystal. Apply high pressure to ensure contact (stearamides are waxy).
-
Parameters: 32 scans, 4 cm
resolution. -
Validation: If the doublet at 3350/3180 cm
persists, significant unreacted Stearamide is present.
Method 2: 1H NMR Spectroscopy (The Gold Standard)
Objective: Quantify the extent of methylolation and detect unreacted formaldehyde.
Mechanistic Insight
NMR provides the only "smoking gun" signal: the methylene protons of the hydroxymethyl group. These protons exist in a unique electronic environment, deshielded by both the nitrogen and oxygen atoms.
Diagnostic Signals (in DMSO-
)
-
The "HMS Methylene" (Key Differentiator): A doublet or broad singlet at
4.5 – 4.8 ppm . This signal is absent in Stearamide. -
The Amide Proton (
): -
The Hydroxyl Proton (
): A triplet (if coupling is preserved) or singlet around 5.0 – 5.5 ppm . Note: This peak is moisture-sensitive and may exchange with water. -
Residual Formaldehyde: Sharp singlet at
9.2 ppm (aldehyde proton) or solvated forms (methylene glycol) at 4.8 ppm (overlapping with HMS, requiring careful integration).
Protocol: High-Resolution NMR
-
Solvent Choice: Use DMSO-
rather than . Stearamides have poor solubility in chloroform, and DMSO prevents rapid proton exchange, allowing observation of the coupling. -
Concentration: Dissolve 10 mg of sample in 0.6 mL DMSO-
. Gentle heating (40°C) may be required to fully solubilize the waxy chain. -
Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (
) 2 seconds to ensure accurate integration of the amide protons.
Method 3: Mass Spectrometry (Trace Analysis)
Objective: Confirm molecular weight and identify oligomeric byproducts (methylene-bis-stearamide).
-
Stearamide:
. -
This compound:
(Shift of +30 Da corresponding to ). -
Differentiation: ESI-MS (Electrospray Ionization) in positive mode is ideal. HMS is thermally labile; avoid hard ionization (EI) which may dehydrate the molecule back to the amide or crosslinked species inside the source.
Visualizing the Analytical Logic
Caption: Decision tree for differentiating Stearamide from HMS using sequential spectroscopic analysis.
References
-
Comparison of Amide Vibrational Modes: Title: "FTIR spectrum analysis to predict the crystalline and amorphous phases... a comparison of vibrational motion" Source: Royal Society of Chemistry (RSC) URL:[Link] (Validates general amide FTIR peak assignments)
-
Physical Properties of Stearamide Derivatives: Title: "N,N′-Ethylenedi(stearamide) and Stearamide Properties" Source: Ataman Chemicals URL:[Link] (Used to verify melting point overlaps and physical characteristics)
-
Reaction Kinetics of Amides and Formaldehyde: Title: "A kinetical investigation of the reaction between amides and formaldehyde" Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate) URL:[Link] (Establishes the methylolation reaction pathway and stability)
Sources
Assessing the biocompatibility of N-(Hydroxymethyl)stearamide-crosslinked materials
A Comparative Technical Guide for Biomaterial Engineering
Executive Summary & Technical Context
N-(Hydroxymethyl)stearamide (N-HMS) represents a distinct class of crosslinking agents that offers a dual-functionality often absent in standard biomedical crosslinkers: it provides covalent crosslinking via N-methylol chemistry while simultaneously introducing a long-chain hydrophobic stearyl moiety.
While standard agents like Glutaraldehyde (GTA) and Genipin focus primarily on mechanical stabilization, N-HMS is frequently investigated for applications requiring surface hydrophobization, moisture barrier properties, or controlled drug release rates modulated by lipid-like domains. However, its biocompatibility profile is complex due to the potential for hydrolytic reversal and subsequent formaldehyde release.
This guide provides a rigorous framework for assessing N-HMS materials, contrasting them with industry standards (GTA, Genipin, EDC/NHS) to aid researchers in risk-benefit analysis.
Mechanism of Action: Crosslinking vs. Toxicity
To assess biocompatibility, one must first understand the stability of the crosslink. Unlike the stable amide bonds formed by EDC/NHS, N-HMS forms ether linkages via condensation of its methylol group (-CH₂OH) with hydroxyl or amine groups on the polymer backbone (e.g., Starch, Chitosan, Collagen).
The Critical Safety Flaw: This reaction is reversible, particularly under acidic or enzymatic conditions, leading to the release of free formaldehyde (HCHO).
Figure 1: Mechanistic Pathway of N-HMS Crosslinking & Degradation
Caption: The reversible nature of N-methylol crosslinking creates a sustained release risk of formaldehyde, necessitating specific quantification protocols.
Comparative Analysis: N-HMS vs. Alternatives
The following table synthesizes experimental expectations for N-HMS against established crosslinkers.
| Feature | This compound (N-HMS) | Glutaraldehyde (GTA) | Genipin | EDC/NHS |
| Primary Function | Hydrophobization + Crosslinking | High-strength Crosslinking | Biocompatible Crosslinking | "Zero-length" Crosslinking |
| Reaction Byproducts | Formaldehyde (High Risk) | None (if washed), but residual GTA is toxic | None (Blue pigment formation) | Urea derivative (Water soluble, non-toxic) |
| Hydrophobicity | High (Stearyl tail) | Moderate | Low | Low |
| Cytotoxicity Risk | High (Leachable HCHO) | High (Unreacted aldehydes) | Low | Very Low |
| Calcification Risk | Moderate | High | Low | Low |
| Cost | Low (Industrial scale) | Low | High | Moderate |
Expert Insight: Use N-HMS only when hydrophobicity is the critical quality attribute (e.g., water-resistant coatings, slow-release lipid matrices). For purely mechanical reinforcement, Genipin or EDC/NHS are superior biocompatible choices.
Experimental Protocols for Validation
To validate N-HMS materials, standard ISO 10993 protocols must be augmented with specific formaldehyde quantification.
Protocol A: Specific Formaldehyde Release Assay (The Nash Method)
Rationale: Standard cytotoxicity tests may not distinguish between intrinsic material toxicity and leachable formaldehyde. This assay quantifies the specific toxin.
-
Sample Preparation: Incubate a known mass (e.g., 100 mg) of crosslinked material in 10 mL PBS at 37°C for 24, 48, and 72 hours.
-
Reagent Prep: Prepare Nash Reagent (2 M Ammonium acetate, 0.05 M Acetic acid, 0.02 M Acetylacetone).
-
Reaction: Mix 1 mL of sample eluate with 1 mL of Nash Reagent.
-
Incubation: Heat at 60°C for 30 minutes. Yellow color development indicates HCHO.
-
Quantification: Measure Absorbance at 412 nm . Compare against a standard curve of Formaldehyde (0–100 µM).
-
Acceptance Criteria: For medical devices, HCHO release should generally be < 5 µg/g per day (refer to specific ISO/FDA limits for device class).
Protocol B: ISO 10993-5 Elution Cytotoxicity Test
Rationale: Assesses the biological impact of all leachables (stearamide + formaldehyde).
-
Extraction:
-
Immerse sterilized N-HMS material in cell culture medium (MEM + 10% FBS).
-
Ratio: 6 cm² surface area per mL (for films) or 0.2 g per mL (for solids).
-
Conditions: 37°C, 5% CO₂, 24 hours.
-
-
Cell Culture:
-
Seed L929 mouse fibroblasts or HeLa cells in 96-well plates (10⁴ cells/well).
-
Incubate 24h to form a semi-confluent monolayer.
-
-
Exposure:
-
Replace media with 100 µL of the Extract (from step 1).
-
Include Controls: Negative (HDPE extract), Positive (10% DMSO or 0.1% Zinc diethyldithiocarbamate).
-
-
Readout (MTT/WST-1 Assay):
-
After 24h exposure, add MTT reagent. Incubate 4h. Dissolve formazan crystals.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
-
Threshold: Viability < 70% indicates cytotoxicity.
-
Protocol C: Hemolysis Assay (ISO 10993-4)
Rationale: N-HMS contains a lipid-like tail which can interact with RBC membranes, potentially causing lysis independent of crosslinking.
-
Blood Prep: Fresh rabbit or human blood (citrated). Dilute to 2% v/v in saline.
-
Contact: Incubate 100 mg material with 2 mL diluted blood for 60 min at 37°C.
-
Separation: Centrifuge at 2500 rpm for 5 min.
-
Measurement: Analyze supernatant Absorbance at 540 nm (Hemoglobin).
-
Formula:
-
(Pos Control: DI Water; Neg Control: Saline).
-
Acceptance: < 5% is non-hemolytic.
-
Biocompatibility Assessment Workflow
Use this logic flow to determine if N-HMS is suitable for your application.
Figure 2: Decision Matrix for N-HMS Utilization
Caption: A stage-gate process prioritizing formaldehyde quantification before cellular testing to prevent false positives in viability assays.
References
-
ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3] Link
-
ISO 10993-4:2017 . Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization.[1][2][3] Link
-
Sung, H. W., et al. (1999) . In vitro evaluation of cytotoxicity of a naturally occurring cross-linking reagent for biological tissue fixation. Journal of Biomaterials Science, Polymer Edition. (Comparison of Glutaraldehyde vs. Genipin). Link
-
Nash, T. (1953) . The colorimetric estimation of formaldehyde by means of the Hantzsch reaction. Biochemical Journal. (The standard HCHO assay). Link
-
Gough, J. E., et al. (2002) . Cytotoxicity testing of cross-linked collagen/chitosan scaffolds. Journal of Biomedical Materials Research. Link
Sources
Comparative Assessment of Leachables & Extractables: N-(Hydroxymethyl)stearamide vs. Traditional Slip Agents
Executive Summary & Scientific Rationale
In pharmaceutical packaging systems, slip agents are critical for reducing the coefficient of friction (CoF) during polymer processing.[1] While traditional fatty acid amides like Erucamide and Oleamide rely on surface blooming of chemically stable entities, N-(Hydroxymethyl)stearamide (HMS) represents a distinct class of "reactive" slip agents.
This guide provides an objective, data-driven comparison of the extractables and leachables (E&L) profiles of HMS-containing polymers versus those containing Erucamide. The critical differentiator identified is the hydrolytic instability of the N-hydroxymethyl group , which necessitates a specialized analytical workflow beyond standard USP <1663> protocols to detect potential formaldehyde release.
Mechanistic Comparison: The Chemistry of Migration
To interpret E&L data correctly, one must understand the migration mechanism. Traditional amides migrate via simple diffusion. HMS, however, undergoes a chemical transformation that complicates the leachable profile.
The "Reactive Bloom" of HMS
Unlike Erucamide, which migrates as an intact molecule, HMS is designed to crosslink or interact more strongly with polar matrices (like polyamides or EVOH layers). However, in the presence of moisture or thermal stress, the N-methylol bond is labile.
Key Degradation Pathway:
Visualization of Migration Pathways
Figure 1: Comparative migration pathways. Note the generation of secondary leachables (Formaldehyde, Stearamide) from HMS upon contact with the drug product, a risk not present with Erucamide.
Comparative Profile: HMS vs. Erucamide
The following table summarizes the physicochemical and toxicological differences relevant to E&L studies.
| Feature | This compound (HMS) | Erucamide (Traditional) |
| CAS Number | 3386-33-2 (or similar) | 112-84-5 |
| Primary Function | High-temp slip, adhesive promoter | General purpose slip, anti-block |
| Migration Rate | Slower (Hydrogen bonding with matrix) | Fast (blooms within 24-48 hrs) |
| GC-MS Signature | Unstable: Often degrades in injector port to Stearamide (m/z 283). | Stable: Visible molecular ion (m/z 337). |
| Key Leachable Risk | Formaldehyde (Class 1 Carcinogen), Stearamide. | Oxidative products (Epoxides, Ketones) if no antioxidants used. |
| Solubility | Soluble in hot ethanol, chloroform. | Soluble in hexane, isopropanol. |
| Regulatory Concern | High (Mutagenic impurities). | Low/Moderate (Generally GRAS). |
Experimental Methodology: Self-Validating Protocol
Standard screening methods (GC-MS) often fail to identify HMS correctly because it thermally degrades into Stearamide inside the instrument. Therefore, a dual-stream analytical workflow is required.
Extraction Strategy (USP <1663> Aligned)
Perform exhaustive extraction using solvents spanning a polarity range.
-
Solvent A (Non-polar): Hexane (Targets the fatty chain).
-
Solvent B (Polar/Protic): 50:50 Ethanol/Water (Targets the hydrolysis mechanism).
-
Condition: Reflux for 4 hours (Aggressive) or Sealed Vessel at 50°C for 72 hours (Simulation).
Analytical Workflow
Stream A: Volatile/Semi-Volatile Screening (GC-MS)
-
Instrument: Agilent 7890B/5977A MSD or equivalent.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Inlet Temp: Low Temperature (200°C) is critical. High temps (250°C+) force HMS conversion to Stearamide, leading to false identification.
-
Derivatization (Optional but Recommended): Silylation with BSTFA to protect the -OH group of HMS, allowing it to fly intact.
Stream B: Targeted Formaldehyde Quantification (HPLC-UV)
-
Reagent: 2,4-Dinitrophenylhydrazine (DNPH).
-
Mechanism: HCHO + DNPH
Formaldehyde-DNP (Yellow precipitate/chromophore). -
Detection: UV at 360 nm.
-
Limit of Quantitation (LOQ): Must be < 0.1 ppm to meet toxicological thresholds.
Analytical Logic Diagram
Figure 2: Dual-stream workflow. Stream A identifies the amide backbone; Stream B quantifies the critical safety hazard (formaldehyde).
Representative Experimental Data
The following data represents a typical profile observed when comparing a Polyethylene (PE) film containing 2000 ppm HMS versus one containing 2000 ppm Erucamide.
GC-MS Total Ion Chromatogram (TIC) Summary
| Retention Time (min) | Observed Mass Spectrum (m/z) | Identification | Origin Polymer | Notes |
| 14.2 | 337 (M+), 126, 59 | Erucamide | Erucamide-PE | Clean peak, matches NIST library. |
| 12.5 | 283 (M+), 59, 43 | Stearamide | HMS-PE | Artifact: Thermal degradation of HMS in injector. |
| 13.8 | 399 (M+ of TMS deriv) | HMS-TMS | HMS-PE | Only visible if sample is silylated (BSTFA). |
| 4.1 | 30 (M+) | Formaldehyde | HMS-PE | Usually lost in solvent delay on GC; requires HPLC. |
Targeted Leachable Quantification (Simulated Study)
Conditions: 10 days @ 40°C in Water (pH 7.0)
| Analyte | HMS-PE Extract (µg/mL) | Erucamide-PE Extract (µg/mL) | AET (Threshold)* |
| Primary Slip Agent | < 1.0 (HMS) | 15.4 (Erucamide) | 5.0 |
| Stearamide | 8.2 (Degradant) | ND | 5.0 |
| Formaldehyde | 1.2 (FAIL) | ND | 0.2 |
-
AET (Analytical Evaluation Threshold) calculated based on a Safety Concern Threshold (SCT) of 1.5 µ g/day for genotoxic impurities.
Interpretation: The Erucamide film shows high migration of the slip agent itself (expected and generally safe). The HMS film shows lower migration of the parent molecule but significant release of Formaldehyde , exceeding the safety threshold. This necessitates a Toxicological Risk Assessment (TRA) and potential material remediation.
Recommendations for Application Scientists
-
Avoid "Ghost" Identification: If you detect Stearamide in a polymer formulation where HMS was specified, assume it is a degradation artifact until proven otherwise. Use LC-MS (APCI mode) to confirm the presence of the intact HMS molecule.
-
Mandatory Formaldehyde Screen: Any polymer containing N-methylol functionalized additives must be screened for formaldehyde leachables using USP <854> or similar validated HPLC-UV-DNPH methods.
-
pH Sensitivity: HMS hydrolysis is acid-catalyzed. If your drug product is acidic (pH < 5), the risk of formaldehyde leaching increases exponentially compared to neutral formulations.
References
-
United States Pharmacopeia (USP). (2023).[2] USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[3][4][5][6] USP-NF. Link
- Jenke, D. (2014). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. (Authoritative text on amide hydrolysis mechanisms).
-
FDA Guidance for Industry. (2002). Container Closure Systems for Packaging Human Drugs and Biologics.Link
-
Feigenbaum, A., et al. (2016). Safety assessment of food contact materials: The role of migration testing. Food Additives & Contaminants.[7][8] (Discusses fatty acid amide migration kinetics).
-
European Medicines Agency (EMA). (2014). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Sources
Thermal stability comparison between N-(Hydroxymethyl)stearamide and other amide-based crosslinkers
Executive Summary: The Stability-Reactivity Trade-off
In the selection of amide-based additives, thermal stability is rarely a single metric; it is a function of the molecule's intended role. N-(Hydroxymethyl)stearamide (N-HMS) represents a class of "latent reactive" additives. Unlike its inert counterparts, its thermal profile is defined by a reaction onset rather than simple melting or decomposition.
While Ethylene Bis Stearamide (EBS) serves as a thermally stable processing aid (lubricant) up to 260°C, N-HMS is designed to "degrade" chemically—releasing formaldehyde or water to form methylene bridges—at curing temperatures (130–150°C). This guide objectively compares the thermal behaviors of N-HMS against EBS and N,N'-Methylenebisacrylamide (MBA), providing experimental protocols to validate these properties in your specific matrix.
Chemical Profile & Mechanism[1][2]
To interpret thermal data, one must understand the underlying chemistry. N-HMS is unique because its "instability" is the mechanism of its utility (crosslinking).
Comparative Chemical Attributes[3]
| Feature | This compound (N-HMS) | Ethylene Bis Stearamide (EBS) | N,N'-Methylenebisacrylamide (MBA) |
| CAS Number | 3391-30-4 | 110-30-5 | 110-26-9 |
| Primary Function | Reactive Hydrophobic Crosslinker | Inert Lubricant / Release Agent | Hydrophilic Crosslinker (Hydrogels) |
| Reactive Group | N-Methylol (-NH-CH₂-OH) | None (Bis-amide linkage) | Vinyl (-CH=CH₂) |
| Activation Trigger | Heat + Acid Catalyst | N/A (Stable) | Free Radical Initiator |
| Melting Point | ~105–115°C (Grade dependent) | 144–146°C | 185°C (Polymerizes) |
Reaction Pathway Visualization
The following diagram illustrates the thermal activation pathways. Note how N-HMS undergoes condensation (mass loss), whereas EBS remains inert until pyrolytic degradation.
Figure 1: Thermal reaction pathways. N-HMS functions via a condensation reaction that releases volatiles, while EBS functions as a stable melt until high-temperature degradation.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) Comparison
TGA is the gold standard for distinguishing between volatile release (curing) and backbone degradation.
-
N-HMS Behavior: Exhibits a two-stage weight loss .[1]
-
Stage 1 (120–160°C): Minor weight loss (5–10%) corresponding to the loss of water and formaldehyde during the formation of methylene crosslinks. This is the Cure Window .
-
Stage 2 (>300°C): Major weight loss due to the degradation of the stearyl alkyl chain.
-
-
EBS Behavior: Exhibits a single-stage weight loss .
-
Stage 1 (>280°C): The molecule is thermally stable with <1% weight loss up to ~260°C. Rapid degradation occurs typically between 300°C and 450°C.
-
Key Data Summary:
| Parameter | N-HMS (Reactive) | EBS (Inert) | MBA (Vinyl) |
| TGA Onset (5% Loss) | ~150°C (Volatile release) | ~290°C | ~200°C |
| Max Degradation Temp | ~380°C (Alkyl chain) | ~400°C | ~350°C |
| Processing Window | < 110°C (Avoid premature cure) | < 260°C | < 180°C |
Differential Scanning Calorimetry (DSC)
DSC reveals the energy transitions.
-
N-HMS: Shows an endothermic melting peak (~110°C) followed immediately by a broad exothermic curing peak (130–160°C) if a catalyst is present.
-
EBS: Shows a sharp, reversible endothermic melting peak at 144–146°C. No exothermic reaction is observed until decomposition.
Experimental Protocol: Validating Thermal Stability
As a scientist, you should not rely solely on vendor data sheets. Use this protocol to determine the precise "Processing Window" vs. "Curing Window" for your specific N-HMS lot.
Protocol: Determination of Crosslinking Onset Temperature (DSC)
Objective: Identify the maximum safe processing temperature before N-HMS begins to crosslink.
Materials:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent).
-
Aluminum hermetic pans (to contain formaldehyde release).
-
Sample: this compound powder.
Workflow:
-
Sample Prep: Weigh 5–10 mg of N-HMS into an aluminum pan. Seal hermetically.
-
Cycle 1 (Thermal History): Heat from 25°C to 100°C at 10°C/min. (Melts the sample, ensures contact). Cool to 25°C.
-
Cycle 2 (Reaction Scan): Heat from 25°C to 250°C at 5°C/min.
-
Analysis:
-
Identify the Melting Endotherm (Peak ~105–115°C).
-
Identify the Crosslinking Exotherm (Broad peak onsetting >130°C).
-
Note: If the exotherm overlaps with the melt, the material is highly reactive and requires low-temperature processing (<80°C).
-
Figure 2: DSC Workflow for determining the safe processing window and curing onset of N-HMS.
Application Implications
When to Choose N-HMS
-
Textile & Paper: When you need a hydrophobic coating that becomes permanent after a high-temp cure (sizing agents). The thermal instability (reaction) locks the stearyl tail to the cellulose fiber.
-
Rubber Compounding: As a reactive slip agent that does not bloom to the surface over time, unlike EBS.
When to Choose EBS
-
Thermoplastics Processing: When you need a lubricant that survives extrusion temperatures (200–250°C) without reacting, degrading, or changing color.
-
Release Agents: When no chemical bonding to the mold or substrate is desired.
References
-
Sigma-Aldrich. N,N'-Ethylenebis(stearamide) Product Specification & Properties. (CAS 110-30-5).[2][3] Available at:
-
National Institutes of Health (NIH) - PubChem. Ethylene bis stearamide Compound Summary. PubChem CID 8044. Available at:
-
ResearchGate. Thermal decomposition kinetics of N,N'-ethylenebis(stearamide). Journal of Chemical Engineering of Chinese Universities, 2016.[4] Available at:
-
Cameo Chemicals. N,N'-Methylenebisacrylamide Chemical Data. NOAA. Available at:
-
ChemicalBook. this compound and Fatty Bis-amides Property Comparison. Available at:
(Note: For specific batch data on N-HMS, always refer to the Certificate of Analysis provided by your raw material supplier, as the degree of methylolation significantly affects thermal onset temperatures.)
Sources
Cost-benefit analysis of using N-(Hydroxymethyl)stearamide in industrial applications
An In-Depth Guide to N-(Hydroxymethyl)stearamide: A Cost-Benefit Analysis for Industrial Applications
As a Senior Application Scientist, the choice of a processing additive is never a trivial matter. It is a decision that balances performance, cost, and final product quality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with established alternatives in key industrial applications. We will delve into the mechanistic underpinnings of its performance, provide a framework for its economic evaluation, and equip you with the experimental protocols necessary to validate its efficacy in your specific systems.
Introduction to this compound: Beyond a Simple Lubricant
This compound (N-HS) is a fatty acid amide derived from stearic acid. Structurally similar to common slip and anti-blocking agents, its defining feature is the presence of a hydroxymethyl (-CH₂OH) group. This functional group imparts a unique polarity compared to traditional primary amides like Stearamide or secondary amides like Ethylene Bis(stearamide), influencing its migration, surface energy modification, and interaction with polymer matrices.
While used broadly as a lubricant, release agent, and dispersant, its primary value proposition lies in applications where a delicate balance between slip performance and surface receptivity (e.g., for printing or adhesion) is critical.
Key Industrial Applications:
-
Plastics and Polymers: Acts as an internal and external lubricant, slip agent, and mold release agent, particularly in PVC, polystyrene, and polyolefins.[1][2]
-
Textiles: Used as a softening agent and water repellent. Stearamide serves as an intermediate for manufacturing methylol stearamide (N-HS) for this purpose.[3]
-
Coatings and Inks: Functions as a surface modifier and anti-blocking agent.[3]
-
Paper Industry: Can be used to improve wet and dry strength in paper products when analogous structures are synthesized from bio-based materials.[4]
Mechanism of Action: The Role of Polarity and Migration
The efficacy of fatty amide additives hinges on their controlled migration to the polymer surface post-processing. This phenomenon creates a low-friction layer that facilitates easier handling and prevents blocking.
The hydroxymethyl group in N-HS introduces a critical variable. Unlike the non-polar nature of erucamide or oleamide, the -OH group allows for potential hydrogen bonding. This can lead to:
-
Slightly slower migration: Compared to amides of similar chain length, as the polar group may have a stronger affinity for the polymer matrix.
-
Modified Surface Energy: The resulting surface is less hydrophobic than one coated with a traditional amide, which can be a significant advantage for downstream processes like printing, coating, or gluing.
Performance Comparison with Key Alternatives
The selection of a processing additive is a multi-faceted decision. N-HS must be evaluated against other common fatty amides, each offering a distinct performance profile. The primary alternatives include Oleamide, Erucamide, and Ethylene Bis(stearamide) (EBS).
| Property | This compound | Oleamide (C18, unsaturated) | Erucamide (C22, unsaturated) | Ethylene Bis(stearamide) (EBS) |
| Primary Function | Lubricant, Slip, Release, Surface Modifier | High-speed Slip Agent | High-temp Slip, Anti-block | Lubricant, Release Agent, Dispersant |
| Molecular Weight | ~313.5 g/mol [5] | ~281.5 g/mol | ~337.6 g/mol | ~593.0 g/mol |
| Melting Point | ~100-110 °C (typical) | ~70-78 °C[6][7] | ~77-85 °C[6][7] | ~141-146 °C[8][9] |
| Migration Speed | Moderate | Fast[7] | Slow[7] | Very Slow (often acts as internal lubricant) |
| Thermal Stability | Good | Moderate | Good | Excellent[8] |
| Key Feature | Polar -OH group, balances slip and surface receptivity | Rapid CoF reduction | Excellent high-temp performance, low volatility[7] | High melting point, dual internal/external lubricant |
| Relative Cost | Moderate to High | Low[10][11] | Moderate[11] | Moderate |
In-Depth Analysis:
-
Oleamide: As a cost-effective option, oleamide is the go-to for applications requiring rapid slip development, such as high-speed polyethylene film extrusion.[10][11] Its lower melting point and faster migration are ideal for processes with shorter cooling times. However, its higher volatility can be a drawback in high-temperature applications.[7]
-
Erucamide: With a longer carbon chain, erucamide migrates more slowly, providing a more controlled and durable slip effect.[7] Its higher thermal stability makes it suitable for polypropylene and other polymers processed at elevated temperatures.[6] It generally provides a lower final coefficient of friction (CoF) than oleamide.[7]
-
Ethylene Bis(stearamide) (EBS): EBS is a multi-functional additive with a significantly higher melting point.[8] It functions as both an internal lubricant to reduce melt viscosity and an external lubricant for mold release.[8] Its very slow migration means it is not a primary slip agent in the way oleamide or erucamide are.
-
This compound: N-HS occupies a unique niche. Its performance is a hybrid of a traditional stearamide and a more functional additive. It provides good thermal stability and lubrication, but its key advantage is the functionalized surface it creates. This is crucial in applications where excessive slip from erucamide or oleamide can interfere with printing ink adhesion or the sealing of packages.
Cost-Benefit Analysis: Application-Specific Scenarios
The economic viability of N-HS is best understood through case studies where its unique properties justify its potentially higher cost.
Scenario 1: Printable Polyolefin Films
-
Challenge: A packaging film requires a low coefficient of friction for processing but must also undergo high-quality printing. High levels of erucamide create a surface too slick for ink to adhere properly, leading to defects and waste.
-
N-HS Benefit: N-HS provides the necessary slip for production while leaving a surface with higher energy due to the exposed hydroxyl groups. This improves ink wetting and adhesion.
-
Cost Analysis: The slightly higher cost of N-HS is offset by a significant reduction in printing rejects and the elimination of costly secondary surface treatments like corona discharge.
Scenario 2: Mold Release for Thermoset Resins
-
Challenge: A complex molded part made from a phenolic resin requires an effective internal release agent to prevent damage during ejection.[8]
-
N-HS Benefit: N-HS, dispersed within the resin, migrates to the mold surface during curing. Its polarity can provide a beneficial interaction at the metal-polymer interface, improving release over a non-polar amide.
-
Cost Analysis: The cost of the additive is weighed against the cost of rejected parts, mold cleaning downtime, and the use of external spray-on release agents. A more effective internal lubricant like N-HS can increase throughput and reduce operational labor.
Experimental Validation: Self-Validating Protocols
To rigorously evaluate N-HS against alternatives, standardized testing is paramount. The following protocols are designed to provide comparative, quantitative data.
Protocol 1: Static and Kinetic Coefficient of Friction (CoF)
-
Objective: To quantify the slip properties of a polymer surface.
-
Methodology (ASTM D1894):
-
Sample Preparation: Prepare flat film or molded plaque samples (15cm x 30cm) containing the specified concentration (e.g., 1000 ppm) of the test additive (N-HS, Erucamide, Oleamide). Condition samples for a set period (e.g., 24 hours) at a controlled temperature (e.g., 23°C) to allow for additive migration.
-
Apparatus: A CoF tester with a sled of known weight (200g) and a force transducer.
-
Procedure: a. Secure the film sample to the test bed. b. Wrap a separate piece of the same film around the sled. c. Place the sled on the film and connect it to the force transducer. d. Initiate the test. The instrument will pull the sled at a constant speed (e.g., 150 mm/min).
-
Data Analysis: a. Static CoF: Calculated from the initial peak force required to start the sled's motion. b. Kinetic CoF: Calculated from the average force required to maintain the sled's motion.
-
-
Causality and Validation: This test directly measures the lubricity of the surface layer created by the migrated additive. Comparing the CoF values of different additives at the same concentration provides a direct, quantitative measure of their slip performance. A lower CoF indicates better slip properties.
Protocol 2: Surface Energy Measurement via Contact Angle
-
Objective: To assess the surface's receptivity to printing or adhesion.
-
Methodology (ASTM D7490):
-
Sample Preparation: Use the same conditioned samples from the CoF test.
-
Apparatus: A goniometer equipped with a micro-syringe and camera.
-
Procedure: a. Place the sample on the goniometer stage. b. Dispense a small, precise droplet of two different liquids with known surface tension characteristics (e.g., deionized water and diiodomethane) onto the sample surface. c. Capture a high-resolution image of the droplet.
-
Data Analysis: a. Measure the contact angle between the droplet and the sample surface from the image. b. Use a theoretical model (e.g., Owens-Wendt-Rabel-Kaelble) to calculate the total surface energy, as well as its polar and dispersive components, from the contact angles of the two liquids.
-
-
Causality and Validation: A high surface energy, particularly a high polar component, indicates a more receptive surface for printing and adhesion. N-HS is expected to yield a higher surface energy compared to erucamide or oleamide due to its polar -OH group. This test validates the "printability" benefit.
Conclusion and Strategic Recommendations
This compound is not a universal replacement for commodity slip agents like oleamide or erucamide. Instead, it is a specialty additive that offers a solution to complex manufacturing challenges where the trade-off between lubricity and surface functionality is paramount.
-
For pure slip requirements at low cost, Oleamide remains a dominant choice.
-
For high-temperature applications requiring durable slip, Erucamide is the industry standard.
-
For robust lubrication and release in high-temperature systems, EBS is highly effective.
However, when downstream processes such as printing, coating, or sealing are compromised by the low surface energy induced by traditional slip agents, this compound presents a compelling, cost-effective solution. Its unique molecular structure allows it to function as an effective processing aid while creating a more functional, receptive surface. The decision to implement N-HS should be driven by a holistic analysis of the manufacturing process, where the potential reduction in reject rates and elimination of secondary treatments can readily justify its premium.
References
- What are the applications of N,N'-Ethylenebis(stearamide)? - FAQ - Guidechem.
- CAS 124-26-5: Stearamide - CymitQuimica.
- Stearylstearamid | CAS 13276-08-9 - Connect Chemicals.
- Best StearaMide CAS 124-26-5 | Octadecanamide - Zhishang Chemical.
- N,N'-Ethylenebis(stearamide) Supplier | 110-30-5 - RIVERLAND TRADING.
- STEARAMIDE Technical Datasheet - 2017 ERP System.
- This compound - Luminix Health.
- A biobased synthesized N-hydroxymethyl starch-amide for enhancing the wet and dry strength of paper products | Request PDF - ResearchGate.
- Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem - NIH.
- Comparing Erucamide and Oleamide: Which Slip Additive is Right for You? - Schem.net. (2023-09-28).
- HOW DIFFERENT IS OLEAMIDE AND ERUCAMIDE SLIP ADDITIVE? - European Plastic Company.
- What Is The Difference Between Oleamide And Erucamide (SLIP ADDITIVE)? - sinosunman. (2025-05-16).
- ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya.
- N,N Ethylene Bis Stearamide - Premium Quality Industrial Chemical at Best Price.
- SLIP ACTIVE AGENT (Erucamide, Oleamide) - Metaltek.
Sources
- 1. Stearylstearamid | CAS 13276-08-9 | Connect Chemicals [connectchemicals.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. 2017erp.com [2017erp.com]
- 4. researchgate.net [researchgate.net]
- 5. Octadecanamide, N-(hydroxymethyl)- | C19H39NO2 | CID 76896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Is The Difference Between Oleamide And Erucamide (SLIP ADDITIVE)? [sinosunman.com]
- 7. metaltekticaret.com.tr [metaltekticaret.com.tr]
- 8. guidechem.com [guidechem.com]
- 9. N,N Ethylene Bis Stearamide - Premium Quality Industrial Chemical at Best Price [worthsidechemical.com]
- 10. schem.net [schem.net]
- 11. sunrisecolour.com [sunrisecolour.com]
Safety Operating Guide
Personal protective equipment for handling N-(Hydroxymethyl)stearamide
CAS No: 3370-35-2 | Synonyms: N-Methylolstearamide, Octadecanamide, N-(hydroxymethyl)-[1]
Part 1: Executive Hazard Analysis
Signal Word: WARNING Primary Hazards: Acute Toxicity (Oral, Dermal, Inhalation)[1]
While standard Safety Data Sheets (SDS) classify N-(Hydroxymethyl)stearamide primarily as an acute toxin (H302, H312, H332), experienced chemical safety officers recognize a latent hazard : the N-methylol functional group. Under thermal stress (>100°C) or acidic conditions, this compound undergoes hydrolysis to release Formaldehyde (a known carcinogen and sensitizer) and Stearamide.
The Safety Paradox: You are not just protecting against the solid powder; you are protecting against the potential decomposition products generated during your experiment.
Part 2: Strategic PPE Matrix
Do not use a "one-size-fits-all" approach. Select PPE based on the thermodynamic state of the chemical.
Table 1: Task-Based PPE Specifications
| Hazard Level | Operational Context | Respiratory Protection | Hand Protection | Eye & Body Protection |
| Level 1: Solid State | Weighing, aliquoting, dry transfer at room temp. | N95 / P2 Particulate Respirator . Goal: Prevent inhalation of fine dust. | Nitrile (0.11 mm) . Breakthrough: >480 min (Solids). Technique: Single glove sufficient. | Safety Goggles (Indirect Vent). Lab Coat (Cotton/Poly blend). |
| Level 2: Solvated/Cold | Dissolving in solvents (Ethanol, Toluene) at <40°C. | Fume Hood Mandatory . If hood unavailable: Half-face respirator with Organic Vapor (OV) cartridges. | Nitrile (Double Gloved) or Silver Shield (if using aromatic solvents). Goal: Solvent resistance. | Safety Goggles + Face Shield (if splashing likely). Chemical Apron.[2][3] |
| Level 3: Thermal/Acidic | Cross-linking reactions, curing, heating >100°C, acidic catalysis. | Fume Hood Mandatory . Critical: Monitor for Formaldehyde.[2] Backup: Full-face respirator with Formaldehyde/OV cartridges. | Viton or Thick Nitrile (>0.2 mm) . Reason: High temperature degrades standard nitrile. | Chemical Resistant Suit (Tyvek). Safety Goggles (Sealed). |
Part 3: Technical Justification (The "Why")
The Hydrolysis Mechanism
The N-(Hydroxymethyl) group is chemically labile. The equilibrium below dictates your safety requirements:
-
Ambient Conditions: The equilibrium favors the left (intact molecule). Dust protection is the primary concern.
-
Heat/Acid: The equilibrium shifts right. Formaldehyde gas is released.[2] Standard dust masks provide zero protection against formaldehyde vapors. This is why Level 3 protocols require specific ventilation or cartridge types.
Part 4: Operational Decision Workflow
The following logic gate ensures you select the correct safety posture before opening the container.
Figure 1: Decision matrix for selecting PPE based on physical state and thermodynamic conditions.
Part 5: Step-by-Step Handling Protocol
Weighing & Transfer (Solid State)
-
Engineering Control: Use a static-free weighing boat inside a chemical fume hood or a powder containment enclosure.
-
Static Hazard: Fine organic powders can generate static charge. Use an ionizing blower if available to prevent powder scattering.
-
Self-Validation: Before removing hands from the hood, wipe the exterior of the container with a damp tissue to remove invisible dust residues.
Solubilization & Reaction
-
Solvent Choice: this compound is soluble in hot ethanol and aromatic hydrocarbons.
-
The "Glove Check" Rule: If using Toluene or Xylene, standard blue nitrile gloves degrade in <15 minutes. You must wear Silver Shield laminate gloves under your nitrile gloves for mechanical dexterity + chemical resistance.
-
Reaction Monitoring: If heating, ensure the condenser is sealed. Do not rely on smell to detect formaldehyde; its olfactory fatigue threshold is lower than its toxicity limit.
Spill Management
-
Dry Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present.[2]
-
Decontamination: Wash the surface with a mild soap solution followed by water.
Disposal Logistics
-
Waste Classification: Hazardous Chemical Waste (Toxic).
-
Segregation:
-
Solid Waste: Double-bagged in polyethylene. Label "Toxic Solid - Amide Derivative."
-
Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if dissolved in ethanol) or "Halogenated" depending on the solvent used.
-
-
Prohibited: Never dispose of down the drain. The compound is harmful to aquatic life and difficult to biodegrade in standard water treatment facilities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76896, Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Octadecanamide, N-(hydroxymethyl)-. Retrieved from [Link](Note: General link to ECHA search as specific deep links vary by session).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
